GNA002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H55NO8 |
|---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18+/t28-,32+,41+,42-/m1/s1 |
InChI Key |
HJJVIXXMFVHPER-CYOBSYGRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNA002 EZH2 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. GNA002 is a potent and specific inhibitor of EZH2, demonstrating a unique dual mechanism of action that involves both the inhibition of EZH2's catalytic activity and the induction of its degradation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a derivative of Gambogenic acid and functions as a highly potent, specific, and covalent inhibitor of EZH2.[1][2][3] Its primary mechanism of action is twofold:
-
Inhibition of Methyltransferase Activity: this compound covalently binds to the cysteine 668 (Cys668) residue within the catalytic SET domain of EZH2.[1][2] This covalent modification sterically hinders the binding of the methyl donor S-adenosyl-L-methionine (SAM), thereby inhibiting the methyltransferase activity of the PRC2 complex. The direct consequence of this inhibition is a significant reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][4]
-
Induction of EZH2 Degradation: Beyond enzymatic inhibition, the covalent binding of this compound to EZH2 induces a conformational change in the protein. This altered conformation is recognized by the E3 ubiquitin ligase, C-terminus of Hsp70-interacting protein (CHIP).[1][4][5] CHIP then mediates the polyubiquitination of EZH2, targeting it for proteasomal degradation.[1][4] This leads to a reduction in the total cellular levels of the EZH2 protein, further diminishing its oncogenic activity.
The culmination of these actions is the reactivation of PRC2-silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and tumor growth.[1][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EZH2 IC50 | 1.1 µM | Enzyme Assay | [1][2] |
| Cell Proliferation IC50 | 0.070 µM | MV4-11 (Leukemia) | [1][2][3] |
| Cell Proliferation IC50 | 0.103 µM | RS4-11 (Leukemia) | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose & Schedule | Outcome | Reference |
| Cal-27 Xenograft | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [2] |
| A549 Xenograft | Not specified | Significant suppression of tumor growth | [1][3] |
| Daudi Xenograft | Not specified | Significant suppression of tumor growth | [1][3] |
| Pfeiffer Xenograft | Not specified | Significant suppression of tumor growth | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: this compound covalently binds to EZH2, inhibiting its activity and inducing degradation.
Caption: Workflow for characterizing this compound's efficacy from in vitro to in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for EZH2 and H3K27me3 Levels
This protocol is for assessing changes in the protein levels of EZH2 and the global levels of H3K27 trimethylation in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., Cal-27, MV4-11)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound (e.g., 0.1-4 µM) for a specified duration (e.g., 48 hours).[2]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the effect of this compound on the enrichment of H3K27me3 at the promoter regions of specific target genes.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR to measure the enrichment of H3K27me3 at specific gene promoters relative to the input and IgG controls.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., Cal-27)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).[2]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K27me3 levels).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
GNA002's Covalent Engagement of EZH2: A Technical Guide to its Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a central role in epigenetic regulation and is a well-validated target in oncology. This compound's unique mechanism of action, involving the covalent modification of Cysteine 668 (Cys668) within the EZH2-SET domain, offers a distinct approach to modulating the activity of this key enzyme. This document details the quantitative biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visually represents its mechanism of action and evaluative workflows.
Quantitative Analysis of this compound Activity
This compound demonstrates potent and selective inhibition of EZH2, leading to significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EZH2 (biochemical assay) | 1.1 µM | [1][2][3][4] |
| IC50 | MV4-11 (cell proliferation) | 0.070 µM | [2][4][5] |
| IC50 | RS4-11 (cell proliferation) | 0.103 µM | [2][4][5] |
Mechanism of Action: Covalent Binding and Subsequent Degradation
This compound exerts its inhibitory effect through a multi-step mechanism initiated by the specific and covalent binding to the Cys668 residue located within the catalytic SET domain of EZH2.[1][2][4][5] This irreversible binding not only inactivates the methyltransferase function of EZH2 but also flags the protein for degradation. The covalent modification of EZH2 by this compound induces its recognition by the COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase.[1][2][4][5][6] CHIP then mediates the polyubiquitination of EZH2, targeting it for subsequent degradation by the proteasome.[6][7] This leads to a reduction in overall EZH2 protein levels, a decrease in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), and the reactivation of PRC2-silenced tumor suppressor genes.[1][2][4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with EZH2 and its cellular consequences.
EZH2 Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2 and the inhibitory effect of this compound.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
This compound
-
S-adenosyl-L-methionine (SAM), including a radiolabeled version (e.g., [³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 4 mM MgCl₂)
-
Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine (SAH))
-
Filter plates and wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3 peptide in the assay buffer to their final working concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (vehicle control). Add the enzyme-substrate mix to each well. Pre-incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add [³H]-SAM to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Add the stop solution to each well.
-
Detection of Methylation: Transfer the reaction mixture to a filter plate. Wash the filter plate multiple times with wash buffer to remove unincorporated [³H]-SAM. Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a microplate scintillation counter.[1]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, RS4-11)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[8]
In Vitro Ubiquitination Assay
This assay is used to determine if this compound treatment leads to the ubiquitination of EZH2.
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-tagged wild-type EZH2 and C668S mutant EZH2
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (RIPA buffer)
-
Anti-Flag antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Transfect HEK293T cells with plasmids encoding Flag-tagged wild-type EZH2 or the C668S mutant.
-
Treatment: Treat the transfected cells with this compound and MG132. MG132 is included to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Immunoprecipitation: Immunoprecipitate Flag-tagged EZH2 from the cell lysates using an anti-Flag antibody and protein A/G agarose beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EZH2.
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, daily by oral gavage) or vehicle control to the respective groups.[1]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of H3K27me3 levels by Western blotting or immunohistochemistry to confirm target engagement.[1]
Conclusion
This compound represents a novel class of EZH2 inhibitors that operate through a distinct covalent mechanism. Its ability to specifically target Cys668 in the EZH2 SET domain, leading to the protein's ubiquitination and degradation, provides a powerful and durable means of inhibiting EZH2 function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit this promising therapeutic strategy in the fight against cancer. The unique mode of action of this compound may offer advantages over traditional, non-covalent inhibitors and warrants further investigation in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 7. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on Gambogenic Acid (GNA) Derivative-Induced EZH2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular mechanisms underlying the degradation of Enhancer of Zeste Homolog 2 (EZH2) induced by Gambogenic Acid (GNA) and its derivatives, such as GNA002. It is important to note that this pathway is distinct from signaling cascades involving the G-protein alpha activating activity polypeptide O (GNAO1), as current scientific literature does not establish a direct link between GNAO1 and EZH2 degradation.
Introduction to EZH2 and Its Role in Disease
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing.[1][2] Overexpression of EZH2 is implicated in the progression of various cancers, including breast, prostate, and colorectal cancers, as well as lymphomas, often correlating with poor prognosis.[1][3][4] Consequently, EZH2 has emerged as a significant therapeutic target. While inhibitors of its enzymatic activity have been developed, strategies aimed at inducing its degradation offer a more comprehensive approach to dismantle both its catalytic and non-catalytic oncogenic functions.[1][5]
Gambogenic Acid (GNA) and its Derivatives as EZH2 Degraders
Gambogenic acid (GNA), a natural compound derived from gamboge, has demonstrated potent anti-cancer properties.[5] Research has identified that GNA and its derivatives, such as this compound, function as a novel class of EZH2 inhibitors that not only block its methyltransferase activity but also promote its degradation.[5]
Mechanism of Action
The primary mechanism by which GNA derivatives induce EZH2 degradation involves a multi-step process:
-
Covalent Binding: GNA derivatives directly and covalently bind to the EZH2 protein. This interaction occurs between the C8 equivalent atom of the GNA derivative and the sulfur atom of the Cysteine 668 (Cys668) residue within the SET domain of EZH2.[5]
-
PRC2 Complex Disassociation: This covalent modification of EZH2 is sufficient to disassociate the PRC2 complex, thereby inhibiting its methyltransferase activity.[5]
-
CHIP-Mediated Ubiquitination: The GNA-modified EZH2 is then recognized by the E3 ubiquitin ligase, the C-terminus of Hsp70-interacting protein (CHIP). CHIP mediates the polyubiquitination of the modified EZH2.[5]
-
Proteasomal Degradation: The polyubiquitinated EZH2 is subsequently targeted for degradation by the proteasome, leading to a reduction in total EZH2 protein levels.[5]
This dual action of inhibiting enzymatic function and inducing protein degradation provides a robust strategy for targeting EZH2-driven cancers.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound-induced EZH2 degradation pathway and a typical experimental workflow to assess this process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
The Critical Role of CHIP-Mediated Ubiquitination in the Anti-Cancer Action of GNA002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNA002, a derivative of gambogenic acid, has emerged as a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a critical oncogene in various human cancers.[1][2][3][4] A unique and pivotal aspect of this compound's mechanism of action is its ability to induce the degradation of EZH2. This process is orchestrated by the C-terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase that recognizes the this compound-bound EZH2 and targets it for proteasomal degradation.[1][2][3][5] This in-depth technical guide elucidates the intricate role of CHIP-mediated ubiquitination in the therapeutic effects of this compound, providing a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][6] It primarily functions by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes, including numerous tumor suppressors.[1][6] Dysregulation and overexpression of EZH2 are common in a wide array of malignancies, making it a prime target for anti-cancer drug development.[1][6]
This compound is a novel small molecule inhibitor that distinguishes itself from other EZH2 inhibitors.[3][5] Unlike competitive inhibitors that solely block the methyltransferase activity of EZH2, this compound covalently binds to a specific cysteine residue (Cys668) within the catalytic SET domain of EZH2.[1][2][3][4][5][7] This irreversible binding not only inactivates the enzyme but also flags it for destruction, a process mediated by the CHIP E3 ligase.[1][3][5]
The Signaling Pathway of this compound-Induced, CHIP-Mediated EZH2 Degradation
The action of this compound involves a multi-step signaling cascade that culminates in the degradation of EZH2 and the reactivation of tumor suppressor genes.
-
Covalent Binding: this compound specifically and covalently attaches to the Cys668 residue in the SET domain of EZH2.[1][2][3][4][5][7] This modification is crucial, as mutations at this site (e.g., C668S) render EZH2 resistant to this compound-induced degradation.[5]
-
Conformational Change and Recognition by CHIP: The covalent binding of this compound to EZH2 is hypothesized to induce a conformational change in the EZH2 protein. This altered conformation is recognized by the protein quality control machinery, specifically by the E3 ubiquitin ligase CHIP (also known as STUB1).[5][8] CHIP, a chaperone-associated E3 ligase, often targets misfolded or aberrant proteins for degradation.[9][10]
-
Ubiquitination: CHIP, in conjunction with an E2 ubiquitin-conjugating enzyme, polyubiquitinates EZH2. This process involves the attachment of a chain of ubiquitin molecules to lysine residues on the EZH2 protein.[5]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, the cell's primary protein degradation machinery.[5] The proteasome recognizes and degrades the ubiquitinated EZH2 into small peptides.[5]
-
Downstream Effects: The degradation of EZH2 leads to a significant reduction in global H3K27me3 levels.[1][2][5] This, in turn, results in the de-repression and reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1][2][3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|GNA-002 [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The E3 Ligase CHIP: Insights into Its Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Gαo Subunit (GNA002) and Polycomb Repressive Complex 2 (PRC2): An Examination of a Potential, Undocumented Interaction
A comprehensive review of current literature reveals no direct evidence of an interaction between the Gαo protein subunit (encoded by the GNAO1 gene, and referred to as GNA002 in some contexts) and the Polycomb Repressive Complex 2 (PRC2). While both are crucial players in distinct cellular processes, particularly within the central nervous system, a functional link or physical association affecting PRC2 complex integrity has not been documented in the reviewed scientific literature. This technical guide will, therefore, provide a detailed overview of each entity's function and components, while highlighting the absence of a known direct relationship.
GNAO1 (this compound): A Key Player in Neurological Signaling
The GNAO1 gene encodes the Gαo protein, a member of the Gαi/o subfamily of heterotrimeric G protein alpha subunits.[1][2] Gαo is one of the most abundant proteins in the mammalian brain and plays a critical role in transducing signals from G protein-coupled receptors (GPCRs).[1] These receptors are involved in a vast array of physiological processes, and the signaling cascades they initiate are fundamental to neuronal communication.
Mutations in the GNAO1 gene are associated with a spectrum of severe neurodevelopmental disorders, often referred to as GNAO1-related disorders.[3][4][5] These conditions are characterized by a range of symptoms including early infantile epileptic encephalopathy, developmental delay, and movement disorders such as dystonia and chorea.[6][7][8][9] The diverse clinical presentations are thought to arise from the varied functional consequences of different GNAO1 mutations.[4]
The primary function of Gαo is to act as a molecular switch in signal transduction. In its inactive state, it is bound to GDP and associated with the Gβγ dimer. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gαo-GTP monomer from the Gβγ dimer. Both the Gαo-GTP monomer and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, including ion channels and enzymes, thereby propagating the cellular signal.[10]
The PRC2 Complex: An Epigenetic Regulator of Gene Expression
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a central role in the epigenetic regulation of gene expression.[11] Its primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[11][12][13] This epigenetic modification is crucial for maintaining cellular identity, regulating development, and ensuring proper gene silencing.[14][15]
The core components of the mammalian PRC2 complex are:
-
EZH1 or EZH2 (Enhancer of zeste homolog 1 or 2): The catalytic subunit responsible for methyltransferase activity.[11][14]
-
SUZ12 (Suppressor of zeste 12 homolog): A scaffold protein essential for the structural integrity and enzymatic activity of the complex.[11][12]
-
EED (Embryonic ectoderm development): A histone-binding protein that recognizes H3K27me3 and is involved in the allosteric activation of EZH2.[11][12]
-
RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the complex's interaction with nucleosomes.[12]
PRC2 is recruited to specific genomic loci where it deposits the H3K27me3 mark, leading to chromatin compaction and the repression of target gene expression.[13][16] This process is critical during embryonic development for silencing genes that are not required in specific cell lineages.[17][18] Dysregulation of PRC2 activity has been implicated in various diseases, including cancer.[12][14]
Conclusion: A Lack of Evidence for Direct Interaction
Despite the critical roles of this compound in neuronal signaling and the PRC2 complex in epigenetic regulation, a review of the available scientific literature does not support a direct functional or physical interaction between them. The pathologies associated with GNAO1 mutations are primarily attributed to disruptions in G protein signaling cascades, while the functions and dysfunctions of PRC2 are rooted in its role as a chromatin modifier.
Future research may uncover unforeseen connections between these two fundamental cellular components. However, based on current knowledge, any investigation into the effect of this compound on PRC2 complex integrity would be entering uncharted territory without a clear hypothesis based on existing data. Researchers and drug development professionals should, therefore, consider this compound and PRC2 as distinct entities with well-defined, but separate, roles in cellular and organismal biology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. genecards.org [genecards.org]
- 3. About GNAO1 - GNAO1 [gnao1.it]
- 4. Spectrum of neurodevelopmental disease associated with the GNAO1 guanosine triphosphate–binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Results of the First GNAO1-Related Neurodevelopmental Disorders Caregiver Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. PRC2 - Wikipedia [en.wikipedia.org]
- 13. The Polycomb Complex PRC2 and its Mark in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Structural insights into the interactions of Polycomb Repressive Complex 2 with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Polycomb repressive complex 2 (PRC2) silences genes responsible for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1: A Technical Guide to its Role in Tumor Suppressor Reactivation
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms by which the Gαo protein, encoded by the GNAO1 gene, exerts its tumor-suppressive functions. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways of cancer and the therapeutic potential of GNAO1.
Executive Summary
Guanine nucleotide-binding protein α-activating activity polypeptide O (GNAO1) is increasingly recognized as a critical tumor suppressor in various cancers, including colorectal, hepatocellular, and glioma. Its anti-neoplastic properties are primarily attributed to its ability to inhibit key oncogenic signaling pathways, which can indirectly lead to the reactivation of tumor suppressor functions. This guide will detail the core mechanisms of GNAO1 action, present quantitative data on its expression, provide detailed experimental protocols for its study, and visualize the intricate signaling networks it governs.
Core Mechanisms of GNAO1-Mediated Tumor Suppression
GNAO1's role as a tumor suppressor is multifaceted, primarily operating through the inhibition of pro-growth and survival pathways. Two key signaling axes have been identified: the mTOR/S6K pathway and the TRIM21/CREB/HES1 pathway. Furthermore, the expression of GNAO1 itself is often silenced in cancer cells through epigenetic mechanisms, highlighting its importance in maintaining cellular homeostasis.
Inhibition of the mTOR/S6K Signaling Pathway in Colorectal Cancer
In colorectal cancer, GNAO1 has been shown to exert its tumor-suppressive effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3][4] Overexpression of GNAO1 leads to a significant reduction in the phosphorylation of the p70 S6 kinase (S6K) at threonine 389, a key downstream effector of mTOR complex 1 (mTORC1).[4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By dampening mTORC1-S6K signaling, GNAO1 effectively curbs protein synthesis and cell growth.[2]
While the precise molecular steps linking GNAO1 to mTORC1 inhibition are still under investigation, this interaction represents a critical facet of GNAO1's tumor suppressor function.
The TRIM21/CREB/HES1 Axis in Glioma
In the context of glioma, GNAO1 engages a distinct signaling pathway to suppress tumorigenicity. GNAO1 has been found to recruit the E3 ubiquitin ligase TRIM21 to the transcription factor CREB (cAMP response element-binding protein), leading to CREB's ubiquitination and subsequent proteasomal degradation.[5] The degradation of CREB reduces the levels of p300-mediated H3K27 acetylation at the promoter of the HES1 gene, resulting in its transcriptional downregulation.[5] HES1, a transcriptional repressor, has context-dependent roles in cancer. In some instances, it can act as a tumor suppressor by repressing the expression of oncogenes like Meis1.[6] However, it can also contribute to tumorigenesis by repressing tumor suppressors such as TXNIP.[7] The GNAO1-mediated downregulation of HES1 in glioma suggests a mechanism to relieve the repression of tumor suppressor genes that are negatively regulated by HES1.
Epigenetic Silencing of GNAO1 in Cancer
The significance of GNAO1 as a tumor suppressor is further underscored by the observation that its own expression is frequently silenced in cancer cells. In hepatocellular carcinoma and colorectal cancer, the downregulation of GNAO1 is associated with hypermethylation of its promoter region.[8] This epigenetic silencing is mediated by DNA methyltransferase 1 (DNMT1). This finding suggests that the loss of GNAO1 expression is an important step in tumorigenesis, allowing for the unchecked activation of oncogenic pathways.
Indirect Reactivation of Tumor Suppressor Genes
While direct reactivation of specific tumor suppressor genes by GNAO1 has not been extensively documented, its modulation of the mTOR and CREB pathways can indirectly restore the function of key tumor suppressors like p53 and PTEN.
Crosstalk with the p53 Pathway
The mTOR and p53 pathways are intricately linked. Activation of p53 has been shown to inhibit mTOR activity through the activation of AMPK and the TSC1/TSC2 complex.[2][9][10] Conversely, the mTOR pathway can regulate p53 activity.[1] GNAO1's inhibition of mTOR could potentially alleviate the mTOR-mediated suppression of p53, thereby restoring its tumor-suppressive functions, such as cell cycle arrest and apoptosis. Furthermore, the GNAO1-mediated degradation of CREB can also impact p53. Phosphorylated CREB has been shown to enhance the binding of p53 to the coactivator CBP, thereby augmenting p53's transcriptional activity.[11][12] The reduction of CREB levels by GNAO1 might modulate this interaction, adding another layer of complexity to the regulation of p53.
Interplay with the PTEN Tumor Suppressor
The tumor suppressor PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway.[13][14][15] Interestingly, the inhibition of mTOR has been reported to negatively regulate PTEN expression through the upregulation of microRNAs.[13] This feedback loop complicates the therapeutic targeting of mTOR. GNAO1's role in this context is likely complex, and further research is needed to elucidate how GNAO1-mediated mTOR inhibition specifically impacts PTEN expression and function in different cancer types.
Quantitative Data on GNAO1 Expression
Consistent across multiple studies and cancer types, GNAO1 expression is significantly downregulated in tumor tissues compared to their normal counterparts.
| Cancer Type | Tissue Type | GNAO1 Expression Level | Fold Change (Tumor vs. Normal) | p-value | Reference |
| Colorectal Cancer | Colon Tissue | mRNA | Significantly lower in tumor | - | <0.0001 |
| Colorectal Cancer | Colon Cancer Cell Lines | Protein | Lower in all 8 tested cell lines compared to normal colon cells | - | |
| Hepatocellular Carcinoma | Liver Tissue | mRNA | 19.04% ± 8.33% of normal tissue | ~5.25-fold decrease | <0.0001 |
| Hepatocellular Carcinoma | Liver Tissue | Protein | Significantly lower in tumor | - | |
| Glioma | Brain Tissue | mRNA | Significantly lower in GBM vs. normal brain | - | |
| Glioma | Brain Tissue | Protein | Lower in high-grade vs. low-grade gliomas | - |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the function of GNAO1.
GNAO1 Overexpression in Cancer Cell Lines
Objective: To study the effects of ectopic GNAO1 expression on cancer cell phenotype.
-
Vector Construction: The full-length cDNA of human GNAO1 is cloned into a mammalian expression vector (e.g., pcDNA3.1). A control vector (empty vector) is also prepared.
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, U87 for glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are seeded in 6-well plates and transfected with the GNAO1 expression vector or the empty vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Verification of Overexpression: 48-72 hours post-transfection, cells are harvested. GNAO1 overexpression is confirmed by Western blotting using an anti-GNAO1 antibody and by qRT-PCR for GNAO1 mRNA levels.
Western Blot Analysis
Objective: To detect and quantify GNAO1 and other proteins of interest.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-GNAO1, anti-phospho-S6K, anti-CREB, anti-HES1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of GNAO1 on cell viability and proliferation.
-
Cell Seeding: Cells (e.g., GNAO1-overexpressing and control cells) are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Transwell Migration Assay
Objective: To evaluate the effect of GNAO1 on cancer cell migration.
-
Cell Preparation: Cells are serum-starved for 24 hours.
-
Assay Setup: 1 x 10^5 cells in serum-free medium are added to the upper chamber of a Transwell insert (8 µm pore size). The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours.
-
Cell Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol (B129727) and stained with 0.1% crystal violet.
-
Quantification: The stained cells are photographed and counted in several random fields under a microscope.
Bisulfite Sequencing for GNAO1 Promoter Methylation
Objective: To determine the methylation status of the GNAO1 promoter.
-
Genomic DNA Extraction: Genomic DNA is extracted from tumor and normal tissues or cells using a DNA extraction kit.
-
Bisulfite Conversion: 1 µg of genomic DNA is treated with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The GNAO1 promoter region is amplified from the bisulfite-converted DNA using specific primers.
-
Cloning and Sequencing: The PCR products are cloned into a TA vector, and multiple clones (at least 10) are sequenced to determine the methylation status of individual CpG sites.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: GNAO1 inhibits the mTOR/S6K signaling pathway in colorectal cancer.
Caption: GNAO1-TRIM21 axis mediates CREB degradation and HES1 downregulation in glioma.
Experimental Workflows
Caption: Workflow for GNAO1 overexpression studies in cancer cell lines.
Caption: Workflow for analyzing GNAO1 promoter methylation by bisulfite sequencing.
Conclusion
GNAO1 is a bona fide tumor suppressor that is frequently downregulated in various cancers. Its anti-tumor activity is mediated through the inhibition of critical oncogenic pathways, namely the mTOR/S6K and TRIM21/CREB/HES1 axes. While the direct reactivation of other tumor suppressor genes by GNAO1 is an area requiring further investigation, its ability to modulate the cellular signaling landscape suggests an indirect role in restoring tumor suppressor functions. The epigenetic silencing of GNAO1 itself highlights its importance in maintaining normal cellular function. The continued elucidation of GNAO1's mechanisms of action will be crucial for the development of novel therapeutic strategies that aim to restore its tumor-suppressive capabilities in cancer.
References
- 1. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Induction of Transcriptional Inhibitor HES1 and the Related Repression of Tumor-Suppressor TXNIP Are Important Components of Cell-Transformation Program Imposed by Oncogenic Kinase NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genes CEP55, FOXD3, FOXF2, GNAO1, GRIA4, and KCNA5 as potential diagnostic biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The coordinate regulation of the p53 and mTOR pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. p53 Recruitment of CREB Binding Protein Mediated through Phosphorylated CREB: a Novel Pathway of Tumor Suppressor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 recruitment of CREB binding protein mediated through phosphorylated CREB: a novel pathway of tumor suppressor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K-PTEN dysregulation leads to mTOR-driven upregulation of the core clock gene BMAL1 in normal and malignant epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Role of GNAO1 in Cellular Signaling and Neurological Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanine nucleotide-binding protein G(o) subunit alpha (Gαo), encoded by the GNAO1 gene, is the most abundant Gα protein in the central nervous system.[1][2][3] It is a critical component of G-protein coupled receptor (GPCR) signaling, playing a key role in the modulation of neurotransmitter pathways.[1][2][3] De novo mutations in GNAO1 are associated with a spectrum of severe early-onset neurological disorders, including epileptic encephalopathies and movement disorders.[1][2][4][5][6] This technical guide provides a comprehensive overview of the known functions of GNAO1, its signaling pathways, and its implication in disease. While the user's query specifically requested information on the impact of GNAO1 on H3K27 trimethylation levels, an extensive review of the current scientific literature reveals no direct evidence linking GNAO1 to the regulation of this specific epigenetic mark. Therefore, this document will focus on the well-established roles of GNAO1.
GNAO1 and G-Protein Coupled Receptor (GPCR) Signaling
GNAO1 is the alpha subunit of the heterotrimeric G-protein Gαo. In its inactive state, Gαo is bound to GDP and forms a complex with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gαo-GTP monomer from the Gβγ dimer.[1] Both Gαo-GTP and the Gβγ dimer can then independently modulate the activity of various downstream effectors.[1][2]
The signaling is terminated by the intrinsic GTPase activity of Gαo, which hydrolyzes GTP to GDP, leading to the re-association of the Gαo-GDP monomer with the Gβγ dimer. This cycle is crucial for the precise control of cellular signaling.
Signaling Pathway Diagram
Caption: GNAO1 Signaling Pathway.
Downstream Effectors of GNAO1
The dissociated Gαo and Gβγ subunits interact with a variety of downstream effector molecules to elicit cellular responses.
-
Gαo Subunit: The primary and most well-characterized downstream effector of Gαo is adenylyl cyclase (ADCY) .[1][2] GNAO1 functions as an inhibitor of most adenylyl cyclase isoforms, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This modulation of the cAMP pathway is critical in the pathophysiology of movement disorders.[7]
-
Gβγ Subunit: The Gβγ dimer released from the GNAO1 complex can regulate the activity of several effectors, including:
-
Ion Channels: Gβγ can directly modulate the activity of calcium, potassium, and sodium ion channels, thereby influencing neuronal excitability.[2]
-
Phospholipase C-β (PLCβ): Activation of PLCβ by Gβγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), two important second messengers.
-
Phosphoinositide-3-Kinase (PI3K): Gβγ can also activate PI3K, a key enzyme in cell growth, proliferation, and survival pathways.
-
GNAO1 Mutations and Associated Neurological Disorders
De novo heterozygous mutations in the GNAO1 gene are the cause of a spectrum of severe neurodevelopmental disorders, often referred to as GNAO1-related disorders.[4][5][6] The clinical presentation is heterogeneous and can be broadly categorized into two main phenotypes:
-
Early-Onset Epileptic Encephalopathy (EIEE): This is characterized by the onset of seizures within the first few months of life, often accompanied by developmental delay and severe hypotonia.[1][4] The seizures are frequently refractory to multiple anti-seizure medications.[5]
-
Movement Disorders (MD): The spectrum of movement disorders is broad and includes chorea, dystonia, athetosis, and dyskinesia.[1][4][8][9] In some cases, movement disorders can be the predominant or sole manifestation.[2]
It is important to note that many individuals with GNAO1 mutations present with a combination of both epilepsy and movement disorders.[1][2] The severity and specific manifestation of the disease can vary significantly even among individuals with the same mutation, suggesting the influence of other genetic or epigenetic factors.[4][7]
GNAO1 and H3K27 Trimethylation: A Knowledge Gap
Trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3) is a key epigenetic mark associated with transcriptional repression. It is deposited by the Polycomb Repressive Complex 2 (PRC2). A thorough review of the scientific literature did not yield any direct evidence of a functional relationship between GNAO1 and the regulation of H3K27 trimethylation levels. The research on GNAO1 has predominantly focused on its canonical role in GPCR signaling at the cell membrane and its immediate downstream effects.
While GNAO1 is crucial for neuronal development and function, and epigenetic mechanisms like those involving PRC2 are also fundamental to these processes, a direct link between the two has not been established.[10][11][12] Future research may explore potential indirect connections, for instance, whether long-term alterations in neuronal signaling due to GNAO1 dysfunction could lead to secondary changes in the epigenetic landscape. However, at present, there is no data to support a direct role for GNAO1 in modulating H3K27me3.
Experimental Approaches to Study GNAO1 Function
The study of GNAO1 and its pathogenic variants has been advanced by a variety of experimental models and techniques.
Invertebrate Models
-
Caenorhabditis elegans : The nematode C. elegans has a highly conserved homolog of human GNAO1 called goa-1.[10] This model system has been instrumental in delineating the fundamental aspects of Gαo signaling and for studying the functional consequences of disease-associated mutations.[10][13] Phenotypic assays in C. elegans, such as locomotion and egg-laying behaviors, provide a readout for Gαo activity.[10]
Mammalian Models and Cell Lines
-
Mouse Models: Murine models with Gnao1 mutations that recapitulate human disease phenotypes have been developed. These models are crucial for studying the pathophysiology of GNAO1-related disorders and for testing potential therapeutic interventions.
-
CRISPR/Cas9 Gene Editing: This technology has been used to introduce specific GNAO1 mutations into cell lines and animal models to study their functional effects in a controlled genetic background.[14][15][16]
-
Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into neurons to create in vitro models of GNAO1 encephalopathy.[3] These models allow for the investigation of disease mechanisms in a human neuronal context and can be used for drug screening.[3]
Experimental Workflow for Studying GNAO1 Mutations
Caption: Workflow for studying GNAO1 mutations using iPSCs.
Conclusion
GNAO1 is a vital component of neuronal signaling, and its dysfunction leads to severe neurological disorders. The current understanding of GNAO1's function is centered on its role as a transducer of GPCR signals, primarily through the inhibition of adenylyl cyclase and the modulation of ion channel activity. While the field of epigenetics has uncovered the profound impact of histone modifications on neuronal function, there is currently no scientific evidence to support a direct role for GNAO1 in the regulation of H3K27 trimethylation. Future research is needed to explore any potential indirect links between GNAO1-mediated signaling and the epigenetic machinery. A deeper understanding of the molecular mechanisms underlying GNAO1-related disorders, facilitated by advanced experimental models, will be crucial for the development of effective therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. orpha.net [orpha.net]
- 4. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gnao1.org [gnao1.org]
- 6. About GNAO1 - GNAO1 [gnao1.it]
- 7. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Decoding GNAO1 mutations using Caenorhabditis elegans model system: past approaches and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRC1 sustains the integrity of neural fate in the absence of PRC2 function | eLife [elifesciences.org]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. Research Portal [scholarship.miami.edu]
Structural Basis of GNA002 Specificity for EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator and a validated target in oncology. GNA002, a derivative of the natural product Gambogenic Acid, has emerged as a potent and specific covalent inhibitor of EZH2. This technical guide provides an in-depth analysis of the structural basis for this compound's specificity, its mechanism of action, and detailed experimental protocols to facilitate further research and development. Through covalent modification of a specific cysteine residue within the EZH2 SET domain, this compound not only inhibits the methyltransferase activity of EZH2 but also uniquely triggers its degradation via the ubiquitin-proteasome system. This dual mechanism of action distinguishes this compound from conventional EZH2 inhibitors and underscores its therapeutic potential.
Introduction to EZH2 and this compound
EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2]
This compound is a semi-synthetic derivative of Gambogenic Acid (GNA), a natural product known for its anti-cancer properties.[1] It has been identified as a highly potent, specific, and covalent inhibitor of EZH2.[1][3] Unlike many other EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound employs a distinct mechanism that leads to the irreversible inactivation and subsequent degradation of the EZH2 protein.[1]
Structural Basis of this compound Specificity
The specificity of this compound for EZH2 is primarily dictated by its covalent interaction with a specific cysteine residue, Cys668, located within the catalytic SET domain of EZH2.[1] This covalent bond formation is a key determinant of its potency and selectivity.
Covalent Binding to Cysteine 668
This compound possesses a Michael acceptor moiety that reacts specifically with the thiol group of Cys668 in the EZH2 SET domain, forming a stable covalent bond.[4] This targeted covalent modification is highly specific, as evidenced by the lack of interaction with a C668S mutant of EZH2.[4] Furthermore, this compound shows high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, as well as SET8 and ESET.[4] While a co-crystal structure of this compound bound to EZH2 is not publicly available, computational modeling has supported the formation of a covalent C-S bond between the C8 atom of the GNA derivative and the sulfur atom of Cys668.[4]
Non-covalent Interactions
Although the covalent bond is the primary anchor, non-covalent interactions within the binding pocket are presumed to contribute to the initial recognition and proper orientation of this compound for the covalent reaction to occur. These interactions likely involve hydrophobic and van der Waals forces with residues lining the SAM-binding pocket of the SET domain. The precise nature of these non-covalent interactions remains to be fully elucidated by high-resolution structural studies.
Mechanism of Action: Inhibition and Degradation
This compound exerts its anti-cancer effects through a dual mechanism: direct inhibition of EZH2's methyltransferase activity and induction of its proteasomal degradation.
Inhibition of Methyltransferase Activity
The covalent modification of Cys668 within the catalytic SET domain sterically hinders the binding of the histone substrate and/or the SAM cofactor, thereby potently inhibiting the methyltransferase activity of EZH2.[1] This leads to a global reduction in H3K27me3 levels, resulting in the reactivation of PRC2-silenced tumor suppressor genes.[1][3]
CHIP-Mediated Ubiquitination and Degradation
A unique feature of this compound is its ability to induce the degradation of the EZH2 protein. The covalent binding of this compound to EZH2 appears to induce a conformational change in the protein, marking it for recognition by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[1][4] CHIP then mediates the polyubiquitination of EZH2, targeting it for degradation by the 26S proteasome.[1][4] This degradation of the entire EZH2 protein offers a more complete shutdown of its oncogenic functions compared to inhibitors that only block its catalytic activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Value | Assay Conditions | Reference |
| EZH2 IC50 | 1.1 µM | Enzymatic Assay | [1] |
Table 1: In Vitro EZH2 Inhibition by this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | 72 hours incubation | [3] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | 72 hours incubation | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described in Wang X, et al. EMBO J. 2017.
In Vitro EZH2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2 methyltransferase activity.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptide (e.g., residues 21-44) as substrate
-
S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Scintillation counter and filter paper
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone H3 peptide substrate, and assay buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vitro CHIP-Mediated EZH2 Ubiquitination Assay
Objective: To demonstrate the this compound-dependent ubiquitination of EZH2 by the E3 ligase CHIP.
Materials:
-
Recombinant human EZH2 (or its SET domain)
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CHIP E3 ligase
-
Ubiquitin
-
This compound
-
Ubiquitination Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-EZH2 and anti-ubiquitin antibodies
Procedure:
-
Pre-incubate recombinant EZH2 with this compound (or DMSO control) to allow for covalent modification.
-
Prepare the ubiquitination reaction mixture containing E1, E2, ubiquitin, and ubiquitination reaction buffer.
-
Add the pre-incubated EZH2-GNA002 complex and CHIP to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using anti-EZH2 and anti-ubiquitin antibodies to detect the ubiquitination of EZH2. An increase in high molecular weight EZH2 species in the presence of this compound and CHIP indicates ubiquitination.
Cellular H3K27me3 Level Assessment by Western Blot
Objective: To measure the effect of this compound on global H3K27me3 levels in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in H3K27 methylation.
Visualizations
This compound Mechanism of Action
Caption: this compound covalently binds to the SET domain of EZH2, inhibiting its methyltransferase activity and inducing CHIP-mediated ubiquitination and proteasomal degradation.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the preclinical characterization of this compound, from in vitro biochemical and cellular assays to in vivo efficacy studies.
Conclusion
This compound represents a novel class of EZH2 inhibitors with a unique dual mechanism of action. Its specificity is driven by the covalent modification of Cys668 within the EZH2 SET domain, leading to both enzymatic inhibition and proteasomal degradation of the EZH2 oncoprotein. This technical guide provides a comprehensive overview of the structural basis of this compound's specificity and detailed experimental protocols to aid in the ongoing research and development of this promising anti-cancer agent. Further structural studies, such as co-crystallography, will be invaluable in fully elucidating the molecular interactions that govern this compound's potent and selective activity.
References
GNA002: A Technical Guide to a Novel EZH2 Inhibitor Derived from Gambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNA002, a derivative of the natural product Gambogenic acid (GNA), has emerged as a potent and highly specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is a critical oncogene frequently overexpressed in a variety of human cancers, where it plays a key role in epigenetic gene silencing and tumor progression. This compound exerts its anti-cancer effects through a unique mechanism involving the specific and covalent binding to Cys668 within the EZH2-SET domain. This interaction triggers the degradation of EZH2 via CHIP (COOH terminus of Hsp70-interacting protein)-mediated ubiquitination, leading to a significant reduction in H3K27 trimethylation and the subsequent reactivation of silenced tumor suppressor genes. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative efficacy and toxicity data in comparison to its parent compound Gambogenic acid, detailed experimental protocols, and a visual representation of the key signaling pathways involved.
Introduction
Gambogenic acid, a caged xanthone (B1684191) isolated from the resin of Garcinia hanburyi, has long been recognized for its anti-cancer properties.[1] However, its clinical development has been hampered by factors such as poor water solubility and a short biological half-life.[1] This has spurred the development of derivatives with improved pharmacological profiles. This compound is one such derivative, designed to enhance the therapeutic potential of the parent compound by specifically targeting a key oncogenic driver.[2]
This guide will delve into the core scientific data and methodologies associated with the preclinical evaluation of this compound, offering a valuable resource for researchers in the field of oncology drug discovery and development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Gambogenic acid, facilitating a comparative analysis of their in vitro efficacy, in vivo efficacy, and toxicity profiles.
Table 1: In Vitro Efficacy - IC50 Values
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | EZH2 (enzymatic assay) | 1.1 | [3] |
| MV4-11 (Leukemia) | 0.070 | [2][4] | |
| RS4-11 (Leukemia) | 0.103 | [2][4] | |
| Gambogenic acid | A549 (Lung) | < 5 | [5] |
| CNE-1 (Nasopharyngeal) | < 5 | [5] | |
| U251 (Glioma) | < 5 | [5] | |
| HepG2 (Liver) | < 5 | [5] | |
| HepG2/Adr (Drug-resistant Liver) | < 5 | [5] | |
| A549/Cis (Cisplatin-resistant Lung) | Potent inhibitory effect | [2] | |
| SMMC-7721 (Liver) | ~95% growth inhibition at 10 µM | [4] | |
| K562 (Leukemia) | > 0.5 | [6] |
Table 2: In Vivo Efficacy
| Compound | Xenograft Model | Dosage and Administration | Key Findings | Reference |
| This compound | Cal-27 (Head and Neck) | 100 mg/kg, oral, daily | Significantly decreased tumor volumes and reduced H3K27Me3 levels in tumor tissues. | [4] |
| A549 (Lung) | Not specified | Significantly suppressed in vivo tumor growth. | [2] | |
| Daudi (Lymphoma) | Not specified | Significantly suppressed in vivo tumor growth. | [2] | |
| Pfeiffer (Lymphoma) | Not specified | Significantly suppressed in vivo tumor growth. | [2] | |
| Gambogenic acid | SMMC-7721 (Liver) | 2, 4, 8 mg/kg | Significant tumor growth inhibition (33.1%, 50.3%, and 64.2%, respectively). | [4] |
| NCI-H1993 (Lung) | 10, 20, 30 mg/kg, i.p., daily for 21 days | Dose-dependent tumor growth inhibition. | [7][8] | |
| Prostate Cancer | 4 mg/kg, every two days | Inhibited tumor angiogenesis and suppressed tumor growth. | [9] | |
| SPC-A1 (Lung) | Not specified, i.v. | Suppressed transplantable tumor growth for up to 21 days. | [3] |
Table 3: Toxicity Profile
| Compound | Test System | Parameter | Value/Observation | Reference |
| Gambogenic acid | Rats | Oral LDLO | 420 ml/kg/1W intermittent | [10] |
| Mice | Intraperitoneal LDLO | 39.37 mg/kg | [10] | |
| Rats | Intraperitoneal LD50 | 88 mg/kg | [10] | |
| Mice | Subcutaneous LD50 | 354 mg/kg | [10] | |
| Rats | Chronic Oral Toxicity (13 weeks) | Innocuous dose: 60 mg/kg every other day. High doses (120 mg/kg) led to kidney and liver damage. | [11] | |
| SCLC Xenograft Mice | H&E Staining | No observed apoptotic cell death in lung, liver, kidney, spleen, or heart tissues. | [6] |
Note: Specific LD50 data for this compound was not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and Gambogenic acid.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound or Gambogenic acid stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound or Gambogenic acid in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for EZH2 and H3K27me3
This protocol is used to determine the protein levels of EZH2 and the histone modification mark H3K27me3.
Materials:
-
Treated and untreated cell lysates or tumor tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-EZH2, anti-H3K27me3, and anti-H3) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (Histone H3 for H3K27me3 and β-actin or GAPDH for EZH2).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to improve tumor take rate.[16]
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally to the respective groups daily or as per the defined schedule.[4]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.[17]
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).[14]
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
CHIP-Mediated EZH2 Ubiquitination Assay
This in vitro assay is designed to demonstrate the direct effect of this compound on promoting the ubiquitination and degradation of EZH2 mediated by the E3 ubiquitin ligase CHIP.
Materials:
-
Recombinant human EZH2 protein
-
Recombinant human CHIP protein
-
Recombinant E1 and E2 ubiquitin-conjugating enzymes
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents (as described in Protocol 3.2)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, recombinant EZH2, and recombinant CHIP.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Use an anti-EZH2 antibody to detect the unmodified and ubiquitinated forms of EZH2 (which will appear as a ladder of higher molecular weight bands). Use an anti-ubiquitin antibody to confirm the presence of polyubiquitin (B1169507) chains.
-
Analysis: Compare the extent of EZH2 ubiquitination in the this compound-treated samples versus the control samples. An increase in the high-molecular-weight EZH2 ladder in the presence of this compound indicates enhanced CHIP-mediated ubiquitination.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and its parent compound, Gambogenic acid.
This compound Mechanism of Action: EZH2 Degradation Pathway
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Gambogenic Acid and the NF-κB Signaling Pathway
Caption: Gambogenic acid inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.
Synthesis of this compound from Gambogenic Acid
While detailed synthetic protocols are often proprietary, the generation of this compound from Gambogenic acid involves the chemical modification of the parent compound.[19][20][21] This derivatization is designed to enhance its specific interaction with the Cys668 residue of EZH2. The synthesis of various Gambogenic acid derivatives has been reported, often involving modifications at the C-30 carboxyl group.[19] For instance, the formation of esters or amides at this position can be achieved through coupling reactions with various alcohols, phenols, or amines in the presence of coupling agents like EDCI and a catalyst such as DMAP.[19]
Caption: this compound is synthesized through chemical modification of Gambogenic acid.
Conclusion
This compound represents a promising advancement in the field of EZH2-targeted cancer therapy. Its unique mechanism of inducing EZH2 degradation, rather than solely inhibiting its enzymatic activity, offers a potential strategy to overcome some of the limitations of existing EZH2 inhibitors. The preclinical data summarized in this guide highlight its potent anti-cancer activity in a range of cancer models. Further investigation into its pharmacokinetic and long-term toxicity profiles will be crucial for its clinical translation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and other novel EZH2 inhibitors.
References
- 1. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Gambogenic Acid and Its Effect on CYP2C and CYP3A after Oral Administration [jstage.jst.go.jp]
- 6. Gambogenic acid inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocols | Antibodies.com [antibodies.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. benchchem.com [benchchem.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, and biological evaluation of gambogenic acid derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel derivatives of gambogenic acid as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Downstream Signaling Pathways of GNAO1
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the molecular signaling cascades affected by the Gαo subunit (encoded by the GNAO1 gene). It includes detailed pathway descriptions, quantitative data on mutational effects, and protocols for key experimental assays used in GNAO1 research.
Introduction to GNAO1 (Gαo)
The GNAO1 gene encodes the alpha subunit of the Go heterotrimeric G protein (Gαo), one of the most abundant membrane proteins in the central nervous system (CNS), comprising up to 1% of total brain membrane protein.[1][2] As a signal transducer for numerous G protein-coupled receptors (GPCRs)—including dopamine, serotonin, GABA, and opioid receptors—Gαo is a critical regulator of neuronal excitability, development, and synaptic transmission.[2][3][4] De novo mutations in GNAO1 lead to a spectrum of severe neurodevelopmental disorders, broadly termed GNAO1 encephalopathy, which can manifest as epilepsy, developmental delay, and movement disorders.[1][3] Understanding the downstream signaling pathways of Gαo is therefore crucial for elucidating disease mechanisms and developing targeted therapeutics.
Core Signaling Pathways
Gαo mediates its effects through two primary branches of signaling following its activation by a GPCR: the canonical pathway via the Gαo subunit itself and a parallel pathway mediated by the dissociated Gβγ dimer.
Canonical Gαo-GTP Signaling: Inhibition of Adenylyl Cyclase
The canonical function of Gαo, like other members of the Gαi/o family, is the inhibition of adenylyl cyclase (AC).[5][6] This process unfolds as follows:
-
GPCR Activation: An agonist binds to a Gαo-coupled GPCR, inducing a conformational change.
-
Guanine Nucleotide Exchange: The activated GPCR acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gαo subunit, promoting the release of Guanosine Diphosphate (GDP).[7]
-
GTP Binding & Subunit Dissociation: Guanosine Triphosphate (GTP), which is more abundant in the cytosol, binds to Gαo. This binding event causes Gαo-GTP to dissociate from both the GPCR and the Gβγ dimer.[7]
-
Effector Modulation: The active Gαo-GTP subunit directly interacts with and inhibits the activity of adenylyl cyclase enzymes (e.g., ADCY5).[5]
-
Second Messenger Reduction: The inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][8] This reduction in cAMP levels subsequently decreases the activity of downstream effectors like Protein Kinase A (PKA).
Gβγ-Mediated Signaling: Modulation of Ion Channels and Other Effectors
Upon dissociation from Gαo-GTP, the free Gβγ dimer acts as an independent signaling molecule, modulating a distinct set of downstream effectors.[5] This represents a crucial branching of the signal.
-
Ion Channel Regulation: Gβγ dimers are well-known regulators of neuronal ion channels.
-
G-protein-gated Inwardly-Rectifying Potassium (GIRK) Channels: Gβγ binding directly gates GIRK channels, causing them to open. This leads to K+ efflux, hyperpolarization of the cell membrane, and a general inhibitory effect on neuronal firing.[9]
-
Voltage-Gated Calcium Channels (CaV2): Gβγ can inhibit N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[4] This inhibition reduces calcium influx at presynaptic terminals, thereby decreasing neurotransmitter release.
-
-
Other Effectors: The Gβγ subunit can also activate other enzymes, including specific isoforms of Phospholipase C (PLC-β) and Phosphoinositide-3-Kinase (PI3K), further diversifying the cellular response.[5][9]
Signal Termination via RGS Proteins
The duration of Gαo signaling is tightly controlled. The Gαo subunit possesses a slow intrinsic GTPase activity, which eventually hydrolyzes the bound GTP back to GDP, allowing it to re-associate with Gβγ and terminate the signal.[8] This process is significantly accelerated by Regulator of G protein Signaling (RGS) proteins, which function as GTPase-Activating Proteins (GAPs).[7] RGS proteins (e.g., RGS5, RGS19) bind directly to the active Gαo-GTP, stabilize its transition state, and dramatically increase the rate of GTP hydrolysis, thus acting as critical negative regulators.[10][11]
Quantitative Data on GNAO1 Variants
Mutations in GNAO1 can be classified as loss-of-function (LOF), gain-of-function (GOF), or dominant negative, with distinct consequences for downstream signaling.[1][12] GOF mutations are often associated with movement disorders, while LOF mutations are more commonly linked to epileptic encephalopathy.[1][6]
Table 1: Functional Effects of GNAO1 Variants on cAMP Inhibition
This table summarizes the impact of representative GNAO1 mutations on the α2A adrenergic receptor-mediated inhibition of cAMP. GOF mutations show increased potency (lower EC₅₀), indicating a more sensitive response to GPCR activation.
| GNAO1 Variant | Phenotype Association | Functional Class | EC₅₀ (nM) for cAMP Inhibition | Fold Change vs. Wild-Type (WT) | Reference |
| Wild-Type | - | Normal | 0.28 ± 0.05 | 1.0 (Baseline) | [6] |
| G42R | Movement Disorder | Gain-of-Function (GOF) | 0.04 ± 0.01 | ~7.0x more potent | [6] |
| G203R | Movement Disorder | Gain-of-Function (GOF) | 0.03 ± 0.01 | ~9.3x more potent | [6] |
| E246K | Movement Disorder | Gain-of-Function (GOF) | 0.04 ± 0.01 | ~7.0x more potent | [6] |
| G40R | Epileptic Encephalopathy | Loss-of-Function (LOF) | No inhibition observed | N/A | [6] |
| L199P | Epileptic Encephalopathy | Loss-of-Function (LOF) | No inhibition observed | N/A | [6] |
Table 2: Effects of GNAO1 Variants on GTP Binding and Hydrolysis
This table presents data on how key mutations alter the fundamental biochemical properties of the Gαo protein. These mutations lead to constitutive GTP binding by accelerating GTP uptake and abolishing hydrolysis, effectively creating an "always-on" state that is paradoxically unable to signal correctly.[13]
| GNAO1 Variant | GTP Binding Rate (k_bind) Fold Increase vs. WT | GTP Hydrolysis | Functional Consequence | Reference |
| Wild-Type | 1.0 (Baseline) | Normal | Regulated GTPase cycle | [13] |
| G203R | ~28-fold faster | Essentially abolished | Constitutive GTP binding | [13] |
| R209C | ~11-fold faster | Essentially abolished | Constitutive GTP binding | [13] |
| E246K | ~5-fold faster | Essentially abolished | Constitutive GTP binding | [13] |
Key Experimental Protocols
Investigating GNAO1 signaling pathways requires a suite of specialized molecular and cellular assays.
Protocol: Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying changes in intracellular cAMP, such as a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[14]
Principle: Cellular cAMP produced in response to GPCR activation competes with a labeled cAMP analog (e.g., cAMP-d2) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). When the labeled analog binds the antibody, FRET occurs. Cellular cAMP displaces the analog, decreasing the FRET signal. The signal is therefore inversely proportional to the amount of cAMP in the cells.[14]
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) expressing the GPCR of interest and GNAO1 in a 96- or 384-well plate and grow overnight.
-
GPCR Stimulation (for Gαi/o):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add an adenylyl cyclase stimulator (e.g., Forskolin) to raise basal cAMP levels to a detectable range.[14]
-
Immediately add the test compound (GPCR agonist) at various concentrations.
-
Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis & Detection:
-
Add the lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2).
-
Incubate for 60 minutes at room temperature to allow the reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on a compatible HTRF plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot it against the agonist concentration. The resulting data can be fitted to a dose-response curve to determine EC₅₀ values.
Protocol: Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique used to monitor protein-protein interactions in real-time within living cells, ideal for studying GPCR/G-protein coupling or Gα/Gβγ dissociation.[15][16]
Principle: BRET relies on non-radiative energy transfer between a bioluminescent donor protein (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor protein (e.g., Yellow Fluorescent Protein, YFP). The proteins of interest are fused to these tags. If the proteins are in close proximity (<10 nm), adding a substrate (e.g., coelenterazine) for the luciferase results in energy transfer and emission of light by the acceptor.[15]
Methodology:
-
Plasmid Construction: Create fusion constructs of the proteins of interest with RLuc and YFP tags. For example, Gαo-RLuc and Gγ-YFP to measure G-protein activation (dissociation).
-
Transfection: Co-transfect the plasmids into a suitable cell line (e.g., HEK293T) and culture for 24-48 hours.
-
Assay Preparation: Harvest and resuspend the cells. Distribute 90 µL of the cell suspension into a white 96-well microplate.[15]
-
BRET Measurement:
-
Place the plate in a luminometer capable of sequentially measuring two emission wavelengths.
-
Inject 10 µL of the RLuc substrate (e.g., coelenterazine h) into each well to a final concentration of 5 µM.[15]
-
Immediately begin dual-channel luminescence readings for the donor (~485 nm) and acceptor (~530 nm).
-
-
Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. A change in this ratio upon ligand stimulation indicates a change in the proximity of the two proteins.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and its modulation by G-proteins directly.
Principle: A glass micropipette with a ~1 µm tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured, allowing direct electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane voltage and the measurement of ionic currents flowing across the entire cell membrane.
Methodology:
-
Cell Preparation: Plate cells expressing the GPCR and ion channel of interest (e.g., GIRK) onto glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing physiological ion concentrations).
-
Pipette Preparation: Fill a glass micropipette with an intracellular solution (e.g., a K+-based solution for GIRK currents) and mount it on the amplifier headstage.
-
Seal Formation: Under visual guidance, carefully lower the pipette onto a single cell and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Apply a voltage protocol (e.g., a series of voltage steps or ramps) to elicit channel currents.
-
Record baseline currents.
-
Apply a GPCR agonist to the bath solution to activate Gαo signaling.
-
Record the currents again to measure the modulatory effect (e.g., an increase in the inward K+ current for GIRK activation by Gβγ).
-
-
Analysis: Analyze the change in current amplitude, kinetics, and voltage-dependence before and after agonist application.
References
- 1. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orpha.net [orpha.net]
- 3. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypes in children with GNAO1 encephalopathy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. biorxiv.org [biorxiv.org]
- 10. GNAO1 - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. berthold.com [berthold.com]
Investigating the Oncogenic Roles of EZH2 and the Emerging Significance of GNAO1 in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted oncogenic roles of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator frequently dysregulated in human cancers. We delve into its canonical and non-canonical functions, its intricate involvement in major signaling pathways, and the therapeutic strategies being developed to target it. Additionally, we address the likely intended subject of "GNA002," which is understood to be Guanine Nucleotide-Binding Protein Alpha O Subunit (GNAO1), and summarize its emerging, and contrasting, role as a tumor suppressor. This guide is intended to serve as a valuable resource for professionals in the fields of oncology research and drug development.
EZH2: A Master Epigenetic Regulator in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial player in epigenetic gene silencing.[1][2] The PRC2 complex, which also includes core components like EED and SUZ12, primarily mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes.[1][2]
Dysregulation of EZH2 is a hallmark of a wide array of solid tumors and hematological malignancies, including breast, prostate, lung, and bladder cancers, as well as various lymphomas.[1][4] Its overexpression is frequently correlated with advanced disease, increased metastatic potential, and poor clinical outcomes.[1][2][4] The oncogenic activities of EZH2 are not limited to its canonical gene-silencing function; it also exerts significant effects through non-canonical, PRC2-independent mechanisms.[1][3][5]
Canonical Oncogenic Functions of EZH2: The Silencer of Tumor Suppressors
In its canonical role, EZH2-mediated H3K27me3 leads to the silencing of numerous tumor suppressor genes, thereby promoting cell proliferation, survival, and invasion.[2][4][6] By repressing genes that control cell cycle checkpoints and differentiation, EZH2 helps maintain cells in an undifferentiated, stem-like state, which is a key characteristic of cancer stem cells.[7][8]
Key tumor suppressor genes known to be repressed by EZH2 include:
-
CDKN1A (p21) and CDKN2A (p16): Critical regulators of the cell cycle.[6]
-
E-cadherin (CDH1): A key protein in cell-cell adhesion, the loss of which promotes metastasis.[2][4]
-
Retinoic acid-related Orphan Receptor Alpha (RORA): A nuclear receptor with tumor-suppressive functions.[6]
Non-Canonical Oncogenic Functions of EZH2: Beyond Histone Methylation
Emerging evidence has highlighted the critical non-canonical roles of EZH2 in oncogenesis, which are independent of its PRC2-mediated H3K27me3 activity.[1][5] These functions can involve both methyltransferase-dependent and -independent activities.
-
Transcriptional Co-activation: EZH2 can act as a transcriptional co-activator by interacting with various transcription factors, including the androgen receptor (AR) in prostate cancer, β-catenin in Wnt-driven tumors, and the RelA/RelB complex in NF-κB signaling.[2][4][9] This can lead to the activation of oncogenic gene expression programs.
-
Methylation of Non-Histone Proteins: EZH2 can directly methylate non-histone proteins, thereby altering their stability and function.[3][5][6] A notable example is the methylation of the transcription factor STAT3, which enhances its activity and promotes tumorigenesis in glioblastoma.[2][4][8] Another target is the tumor suppressor GATA4, which is inhibited by EZH2-mediated methylation.[2]
EZH2 in Key Cancer Signaling Pathways
EZH2 is intricately linked with several major signaling pathways that are fundamental to cancer development and progression.
-
PI3K/AKT Pathway: The activity of EZH2 is regulated by AKT-mediated phosphorylation, which can influence its function.[4] Conversely, EZH2 can impact pathways downstream of PI3K/AKT.
-
Wnt/β-catenin Pathway: EZH2 can interact with β-catenin to activate transcriptional programs driven by Wnt signaling, promoting the expression of target genes like c-Myc and Cyclin D1.[2][9][10][11]
-
JAK/STAT Pathway: EZH2 can enhance STAT3 activity through direct methylation, contributing to the progression of cancers like glioblastoma and breast cancer.[2][4]
-
NF-κB Pathway: In certain contexts, such as triple-negative breast cancer, EZH2 interacts with the RelA/RelB complex to co-regulate a subset of NF-κB target genes, thereby increasing the aggressiveness of cancer cells.[4]
Below is a diagram illustrating the canonical and non-canonical signaling pathways of EZH2.
Caption: Canonical and non-canonical oncogenic signaling of EZH2.
The Role of GNAO1 in Cancer: A Potential Tumor Suppressor
The query for "this compound" is likely a typographical error for GNAO1 (Guanine Nucleotide-Binding Protein, Alpha Activating Activity Polypeptide O). In contrast to the oncogenic role of EZH2, current research points towards GNAO1 functioning as a tumor suppressor in several cancers, including colorectal, prostate, breast, hepatocellular, and gastric cancers.[12]
Studies have shown that GNAO1 expression is significantly downregulated in some cancer tissues compared to normal tissues.[12][13] Overexpression of GNAO1 in cancer cell lines has been demonstrated to inhibit cell proliferation, migration, and tumor formation both in vitro and in vivo.[12][13] One of the proposed mechanisms for its tumor-suppressive effects is the inhibition of the mTOR/S6K signaling pathway.[12][13] However, some studies have reported a correlation between GNAO1 overexpression and poor prognosis in gastric cancer, suggesting its role may be context-dependent.[14]
To date, a direct, well-characterized interaction between EZH2 and GNAO1 in the context of cancer has not been extensively documented in the available literature. Their opposing roles in cancer progression make the investigation of any potential interplay an interesting avenue for future research.
Below is a diagram illustrating the tumor-suppressive pathway of GNAO1.
Caption: Experimental workflow for studying EZH2's role.
Conclusion and Future Directions
EZH2 is a well-validated oncogene that plays a central role in the pathogenesis of numerous cancers through both canonical and non-canonical mechanisms. Its ability to silence tumor suppressor genes and activate oncogenic pathways makes it an attractive therapeutic target. The development of EZH2 inhibitors like tazemetostat (B611178) has marked a significant step forward in epigenetic therapy. Future research will likely focus on overcoming resistance to these inhibitors, exploring combination therapies, and further elucidating the non-canonical functions of EZH2.
Conversely, the role of GNAO1 as a potential tumor suppressor presents a contrasting narrative in cancer biology. Understanding the mechanisms by which GNAO1 exerts its effects, particularly its interplay with major oncogenic pathways, could open new avenues for therapeutic intervention. Investigating any potential crosstalk between the EZH2 and GNAO1 pathways, despite their opposing roles, could yield novel insights into the complex regulatory networks that govern cancer progression.
References
- 1. [PDF] EZH2 Dysregulation and Its Oncogenic Role in Human Cancers | Semantic Scholar [semanticscholar.org]
- 2. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. probiologists.com [probiologists.com]
- 8. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. e-crt.org [e-crt.org]
- 12. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Non-Canonical Functions of EZH2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a direct regulatory relationship or interaction between the G-protein subunit alpha O1 (GNAO1, the protein encoded by the GNAO1 gene, as GNA002 is not a standard protein identifier) and the non-canonical functions of the Enhancer of Zeste Homolog 2 (EZH2) has not been established in the scientific literature. GNAO1 is a critical component of G-protein coupled receptor (GPCR) signaling cascades, primarily involved in neuronal signal transduction.[1][2][3][4][5][6][7][8][9][10][11] EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[12] While both are key signaling molecules, evidence of a direct functional link is currently lacking.
This guide will, therefore, focus on providing a comprehensive overview of the non-canonical functions of EZH2, which are independent of its classical role in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and gene silencing within the PRC2.[13][14][15][16][17][18][19][20][21]
Introduction to Non-Canonical EZH2 Functions
Traditionally, EZH2 is known for its canonical function as the enzymatic core of PRC2, where it catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[12] However, a growing body of evidence has illuminated a range of "non-canonical" functions for EZH2 that are independent of PRC2 and its histone methyltransferase activity.[13][14][15][16][17][18][19][20][21] These non-canonical roles are diverse and have significant implications in both normal physiology and disease, particularly in cancer.[13][15][16][17]
The non-canonical activities of EZH2 can be broadly categorized into two main areas:
-
Methylation of non-histone substrates: EZH2 can act as a methyltransferase for a variety of proteins other than histones, thereby modulating their activity, stability, or localization.[14][15][22][23]
-
Transcriptional co-regulation: EZH2 can function as a transcriptional co-activator or co-repressor through direct protein-protein interactions with transcription factors and other regulatory proteins, independent of its methyltransferase activity.[13][14][15][18][20][24][25]
These non-canonical functions are often observed in the cytoplasm, a departure from its classical nuclear role, and can be regulated by post-translational modifications such as phosphorylation.[15][17][23][26][27]
EZH2 as a Protein Methyltransferase: Non-Histone Substrates
EZH2's methyltransferase activity is not restricted to histones. It can methylate a variety of non-histone proteins, leading to diverse functional outcomes. This activity can occur both in the nucleus and the cytoplasm and can be either dependent or independent of the PRC2 complex.[14][22]
| Substrate | Cellular Location | Functional Consequence of Methylation | Associated Disease/Process |
| GATA4 | Nucleus | Repression of transcriptional activity by inhibiting interaction with p300.[25] | Cardiac development |
| RORα | Nucleus | Promotes degradation via ubiquitination.[15] | Rhabdomyosarcoma |
| STAT3 | Nucleus & Cytoplasm | Enhances STAT3 activation and signaling.[15] | Glioblastoma |
| Talin | Cytoplasm | Disrupts the binding of talin to F-actin, affecting cell adhesion and migration.[14][23] | Immune response, Cancer metastasis |
| Vav1 | Cytoplasm | Regulates actin polymerization and cell mobility.[22] | T-cell signaling, Cancer |
| PLZF | Nucleus | Methylation leads to protein degradation.[18] | Hematopoiesis |
| Androgen Receptor (AR) | Nucleus | Can both enhance and repress AR-mediated transcription depending on the context.[15] | Prostate Cancer |
| β-catenin | Nucleus | Enhances β-catenin stability and transcriptional activity.[14] | Breast Cancer, Colon Cancer |
| DLC1 | Cytoplasm | Destabilization and proteasomal degradation of the DLC1 tumor suppressor protein.[27] | Lung Cancer |
EZH2 in Transcriptional Co-regulation
Independent of its enzymatic activity, EZH2 can act as a scaffold or binding partner for various transcription factors, thereby directly influencing their activity.[14][15][18][20][24][25] This function is often dependent on specific cellular contexts and post-translational modifications of EZH2.
| Interacting Transcription Factor | Role of EZH2 | Downstream Effect | Associated Disease/Process |
| Androgen Receptor (AR) | Co-activator | Activates AR target gene expression.[18][20] | Prostate Cancer |
| Estrogen Receptor (ER) | Co-activator | In complex with β-catenin, activates ER target genes like c-Myc and cyclin D1.[14][24][25] | Breast Cancer |
| NF-κB (RelA/RelB) | Co-activator | Promotes transcription of NF-κB target genes such as IL6 and TNF.[15][17] | ER-negative Breast Cancer |
| β-catenin | Co-activator | Promotes nuclear accumulation and activation of β-catenin.[14][24] | Breast Cancer, Colon Cancer |
| NMYC | Co-repressor | In complex with AR, enhances repression of PRC2 target genes.[15][17] | Prostate Cancer |
| REA (Repressor of Estrogen Receptor Activity) | Co-repressor | Mediates repression of estrogen-dependent transcription.[28] | Breast Cancer |
Signaling Pathways and Visualizations
The non-canonical functions of EZH2 are often initiated by upstream signaling pathways that result in post-translational modifications of EZH2, leading to its altered localization and protein interactions.
Caption: Upstream signaling, like the PI3K/AKT pathway, can phosphorylate EZH2, leading to its cytoplasmic localization and methylation of non-histone targets or its nuclear function as a transcriptional co-activator.
Experimental Protocols
Investigating the non-canonical functions of EZH2 requires a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
Objective: To determine if EZH2 physically interacts with a protein of interest (e.g., a transcription factor) in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged proteins with a non-denaturing lysis buffer to preserve protein complexes.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-EZH2).
-
Immunoprecipitation: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (the suspected interacting partner). The presence of a band for the prey protein indicates an interaction.
In Vitro Methyltransferase Assay
Objective: To determine if EZH2 can directly methylate a non-histone substrate.
Methodology:
-
Protein Purification: Purify recombinant EZH2 (or the PRC2 complex) and the putative substrate protein.
-
Reaction Setup: Combine the purified EZH2, the substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., ³H-SAM), in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Detection of Methylation:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the incorporation of the radiolabel into the substrate using autoradiography.
-
Antibody-based: Use a methylation-specific antibody (if available) to detect the methylated substrate by Western blotting.
-
Mass Spectrometry: Analyze the substrate protein by mass spectrometry to identify the site and extent of methylation.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if EZH2, acting as a transcriptional co-regulator, occupies the promoter or enhancer regions of specific genes.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 to immunoprecipitate EZH2-bound chromatin fragments.
-
Reverse Cross-linking: Reverse the cross-links and purify the immunoprecipitated DNA.
-
DNA Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the gene regulatory regions of interest or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Future Directions
The non-canonical functions of EZH2 represent a paradigm shift in our understanding of this multifaceted protein. Moving beyond its role as a histone methyltransferase in the PRC2 complex, EZH2 is now recognized as a critical regulator of various cellular processes through its interactions with and methylation of non-histone proteins, as well as its ability to directly modulate transcription. These non-canonical activities have profound implications for drug development, as inhibitors targeting only the methyltransferase activity of EZH2 may not fully abrogate its oncogenic functions.[18][19][20] Future research will likely focus on further elucidating the upstream regulatory pathways that govern the switch between canonical and non-canonical EZH2 functions and on developing novel therapeutic strategies that can target these non-canonical activities. While a direct link to GNAO1 signaling remains to be discovered, exploring potential crosstalk between GPCR pathways and the regulation of EZH2's non-canonical functions could be a fruitful area of investigation.
References
- 1. GNAO1 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. About GNAO1 - GNAO1 [gnao1.it]
- 6. GNAO1 encephalopathy: further delineation of a severe neurodevelopmental syndrome affecting females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNAO1 | Rupa Health [rupahealth.com]
- 8. neurology.org [neurology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. orpha.net [orpha.net]
- 11. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 - Wikipedia [en.wikipedia.org]
- 13. Non-canonical functions of EZH2 in cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-canonical functions of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 18. Polycomb- and Methylation-Independent Roles of EZH2 as a Transcription Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Polycomb- and Methylation-Independent Roles of EZH2 as a Transcription Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation and Role of EZH2 in Cancer [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | EZH2: Its regulation and roles in immune disturbance of SLE [frontiersin.org]
- 23. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Scholars@Duke publication: EZH2 regulates the transcription of estrogen-responsive genes through association with REA, an estrogen receptor corepressor. [scholars.duke.edu]
Unraveling the PRC2-Independent Landscape of GNA002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the Polycomb Repressive Complex 2 (PRC2)-independent effects of GNA002, a potent and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). While the canonical role of EZH2 as the catalytic subunit of PRC2 is well-established, emerging evidence highlights its critical non-canonical, PRC2-independent functions in oncogenesis. This compound, by inducing the degradation of the EZH2 protein, offers a unique therapeutic strategy that not only disrupts the canonical PRC2 pathway but also abrogates the multifaceted PRC2-independent activities of EZH2. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: EZH2 Degradation
This compound is a derivative of Gambogenic acid that acts as a highly specific and covalent inhibitor of EZH2.[1] Its primary mechanism of action involves the formation of a covalent bond with the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1] This irreversible binding triggers the recruitment of the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[1] This degradation not only dismantles the PRC2 complex, thereby inhibiting its canonical histone methyltransferase activity (H3K27me3), but also eliminates the EZH2 protein scaffold required for its PRC2-independent functions.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various cancer cell lines. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (EZH2 Inhibition) | 1.1 µM | In vitro biochemical assay | [1] |
| IC50 (Cell Proliferation) | 0.070 µM | MV4-11 (Acute myeloid leukemia) | [1] |
| 0.103 µM | RS4-11 (Acute lymphoblastic leukemia) | [1] | |
| Effective Concentration for EZH2 degradation | 2 µM (24 hours) | Cal-27 (Head and neck cancer) | [2] |
| In vivo dosage | 100 mg/kg (daily, oral) | Xenograft models (Cal-27, A549, Daudi, Pfeiffer) | [1][2] |
PRC2-Independent Functions of EZH2 and the Impact of this compound
Recent research has uncovered that EZH2 possesses oncogenic functions that are independent of its role within the PRC2 complex and its histone methyltransferase activity. By inducing the degradation of the entire EZH2 protein, this compound is uniquely positioned to counteract these non-canonical activities.
Transcriptional Co-activation
EZH2 can function as a transcriptional co-activator by directly interacting with various transcription factors, thereby promoting the expression of oncogenes.
-
NF-κB Signaling: In certain contexts, such as triple-negative breast cancer, EZH2 can interact with the RelA/RelB subunits of NF-κB to drive the expression of pro-oncogenic target genes.[3] This interaction is independent of the PRC2 complex.[3] By degrading EZH2, this compound is expected to disrupt this interaction and suppress NF-κB-mediated transcription.
-
Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can act as a co-activator for the androgen receptor, enhancing the transcription of AR target genes.[4] this compound-mediated degradation of EZH2 would abolish this co-activator function, potentially offering a therapeutic advantage in AR-driven malignancies.
Methylation of Non-Histone Substrates
EZH2's methyltransferase activity is not limited to histones. It can also methylate non-histone proteins, thereby altering their function.
-
STAT3: EZH2 can methylate STAT3, a key signaling molecule in many cancers, leading to its activation.[5]
-
GATA4: EZH2-mediated methylation of the transcription factor GATA4 can modulate its activity.[5]
The degradation of EZH2 by this compound would prevent the methylation of these and other non-histone substrates, thus interfering with these signaling pathways.
Experimental Protocols
To facilitate further research into the PRC2-independent effects of this compound, this section outlines key experimental methodologies based on published studies.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of cancer cell lines can be used, including those known to harbor EZH2 mutations or overexpression, such as Cal-27 (head and neck), A549 (lung), Daudi, and Pfeiffer (lymphoma).
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM).
-
Treatment Duration: Treatment times can range from 24 to 72 hours, depending on the specific endpoint being measured.
Immunoblotting for EZH2 Degradation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., GAPDH or β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the protein of interest (e.g., EZH2, RelA, or AR) pre-coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes and analyze by immunoblotting with antibodies against the expected interaction partners.
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
-
Cross-linking: Cross-link proteins to DNA in this compound-treated and control cells using formaldehyde.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest (e.g., NF-κB p65 or AR).
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA regions (promoters of target genes) using real-time PCR.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.
-
Conclusion
This compound represents a novel and promising therapeutic agent that targets EZH2 through a degradation-centric mechanism. This mode of action provides a dual benefit by not only inhibiting the canonical PRC2-mediated gene silencing but also by ablating the increasingly recognized PRC2-independent oncogenic functions of EZH2. The ability of this compound to eliminate the EZH2 protein scaffold effectively shuts down its role as a transcriptional co-activator and a methyltransferase for non-histone substrates. Further investigation into the downstream consequences of this compound on these non-canonical pathways will be crucial in fully elucidating its therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment strategy. The experimental frameworks provided herein offer a robust starting point for researchers to delve deeper into the PRC2-independent effects of this compound and its implications for cancer therapy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. Antagonistic Functions of Androgen Receptor and NF-κB in Prostate Cancer—Experimental and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro gene expression changes of androgen receptor coactivators after hormone deprivation in an androgen-dependent prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
GNA002's role in epigenetic regulation of gene expression
An In-depth Technical Guide on the Putative Role of GNAO1 in the Epigenetic Regulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNAO1 (G Protein Subunit Alpha O1) is a protein-coding gene residing on chromosome 16, which encodes the Gαo protein, one of the most abundant Gα subunits of the Gi/o family of heterotrimeric G proteins.[1] Gαo is highly expressed in the central nervous system, particularly in the brain, where it plays a critical role in transducing signals from G protein-coupled receptors (GPCRs).[2][3] These signals are fundamental for regulating neuronal excitability and neurotransmission.[2][3] De novo mutations in the GNAO1 gene are linked to a spectrum of severe neurodevelopmental disorders, often referred to as "GNAO1-related disorders," which are characterized by developmental delay, epilepsy, and hyperkinetic movement disorders.[4][5][6]
While the canonical role of Gαo in modulating ion channels and second messenger systems is well-documented, its involvement in the epigenetic regulation of gene expression is an emerging area of scientific inquiry. This technical guide synthesizes the current understanding of Gαo signaling and extrapolates its potential downstream effects on chromatin structure and gene transcription. It must be emphasized that the direct role of GNAO1 in epigenetics is not yet firmly established and the pathways described herein are based on the well-documented links between Gαo's downstream effectors and the epigenetic machinery.
Core Signaling Pathway of Gαo
Gαo is a key component of the GPCR signaling cascade. In its inactive state, Gαo is bound to GDP and complexed with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, causing a conformational change that leads to the dissociation of the Gαo-GTP monomer from the Gβγ dimer.[7] Both entities can then interact with downstream effector proteins.
A primary and well-established function of the activated Gαo subunit is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[8] This inhibitory action leads to a decrease in the intracellular concentration of the second messenger cAMP.[8][9]
A Putative Bridge to Epigenetic Regulation via cAMP
The Gαo-mediated reduction in cAMP levels provides a plausible link to the epigenetic machinery. The primary downstream effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase.[6] Lower cAMP levels result in reduced PKA activity. This alteration in kinase activity can influence gene expression through at least two interconnected mechanisms: modulation of transcription factor activity and regulation of histone modifications.
Regulation of Transcription Factors
PKA is known to phosphorylate a variety of transcription factors, thereby regulating their ability to bind DNA and recruit the transcriptional machinery.[6] The most well-characterized of these is the cAMP Response Element-Binding Protein (CREB) . Phosphorylation of CREB by PKA is a critical step for its activation. Activated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. Once bound, CREB recruits co-activators, such as CREB-binding protein (CBP) and p300 , which are potent histone acetyltransferases (HATs).[10]
Therefore, a Gαo-mediated decrease in cAMP and PKA activity would be expected to lead to reduced CREB phosphorylation and, consequently, decreased transcription of CREB target genes. The reduced recruitment of CBP/p300 would also result in lower levels of histone acetylation at these gene promoters, leading to a more compact chromatin structure that is less permissive for transcription.
Direct Influence on Histone Modifications
Emerging evidence suggests that the cAMP/PKA signaling pathway can also influence histone modifications more directly.
-
Histone Phosphorylation: Studies have shown that cAMP signaling can lead to a rapid and potent loss of histone H3 phosphorylation, a mark often associated with transcriptional activation and mitosis.[4][11]
-
Histone Acetylation: The cAMP/PKA pathway has been shown to regulate the activity of certain histone deacetylases (HDACs). For instance, PKA can phosphorylate the HDAC Sir2, leading to a loss of its activity and a subsequent increase in the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac), a mark associated with open chromatin.[2]
By modulating PKA activity, Gαo could therefore influence the global and gene-specific landscape of histone phosphorylation and acetylation, thereby altering chromatin accessibility and gene expression.
Data Summary
While direct quantitative data on GNAO1's role in epigenetics is not available, the key components of the hypothesized signaling pathway can be summarized.
| Component | Class | Canonical Function in this Pathway | Potential Epigenetic Consequence |
| Gαo | G-protein α subunit | Inhibition of adenylyl cyclase | Indirectly modulates histone modifications and transcription factor activity |
| Adenylyl Cyclase | Enzyme | Synthesis of cAMP from ATP | - |
| cAMP | Second Messenger | Activation of Protein Kinase A (PKA) | - |
| PKA | Serine/Threonine Kinase | Phosphorylation of downstream targets | Phosphorylates CREB and histone-modifying enzymes (e.g., HDACs) |
| CREB | Transcription Factor | Binds to CREs in gene promoters to activate transcription | Recruits HATs (CBP/p300) to target genes |
| CBP/p300 | Histone Acetyltransferase | Acetylates histones, leading to open chromatin | Increased gene expression |
| HDACs | Histone Deacetylase | Removes acetyl groups from histones, leading to closed chromatin | Decreased gene expression |
Proposed Experimental Protocols
To investigate the hypothesized role of GNAO1 in epigenetic regulation, a series of experiments can be designed.
Perturbation of Gαo Activity
-
Methodology: Utilize cell lines with endogenous or exogenous expression of relevant GPCRs that couple to Gαo.
-
Activation: Treat cells with a specific GPCR agonist.
-
Inhibition: Use siRNA or CRISPR/Cas9 to knock down GNAO1 expression. As a control, use cells transfected with a non-targeting sequence.
-
Mutant Studies: Express wild-type vs. pathogenic mutant forms of GNAO1 to assess the impact of disease-causing variants.
-
Measurement of Downstream Signaling Events
-
Methodology: cAMP Assay
-
Culture cells as described above.
-
Lyse cells at various time points after GPCR agonist treatment.
-
Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Normalize cAMP concentrations to total protein content.
-
-
Methodology: Western Blot for Protein Phosphorylation
-
Following Gαo perturbation, prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies specific for phosphorylated CREB (Ser133), total CREB, phosphorylated Histone H3 (Ser10), and total Histone H3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Analysis of Chromatin and Gene Expression
-
Methodology: Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq)
-
Cross-link protein-DNA complexes in cells with formaldehyde.
-
Lyse cells and sonicate to shear chromatin into 200-500 bp fragments.
-
Immunoprecipitate chromatin using an antibody against a specific histone modification (e.g., H3K27ac) or phosphorylated CREB.
-
Reverse cross-links and purify the precipitated DNA.
-
For ChIP-qPCR: Quantify the enrichment of specific promoter regions (e.g., of known CREB target genes) using quantitative PCR.
-
For ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in the epigenetic mark or transcription factor binding.
-
-
Methodology: Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from cells after Gαo perturbation.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for known CREB target genes or other genes of interest identified by ChIP-seq.
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
Conclusion and Future Directions
The role of GNAO1 in the epigenetic regulation of gene expression is a compelling yet underexplored field. The established function of Gαo as a potent inhibitor of the cAMP/PKA signaling pathway provides a strong theoretical foundation for its involvement in controlling the activity of key transcription factors and the landscape of histone modifications. Dysregulation of this putative signaling axis by pathogenic GNAO1 mutations could contribute significantly to the molecular pathophysiology of GNAO1-related neurodevelopmental disorders.
Future research should focus on validating this hypothesized pathway in relevant neuronal models. The use of patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons would be a particularly powerful tool. Elucidating the specific gene networks that are epigenetically regulated by Gαo signaling will not only enhance our fundamental understanding of neuronal function but may also unveil novel therapeutic targets for the devastating disorders linked to GNAO1 mutations. By targeting downstream nodes in this pathway, it may be possible to develop strategies that correct for the aberrant signaling caused by Gαo dysfunction, offering new hope for affected individuals.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cAMP Signaling Regulates Histone H3 Phosphorylation and Mitotic Entry Through a Disruption of G2 Progression - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Technical Guide to its Initial Characterization in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical oncogene in various human cancers.[1] This document outlines its mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for its characterization in novel cancer models.
Core Mechanism of Action
This compound is a derivative of Gambogenic acid (GNA) and functions as a highly potent, specific, and covalent inhibitor of EZH2.[1] Its primary mechanism involves the specific and covalent binding to the Cys668 residue within the EZH2-SET domain.[1] This interaction triggers the degradation of EZH2 through ubiquitination mediated by the COOH terminus of Hsp70-interacting protein (CHIP).[1]
The inhibition of EZH2's enzymatic activity leads to a significant reduction in the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27Me3), a key repressive epigenetic mark.[1] This reduction in H3K27Me3 levels reactivates the expression of Polycomb Repressive Complex 2 (PRC2)-silenced tumor suppressor genes, ultimately leading to the induction of cellular apoptosis and the suppression of tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound in various cancer cell lines and preclinical models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Leukemia | 0.070 | [1] |
| RS4-11 | Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | Not specified | [1] |
| A549 | Lung Cancer | Not specified | [1] |
| Daudi | Burkitt's Lymphoma | Not specified | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Cal-27 | Head and Neck Cancer | Oral this compound | Significant decrease in tumor volume; Reduced H3K27Me3 levels in tumor tissues. | [1][2] |
| A549 | Lung Cancer | Oral this compound | Significant suppression of in vivo tumor growth. | [1][2] |
| Daudi | Burkitt's Lymphoma | Not specified | Significant suppression of in vivo tumor growth. | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified | Significant suppression of in vivo tumor growth. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the initial characterization of this compound.
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.
-
Data Acquisition: Shake the plates for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA to an average size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known PRC2 target genes.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Cal-27 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed it in paraffin. Perform IHC staining on tissue sections for EZH2, H3K27me3, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).
This technical guide provides a comprehensive starting point for researchers interested in the preclinical characterization of this compound. The provided protocols and data summaries are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of this promising EZH2 inhibitor.
References
Methodological & Application
Application Notes and Protocols for GNA002: An Experimental GNAO1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine (B1146940) nucleotide-binding protein G(o) subunit alpha (Gαo), encoded by the GNAO1 gene, is a critical component of signal transduction pathways in the central nervous system.[1] As a member of the heterotrimeric G protein family, Gαo couples to G protein-coupled receptors (GPCRs) to regulate downstream effectors, most notably inhibiting adenylyl cyclase activity, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2] De novo mutations in GNAO1 are associated with a spectrum of severe neurodevelopmental disorders, including early infantile epileptic encephalopathy and movement disorders, collectively known as GNAO1 encephalopathy.[3][4][5] These mutations can be classified as either loss-of-function (LOF) or gain-of-function (GOF), leading to aberrant cellular signaling.[6][7]
This document provides detailed experimental protocols for the in vitro characterization of GNA002, a hypothetical experimental modulator of GNAO1 activity. The following protocols outline the necessary steps for cell culture and maintenance of relevant neuronal and non-neuronal cell lines, transient transfection for the expression of wild-type and mutant GNAO1, and functional assays to assess the impact of this compound on GNAO1 signaling.
Key Signaling Pathway
The canonical signaling pathway involving Gαo is initiated by the activation of a GPCR. Upon ligand binding, the GPCR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαo subunit. This causes the dissociation of the GTP-bound Gαo from the Gβγ dimer, allowing both to interact with their respective downstream effectors. Gαo-GTP primarily inhibits adenylyl cyclase, leading to a decrease in cAMP production. The signal is terminated by the intrinsic GTPase activity of Gαo, which hydrolyzes GTP back to GDP, leading to the re-association of the Gαo-GDP/Gβγ heterotrimer.
Experimental Workflow
The general workflow for evaluating this compound involves culturing appropriate cell lines, introducing the GNAO1 gene (wild-type or mutant) via transfection, treating the cells with the experimental compound, and finally, assessing the functional consequences on downstream signaling pathways.
Data Presentation
Quantitative data from functional assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Forskolin-Stimulated cAMP Production in HEK293 Cells Transfected with GNAO1 Constructs
| GNAO1 Construct | This compound Conc. (µM) | Forskolin (B1673556) (10 µM) | cAMP Level (pmol/well) | % Inhibition of Forskolin Response |
| Mock | 0 | + | 100 ± 5 | 0% |
| Mock | 10 | + | 98 ± 6 | 2% |
| Wild-Type | 0 | + | 45 ± 4 | 55% |
| Wild-Type | 1 | + | 35 ± 3 | 65% |
| Wild-Type | 10 | + | 20 ± 2 | 80% |
| Mutant (G203R) | 0 | + | 85 ± 7 | 15% |
| Mutant (G203R) | 1 | + | 70 ± 5 | 30% |
| Mutant (G203R) | 10 | + | 50 ± 4 | 50% |
Table 2: Effect of this compound on GTPγS Binding in Membranes from HEK293 Cells Transfected with GNAO1 Constructs
| GNAO1 Construct | This compound Conc. (µM) | Agonist (e.g., DAMGO, 10 µM) | [³⁵S]GTPγS Bound (cpm) | % of Basal Binding |
| Mock | 0 | - | 500 ± 50 | 100% |
| Mock | 0 | + | 550 ± 60 | 110% |
| Wild-Type | 0 | - | 600 ± 70 | 100% |
| Wild-Type | 0 | + | 2500 ± 200 | 417% |
| Wild-Type | 10 | + | 3500 ± 250 | 583% |
| Mutant (G203R) | 0 | - | 580 ± 65 | 100% |
| Mutant (G203R) | 0 | + | 1200 ± 150 | 207% |
| Mutant (G203R) | 10 | + | 1800 ± 180 | 310% |
Experimental Protocols
I. Cell Culture
A. HEK293 Cell Culture
-
Description: A human embryonic kidney cell line commonly used for transient expression of recombinant proteins.
-
Materials:
-
HEK293 cells
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
6-well plates
-
-
Protocol:
-
Maintain HEK293 cells in a T-75 flask in a 37°C, 5% CO₂ incubator.[9]
-
Passage cells when they reach 80-90% confluency.[8]
-
Aspirate the medium, wash the cell monolayer with 5 mL of PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[10]
-
Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.[8]
-
B. SH-SY5Y Cell Culture
-
Description: A human neuroblastoma cell line with neuronal characteristics.
-
Materials:
-
SH-SY5Y cells
-
1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and 1% Penicillin-Streptomycin.[11]
-
PBS
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
-
Protocol:
-
Culture SH-SY5Y cells in a T-75 flask at 37°C with 5% CO₂.[11]
-
Change the medium every 2-3 days.
-
When cells reach approximately 80% confluency, aspirate the medium and wash with PBS.[11]
-
Add 1-2 mL of trypsin and incubate at 37°C for 3-5 minutes.[12]
-
Add 8 mL of complete medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes, resuspend the pellet, and re-plate at a 1:6 ratio.[4]
-
C. Neuro-2a (N2a) Cell Culture
-
Description: A mouse neuroblastoma cell line.
-
Materials:
-
Neuro-2a cells
-
EMEM supplemented with 10% FBS.[13]
-
PBS
-
Trypsin-EDTA solution
-
T-75 culture flasks
-
-
Protocol:
-
Maintain N2a cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.[13]
-
For subculturing, rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for about 5 minutes until cells disperse.[2]
-
Add 10 mL of complete growth medium and gently aspirate the cells.[2]
-
Seed new flasks at a density of 1 x 10⁴ cells/cm².[13]
-
II. Transient Transfection of HEK293 Cells
-
Description: This protocol describes the transient transfection of HEK293 cells with GNAO1 plasmid DNA using a lipid-based transfection reagent.
-
Materials:
-
HEK293 cells
-
GNAO1 wild-type and mutant expression plasmids
-
Lipofectamine™ 3000 or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
-
Protocol:
-
The day before transfection, seed 5 x 10⁵ HEK293 cells per well in a 6-well plate in 2 mL of complete growth medium.[10]
-
On the day of transfection, cells should be 60-80% confluent.
-
For each well, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™.
-
In a separate tube, add 5 µL of P3000™ Reagent to the diluted DNA.
-
In another separate tube, dilute 3.75 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™.
-
Combine the diluted DNA and diluted Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 250 µL of DNA-lipid complex to the cells in a dropwise manner.
-
Incubate the cells for 24-48 hours before proceeding with functional assays.
-
III. Functional Assays
A. cAMP Inhibition Assay
-
Description: This assay measures the ability of activated Gαo to inhibit adenylyl cyclase, thereby reducing cAMP levels. Forskolin is used to stimulate adenylyl cyclase directly.
-
Materials:
-
Transfected HEK293 cells in a 96-well plate
-
GPCR agonist (if studying receptor-mediated activation)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
Cell lysis buffer
-
-
Protocol:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium and incubate for 2 hours.
-
Add varying concentrations of this compound and incubate for 30 minutes.
-
Add a GPCR agonist (optional) and incubate for 15 minutes.
-
Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for 15 minutes at 37°C.[14]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure cAMP levels using a plate reader compatible with the assay format (e.g., HTRF).[15]
-
Calculate the percent inhibition of the forskolin-stimulated response.
-
B. [³⁵S]GTPγS Binding Assay
-
Description: A functional assay that measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[16]
-
Materials:
-
Membrane preparations from transfected HEK293 cells
-
[³⁵S]GTPγS
-
GDP
-
GPCR agonist
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP)
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare crude membranes from transfected HEK293 cells.[17]
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and the GPCR agonist.
-
Add 10-20 µg of membrane protein to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle shaking.[18]
-
Terminate the reaction by rapid filtration over a filter plate.
-
Wash the filters three times with ice-cold wash buffer.[18]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS (10 µM).[18]
-
References
- 1. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 2. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
- 3. cyagen.com [cyagen.com]
- 4. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 5. cdn.bcm.edu [cdn.bcm.edu]
- 6. Culture and transfection of HEK293T cells [protocols.io]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 9. static.igem.org [static.igem.org]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SH-SY5Y culturing [protocols.io]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 14. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 18. benchchem.com [benchchem.com]
Optimal GNA002 Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, the dysregulation of EZH2 activity contributes to tumorigenesis by silencing tumor suppressor genes. This compound exerts its anti-cancer effects by covalently binding to cysteine 668 (Cys668) within the SET domain of EZH2.[1][2][3] This binding not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation through a ubiquitin-mediated pathway facilitated by the E3 ligase COOH terminus of Hsp70-interacting protein (CHIP).[1][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro studies, complete with detailed experimental protocols and data presentation.
Data Presentation: Efficacy of this compound in Vitro
The effective concentration of this compound varies depending on the cell line, the duration of treatment, and the specific biological endpoint being measured. The following tables summarize key quantitative data from in vitro studies.
Table 1: this compound IC50 Values for Cell Proliferation/Viability
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | 72 hours[1][2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | 72 hours[1][2] |
| General | Various | 1.1 | Not Specified[1][2] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration Range (µM) | Treatment Duration |
| Cal-27 | Reduction of H3K27 trimethylation | 0.1 - 4 | 48 hours[2] |
| Human Cancer Cells | Induction of cell death | 2 | 24 hours[2] |
| Cal-27 | Reduction in EZH2 abundance | Not specified, but effective | 48 hours[4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range could be from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for H3K27me3 and EZH2 Levels
This protocol is to assess the effect of this compound on the levels of its direct target, EZH2, and the downstream epigenetic mark, H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., Cal-27)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 4 µM) for a specified time (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal, and the EZH2 signal to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2 µM) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry. Use FITC signal for Annexin V and the appropriate channel for PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: this compound Signaling Pathway and Mechanism of Action.
Caption: General Experimental Workflow for In Vitro this compound Studies.
References
GNA002 Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and highly specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is frequently overexpressed or mutated in a variety of cancers, leading to the epigenetic silencing of tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This compound exerts its anti-tumor effects by covalently binding to cysteine 668 within the SET domain of EZH2, which triggers its degradation via the CHIP (Carboxyl terminus of Hsp70-interacting protein)-mediated ubiquitination pathway.[1] This leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1]
These application notes provide detailed protocols for the dosage and administration of this compound in in vivo xenograft models, based on available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the recommended dosage and administration of this compound in various cancer cell line-derived xenograft (CDX) models. While preclinical studies have demonstrated significant tumor growth inhibition, specific quantitative data on the percentage of tumor growth inhibition (TGI) or tumor volume reduction are not consistently available in the public domain. Researchers should generate this data in their own studies.
Table 1: this compound Dosage and Administration in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule |
| A549 | Lung Cancer | Nude Mice | 100 mg/kg | Oral (p.o.) | Daily |
| Daudi | Burkitt's Lymphoma | Nude Mice | 100 mg/kg | Oral (p.o.) | Daily |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Nude Mice | 100 mg/kg | Oral (p.o.) | Daily |
| Cal-27 | Head and Neck Cancer | Nude Mice | 100 mg/kg | Oral (p.o.) | Daily |
Table 2: Representative In Vivo Efficacy Data Template for this compound
| Xenograft Model | Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| A549 | Vehicle Control | 10 | Data to be generated | Data to be generated | - | - |
| This compound (100 mg/kg) | 10 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Daudi | Vehicle Control | 10 | Data to be generated | Data to be generated | - | - |
| This compound (100 mg/kg) | 10 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Cal-27 | Vehicle Control | 10 | Data to be generated | Data to be generated | - | - |
| This compound (100 mg/kg) | 10 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets the EZH2 protein, a key component of the PRC2 complex. By inducing the degradation of EZH2, this compound effectively reverses the epigenetic silencing of tumor suppressor genes.
Caption: Mechanism of this compound-induced EZH2 degradation and reactivation of tumor suppressor genes.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Standard workflow for a this compound in vivo xenograft study.
Experimental Protocols
Cell Culture and Animal Models
-
Cell Lines: Obtain human cancer cell lines such as A549 (lung carcinoma), Daudi (Burkitt's lymphoma), Pfeiffer (diffuse large B-cell lymphoma), and Cal-27 (head and neck squamous cell carcinoma) from a certified cell bank. Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Animal Models: Use immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, aged 6-8 weeks. House the animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Subcutaneous Xenograft Tumor Implantation
-
Harvest cancer cells during the exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, a 1:1 mixture with Matrigel may improve tumor take rate.
-
Inject approximately 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
Experimental Design and Treatment
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution used to formulate this compound (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).
-
This compound Treatment: Administer this compound at a dose of 100 mg/kg body weight.
-
-
Administration:
-
Prepare a fresh formulation of this compound for oral administration daily.
-
Administer the designated treatment to each mouse via oral gavage once daily for a predetermined period (e.g., 21-28 days).
-
Data Collection and Efficacy Assessment
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess systemic toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Endpoint: The study can be terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice according to institutional guidelines.
Pharmacodynamic and Histological Analysis
-
Tumor Excision: Following euthanasia, excise the tumors, weigh them, and either fix them in 10% neutral buffered formalin for histology or snap-freeze them in liquid nitrogen for molecular analysis.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tumor morphology.
-
Immunohistochemistry (IHC): Stain tumor sections for relevant biomarkers such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and H3K27me3 to confirm the on-target effect of this compound.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of this promising EZH2 inhibitor. Rigorous and well-controlled experiments are crucial for generating reliable data to support the continued development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols: Detecting GNA002-Induced EZH2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a critical oncogene and a promising therapeutic target in various human cancers.[1][2] GNA002 is a potent and specific covalent inhibitor of EZH2.[1][3][4] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of EZH2 induced by this compound. This compound specifically binds to the cysteine 668 residue within the SET domain of EZH2, which triggers the ubiquitination of EZH2 mediated by the E3 ubiquitin ligase "terminus of Hsp70-interacting protein" (CHIP), ultimately leading to its proteasomal degradation.[2][3][4][5] The protocol outlined below is designed to guide researchers in accurately assessing the efficacy of this compound in preclinical studies.
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[6][7] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it an attractive target for drug development.[6] this compound has emerged as a novel therapeutic agent that not only inhibits the enzymatic activity of EZH2 but also induces its degradation.[2][3][4][5] This dual mechanism of action provides a powerful strategy to completely suppress EZH2's oncogenic functions.[2][5] Western blotting is a fundamental and widely used technique to monitor changes in protein levels, making it an ideal method to verify and quantify this compound-induced EZH2 degradation.[8]
Signaling Pathway of this compound-Induced EZH2 Degradation
This compound exerts its effect by covalently binding to EZH2, initiating a cascade of events that results in the protein's destruction. This process involves the ubiquitin-proteasome system, a major pathway for controlled protein degradation in eukaryotic cells.
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and subsequent degradation by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data is crucial for designing experiments with appropriate concentrations and treatment durations.
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 Inhibition) | - | 1.1 µM | [3][4] |
| IC50 (Proliferation) | MV4-11 | 0.070 µM (72h) | [3] |
| RS4-11 | 0.103 µM (72h) | [3] | |
| Effective Concentration for H3K27me3 Reduction | Cal-27 | 0.1-4 µM (48h) | [3] |
| Concentration for Apoptosis Induction | Human cancer cells | 2 µM (24h) | [3] |
| Concentration for EZH2 Degradation | Cal-27 | 2 µM (24h) | [5] |
Experimental Workflow
A typical Western blot experiment to assess this compound-induced EZH2 degradation involves several key steps, from cell culture and treatment to data analysis.
Caption: Experimental workflow for Western blot analysis of this compound-induced EZH2 degradation.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect EZH2 levels following this compound treatment.
Materials and Reagents:
-
Cell Lines: Appropriate cancer cell lines (e.g., Cal-27, MV4-11).
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor (Optional): MG132.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: 4-12% gradient gels are recommended.
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-EZH2 antibody (validated for Western blot).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) for each time point.
-
Optional: To confirm proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor like MG132 (5 µM) for 1-2 hours before adding this compound.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer into the wells of an SDS-PAGE gel.[10]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-EZH2 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the EZH2 bands.
-
To normalize for loading differences, strip the membrane and re-probe with a loading control antibody (e.g., β-actin) or use a loading control antibody of a different species if performing a dual-color blot.
-
Calculate the relative EZH2 protein levels by dividing the EZH2 band intensity by the corresponding loading control band intensity.
-
Troubleshooting
-
Weak or No EZH2 Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure proper protein transfer.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking buffer and incubation time.
-
Use a fresh dilution of the secondary antibody.
-
-
Multiple Bands:
-
Ensure the specificity of the primary antibody. Check the manufacturer's datasheet for expected band size and potential cross-reactivity.
-
Use fresh lysis buffer with protease inhibitors to prevent protein degradation.[11]
-
Conclusion
This application note provides a comprehensive guide for the detection and quantification of this compound-induced EZH2 degradation using Western blotting. By following this detailed protocol, researchers can reliably assess the efficacy of this compound and similar compounds in preclinical models, contributing to the development of novel cancer therapeutics targeting the EZH2 pathway. Careful optimization of experimental conditions for specific cell lines and antibodies is recommended to ensure high-quality, reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. 2bscientific.com [2bscientific.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following GNA002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By binding to cysteine 668 within the SET domain of EZH2, this compound triggers its degradation through CHIP-mediated ubiquitination.[1] This leads to a significant reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Consequently, this compound treatment can lead to the reactivation of PRC2-silenced tumor suppressor genes, making it a promising therapeutic agent in oncology.[1]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. In the context of this compound, ChIP is an essential tool to elucidate its mechanism of action by quantifying the changes in H3K27me3 levels at specific genomic loci. These application notes provide a detailed protocol for performing a ChIP assay on cells treated with this compound, along with data interpretation guidelines and a summary of expected outcomes.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on H3K27me3 levels at the promoter regions of known EZH2 target genes.
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | Fold Change vs. Vehicle |
| MYT1 | Vehicle (DMSO) | 2.5 ± 0.3 | 25 ± 3.0 | 1.0 |
| This compound (1 µM) | 0.8 ± 0.1 | 8 ± 1.2 | 0.32 | |
| DAB2IP | Vehicle (DMSO) | 2.2 ± 0.2 | 22 ± 2.5 | 1.0 |
| This compound (1 µM) | 0.7 ± 0.1 | 7 ± 0.9 | 0.32 | |
| RELB | Vehicle (DMSO) | 2.8 ± 0.4 | 28 ± 3.5 | 1.0 |
| This compound (1 µM) | 1.0 ± 0.2 | 10 ± 1.5 | 0.36 | |
| Negative Control Locus | Vehicle (DMSO) | 0.1 ± 0.05 | 1 ± 0.2 | 1.0 |
| (e.g., GAPDH exon) | This compound (1 µM) | 0.1 ± 0.04 | 1 ± 0.3 | 1.0 |
Experimental Protocols
Cell Culture and this compound Treatment
Recommended Cell Lines:
-
Head and Neck Cancer: Cal-27
-
Lung Cancer: A549
-
Lymphoma: Daudi, Pfeiffer
-
Leukemia: MV4-11, RS4-11
This compound Treatment Conditions:
The optimal concentration and duration of this compound treatment should be determined empirically for each cell line. Based on published data, a starting point for treatment is:
-
Concentration: 0.1 µM to 5 µM. IC50 values for proliferation inhibition are reported to be in the nanomolar to low micromolar range for various cell lines.[1]
-
Duration: 24 to 72 hours. A significant reduction in global H3K27me3 levels is typically observed within this timeframe.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from standard procedures for histone modifications and should be optimized for your specific cell line and experimental conditions.
Reagents and Buffers:
-
Cell Culture Medium
-
This compound (dissolved in DMSO)
-
Vehicle Control (DMSO)
-
10X PBS (Phosphate Buffered Saline)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Protease Inhibitor Cocktail
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Wash Buffer 1 (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
-
Wash Buffer 2 (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
-
Wash Buffer 3 (e.g., 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Anti-H3K27me3 Antibody
-
Normal Rabbit IgG (Negative Control)
-
Protein A/G Magnetic Beads
-
DNA Purification Kit
-
qPCR Primers for target and control regions
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle (DMSO) for the determined duration.
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.
-
-
Washes:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours.
-
Treat the samples with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of EZH2 target genes (e.g., MYT1, DAB2IP, RELB) and a negative control region (e.g., a gene-poor region or the exon of a housekeeping gene like GAPDH).
-
Analyze the data using the percent input method or fold enrichment relative to the IgG control.
-
Mandatory Visualizations
Caption: Experimental workflow for ChIP-seq analysis after this compound treatment.
Caption: this compound signaling pathway and its effect on chromatin.
References
Application Notes and Protocols: Utilizing GNA002 to Interrogate EZH2 Function in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing, which is essential for normal B-cell development within the germinal center.[3] However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a frequent oncogenic driver in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1] This aberrant activity leads to the repression of tumor suppressor genes, cell cycle checkpoints, and factors promoting B-cell differentiation, thereby contributing to lymphomagenesis.[2][3][4]
GNA002 is a potent and specific covalent inhibitor of EZH2.[4][5] Its unique mechanism of action involves binding to Cys668 within the SET domain of EZH2, which not only inhibits its methyltransferase activity but also triggers its degradation via CHIP-mediated ubiquitination.[4][5] This dual action makes this compound a valuable tool for studying the multifaceted roles of EZH2 in lymphoma biology and a promising therapeutic candidate.
These application notes provide detailed protocols for utilizing this compound to investigate EZH2 function in lymphoma cell lines, focusing on cell viability, apoptosis, and the direct assessment of EZH2's enzymatic activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other EZH2 Inhibitors on Cancer Cell Line Proliferation (IC50)
| Compound | Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Citation |
| This compound | MV4-11 | Acute Myeloid Leukemia | Not Specified | 0.070 | [5] |
| This compound | RS4-11 | Acute Lymphoblastic Leukemia | Not Specified | 0.103 | [5] |
| This compound | General | Not Specified | Not Specified | 1.1 | [4][5] |
| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | Not Specified | |
| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | Not Specified | |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 0.28 (6-day assay) | |
| Tazemetostat (EPZ-6438) | KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | Not Specified | |
| Tazemetostat (EPZ-6438) | SU-DHL-6 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | |
| Tazemetostat (EPZ-6438) | Pfeiffer | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified |
Table 2: Effect of this compound on EZH2-mediated H3K27 Trimethylation
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect on H3K27me3 | Citation |
| Cal-27 | Head and Neck Cancer | 0.1 - 4 | 48 hours | Efficient reduction | |
| Cal-27 Xenograft | Head and Neck Cancer | 100 mg/kg (oral, daily) | Not Specified | Reduction in tumor tissues | [5] |
| Daudi Xenograft | Burkitt's Lymphoma | 100 mg/kg (oral, daily) | Not Specified | Tumor growth suppression | [4][5] |
| Pfeiffer Xenograft | Diffuse Large B-cell Lymphoma | 100 mg/kg (oral, daily) | Not Specified | Tumor growth suppression | [4][5] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Daudi, Pfeiffer, SU-DHL-6, KARPAS-422)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Harvest cells and perform a cell count.
-
Seed 5,000 - 10,000 cells per well in 90 µL of culture medium into an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in lymphoma cell lines by flow cytometry.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium with supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed lymphoma cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot for H3K27me3 and EZH2
This protocol is for assessing the effect of this compound on global H3K27me3 levels and EZH2 protein degradation.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for histones, 8-10% for EZH2)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat lymphoma cells with desired concentrations of this compound for 48-72 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control.
-
Mandatory Visualization
References
Application Notes and Protocols for Cell Proliferation Assays with GNA002 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a critical oncogene frequently dysregulated in a variety of human cancers.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to chromatin condensation and the transcriptional repression of numerous downstream target genes, including critical tumor suppressors.[1]
This compound exerts its anti-cancer effects by covalently binding to the Cys668 residue within the SET domain of EZH2. This interaction triggers the degradation of EZH2 via the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1] The subsequent reduction in EZH2 levels leads to a decrease in global H3K27me3, thereby reactivating PRC2-silenced tumor suppressor genes and ultimately inhibiting cancer cell proliferation.[1] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in various cancer cell lines.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, demonstrating its efficacy across a range of cancer types.
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | MV4-11 | 0.070[1] |
| Leukemia | RS4-11 | 0.103[1] |
| General EZH2 Inhibition | - | 1.1[1] |
Note: this compound has also been shown to significantly suppress in vivo tumor growth in xenograft models of head and neck cancer (Cal-27), lung cancer (A549), and lymphoma (Daudi and Pfeiffer), though specific in vitro IC50 values for these cell lines were not detailed in the reviewed literature.[1]
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound, from its interaction with EZH2 to the downstream effects on gene expression and the inhibition of cell proliferation.
Caption: this compound inhibits EZH2, leading to its degradation and the reactivation of tumor suppressor genes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Proliferation
This protocol outlines the steps to assess the effect of this compound on the proliferation of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps involved in the MTT cell proliferation assay with this compound.
Caption: Workflow for assessing this compound's effect on cell proliferation using the MTT assay.
References
GNA002: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002, a derivative of gambogenic acid, is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its dysregulation is implicated in various cancers. This compound exerts its anti-tumor effects by covalently binding to cysteine 668 (Cys668) within the SET domain of EZH2.[1][2] This binding not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation via the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination pathway.[1] The subsequent reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Data Presentation: Solubility
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock and working solutions for various experimental applications. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| In Vitro Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (158.53 mM) | Use fresh, anhydrous DMSO to ensure maximum solubility as DMSO is hygroscopic.[3] |
| Ethanol | Insoluble | Data from commercially available datasheets indicate insolubility in ethanol.[4] |
| Water | Insoluble | Data from commercially available datasheets indicate insolubility in water.[4] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.78 mM) | This formulation results in a clear solution and is suitable for oral administration. Heating and/or sonication may be used to aid dissolution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.78 mM) | This formulation results in a suspended solution and may require sonication.[1] |
| 5% DMSO, 95% Corn Oil | 5 mg/mL (for a 100 mg/mL DMSO stock) | To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly. This should be used immediately.[3] |
Signaling Pathway
This compound targets the EZH2 protein, leading to its degradation and the subsequent reactivation of tumor suppressor genes. The signaling pathway is depicted below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Preparation of 100 mM Stock Solution:
-
On a calibrated analytical balance, carefully weigh the this compound powder.
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution of a compound with a molecular weight of 701.9 g/mol , dissolve 70.19 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
-
Protocol 2: Formulation of this compound for Oral Administration in Mice
This protocol is based on a common formulation for poorly water-soluble compounds and is suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Preparation of Dosing Solution (e.g., for a 1.25 mg/mL solution):
-
To prepare a 1 mL solution, first dissolve the required amount of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO/GNA002 solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Ensure the final solution is homogenous. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Administration:
-
The dosing solution should be prepared fresh daily.
-
Administer the solution to mice via oral gavage at the desired dosage (e.g., 100 mg/kg).[5] The volume to be administered should be calculated based on the individual animal's body weight.
-
Protocol 3: Western Blot Analysis of EZH2 and H3K27me3 Levels
This protocol outlines the general steps to assess the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the loading control. Compare the levels in this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols for Long-Term GNA002 Treatment on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the long-term effects of GNA002, a potent and covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), on cancer cells. The protocols outlined below detail methods for long-term cell culture with this compound, the generation and characterization of this compound-resistant cell lines, and strategies to overcome potential resistance mechanisms.
Introduction
This compound is a specific inhibitor of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] By covalently binding to the Cys668 residue within the EZH2-SET domain, this compound not only inhibits its methyltransferase activity but also triggers its degradation via the ubiquitin-proteasome pathway.[1][2] This dual mechanism leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with gene silencing, and subsequent reactivation of tumor suppressor genes.[1] While the short-term anti-proliferative and pro-apoptotic effects of this compound are established, understanding its long-term impact, including the development of resistance, is crucial for its clinical development.
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound and the characterization of long-term treatment effects.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | 1.1 | [1] |
| A549 | Lung Cancer | Not Specified | [1] |
| Daudi | Burkitt's Lymphoma | Not Specified | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Specified | [1] |
Table 2: Characterization of this compound-Resistant Cells (Hypothetical Data)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Doubling Time (Parental) | Doubling Time (Resistant) | H3K27me3 Levels (Resistant vs. Parental) | EZH2 Protein Levels (Resistant vs. Parental) |
| Cal-27-GNA-R | 1.1 | > 10 | > 9 | ~24 hours | ~26 hours | Partially Restored | Stabilized |
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting the EZH2 protein.
Potential Long-Term Resistance Pathway
Prolonged exposure to this compound may lead to the development of resistance through the alteration of downstream signaling pathways, such as the RB-E2F pathway.
Experimental Protocols
1. Protocol for Long-Term this compound Treatment and Generation of Resistant Cell Lines
This protocol describes a method for the continuous exposure of cancer cells to this compound to generate resistant cell lines.
Materials:
-
Cancer cell line of interest (e.g., Cal-27)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting apparatus
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line after 72 hours of treatment.
-
Initial Long-Term Culture: Begin by culturing the cells in their complete medium supplemented with this compound at a concentration of approximately one-quarter to one-half of the determined IC50.
-
Stepwise Dose Escalation:
-
Maintain the cells in the this compound-containing medium, passaging them as they reach 70-80% confluency.
-
Once the cells exhibit a stable growth rate comparable to the parental line, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Allow the cells to adapt to each new concentration for several passages before the next increase. This process can take several months.
-
At each stage of increased resistance, cryopreserve vials of cells for future reference.
-
-
Confirmation of Resistance:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Compare the IC50 of the resistant line to that of the parental line to calculate the fold resistance.
-
2. Western Blot Analysis of EZH2 and H3K27me3
This protocol is for assessing the long-term impact of this compound on its direct target, EZH2, and the downstream histone mark, H3K27me3.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with and without this compound for various time points (e.g., 24, 48, 72 hours, and long-term). Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is to evaluate the long-term effects of this compound on cell cycle distribution.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired long-term duration.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
4. Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis following long-term this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired long-term duration.
-
Staining: Harvest and wash cells, then resuspend in 1X binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Combination Therapy Protocol
This protocol provides a framework for investigating the synergistic effects of this compound with inhibitors of potential resistance pathways, such as AURKB or ATR inhibitors.
Materials:
-
This compound-resistant cell line
-
This compound
-
AURKB inhibitor (e.g., Barasertib) or ATR inhibitor (e.g., AZD6738)
-
Cell viability assay reagents
Procedure:
-
Determine IC50 of Single Agents: Determine the IC50 values for this compound and the AURKB/ATR inhibitor individually in the this compound-resistant cell line.
-
Combination Index (CI) Analysis:
-
Treat the resistant cells with a matrix of concentrations of this compound and the second inhibitor.
-
Perform a cell viability assay after 72 hours.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Mechanism of Synergy: Investigate the molecular mechanisms underlying any observed synergy by performing western blot analysis for key pathway proteins, cell cycle analysis, and apoptosis assays as described above.
Conclusion
These application notes and protocols provide a robust framework for investigating the long-term effects of this compound on cancer cells. By understanding the mechanisms of action, potential for resistance, and strategies to overcome it, researchers can contribute to the effective clinical development of this promising anti-cancer agent.
References
Application Notes and Protocols for Combining GNA002 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] While EZH2 inhibitors have shown promise, particularly in hematological malignancies, their efficacy as monotherapy in solid tumors has been limited.[3][4] This has spurred investigations into combination therapies to enhance their anti-cancer activity.
These application notes provide a framework for exploring the combination of this compound with conventional chemotherapy agents. The information herein is based on preclinical and clinical studies of other EZH2 inhibitors, as direct combination data for this compound is not yet publicly available. The provided protocols and conceptual frameworks are intended to guide the design of experiments to evaluate the potential synergistic or additive effects of this compound with chemotherapy.
Rationale for Combination Therapy
The primary rationale for combining this compound with chemotherapy is to overcome drug resistance and enhance therapeutic efficacy. Preclinical studies with other EZH2 inhibitors have demonstrated that they can sensitize cancer cells to chemotherapy through several mechanisms:
-
Chromatin Remodeling: EZH2 inhibition can lead to a more open chromatin state, potentially increasing the accessibility of DNA to damaging agents like platinum-based drugs (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., doxorubicin, irinotecan).[5][6][7]
-
Modulation of DNA Damage Repair: EZH2 has been implicated in the regulation of DNA damage repair pathways. Its inhibition may impair the cancer cells' ability to repair the damage induced by chemotherapy, leading to increased apoptosis.
-
Upregulation of Tumor Suppressor Genes: By reactivating PRC2-silenced tumor suppressor genes, this compound may restore cellular pathways that promote apoptosis and inhibit proliferation, complementing the cytotoxic effects of chemotherapy.[1]
Preclinical Data Summary for EZH2 Inhibitor and Chemotherapy Combinations
The following tables summarize quantitative data from preclinical studies of various EZH2 inhibitors in combination with chemotherapy agents. This data can serve as a reference for designing similar studies with this compound.
Table 1: Synergistic Effects of EZH2 Inhibitors with Platinum-Based Chemotherapy
| EZH2 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| GSK126 | Cisplatin | Ovarian Cancer (resistant) | IGROV1 CR, PEO4 | Synergistic cytotoxicity (Combination Index < 1) | [8] |
| GSK-126 | Cisplatin | Aggressive-Variant Prostate Cancer | Kucap-13 | > 5-fold reduction in Cisplatin IC50 | [9] |
| GSK-126 | Carboplatin | Aggressive-Variant Prostate Cancer | DU-145 | Synergistic interaction confirmed by combination matrix analysis | [9] |
| EZH2 knockdown | Cisplatin | Lung, Ovarian, Breast Cancer | Various | Increased sensitivity to cisplatin | [1][10] |
Table 2: Synergistic Effects of EZH2 Inhibitors with Other Chemotherapy Agents
| EZH2 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| GSK126 | Doxorubicin | Acute Myeloid Leukemia | THP-1, KG-1 | Enhanced DNA damage and apoptosis | [5][7] |
| EZH2 siRNA | Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | Synergistic tumor suppression in vivo | [11] |
| Valemetostat | Irinotecan | Small-Cell Lung Cancer | Patient-derived xenografts | Demonstrated efficacy but with significant toxicity | [2][12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapy agent (e.g., cisplatin, doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the chemotherapy agent. For combination studies, a constant ratio or a matrix of concentrations can be used.
-
Treatment: Treat the cells with this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, Western blotting for H3K27me3).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Signaling Pathway and Mechanism of Action
The combination of this compound and chemotherapy is hypothesized to impact multiple cellular pathways, leading to enhanced cancer cell death.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate this therapeutic approach. Based on the evidence from other EZH2 inhibitors, it is anticipated that this compound may synergize with various chemotherapies, particularly DNA damaging agents. Rigorous preclinical evaluation is crucial to identify the most effective combinations and to pave the way for future clinical investigations.
References
- 1. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EZH2 Inhibitors: The Unpacking Revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Delivery of Doxorubicin and EZH2-Targeting siRNA by Vortex Magnetic Nanorods Synergistically Improved Anti-Tumor Efficacy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I/II Study of Valemetostat (DS-3201b), an EZH1/2 Inhibitor, in Combination with Irinotecan in Patients with Recurrent Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay for GNA002-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] this compound exerts its anti-cancer effects not only by inhibiting the methyltransferase activity of EZH2 but also by inducing its degradation.[1][3] This degradation is mediated through the ubiquitin-proteasome system, specifically involving the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][3]
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay using lysates from cells treated with this compound to monitor the ubiquitination of a target substrate, such as EZH2. This assay is a powerful tool to elucidate the molecular mechanism of this compound-induced protein degradation and to screen for other compounds with similar modes of action.
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[4][5] This process is orchestrated by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[4][5][6] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain.[7]
Signaling Pathway Overview
This compound covalently binds to EZH2, leading to a conformational change that marks it for recognition by the CHIP E3 ubiquitin ligase. CHIP then facilitates the attachment of ubiquitin molecules to EZH2, targeting it for degradation by the proteasome. This pathway highlights a specific mechanism for targeted protein degradation induced by a small molecule inhibitor.
Caption: this compound-induced EZH2 ubiquitination and degradation pathway.
Experimental Workflow
The following diagram outlines the major steps for the in vitro ubiquitination assay of a target protein from this compound-treated cell lysates.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Data Presentation
The following tables summarize hypothetical quantitative data for an in vitro ubiquitination assay with this compound.
Table 1: Reagent Concentrations for In Vitro Ubiquitination Assay
| Component | Stock Concentration | Final Concentration |
| Cell Lysate | 2-5 mg/mL | 100-200 µg |
| E1 Enzyme | 1 µM | 50-100 nM |
| E2 Enzyme (e.g., UBE2D2) | 10 µM | 0.2-0.5 µM |
| Ubiquitin | 10 mg/mL | 5-10 µg |
| ATP | 100 mM | 2-5 mM |
| 10X Ubiquitination Buffer | 10X | 1X |
| This compound (in lysate) | Varies with treatment | N/A |
Table 2: Densitometric Analysis of EZH2 Ubiquitination
| Treatment | This compound Conc. (µM) | Ubiquitinated EZH2 (Relative Intensity) | Total EZH2 (Relative Intensity) | Ratio (Ub-EZH2 / Total EZH2) |
| Vehicle (DMSO) | 0 | 1.0 | 10.0 | 0.10 |
| This compound | 0.1 | 3.5 | 9.8 | 0.36 |
| This compound | 1.0 | 8.2 | 7.5 | 1.09 |
| This compound | 10.0 | 12.5 | 4.1 | 3.05 |
| Negative Control (-ATP) | 1.0 | 0.2 | 7.6 | 0.03 |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Seed the cells of interest (e.g., a cancer cell line expressing EZH2) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 12 hours).
-
Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
B. Preparation of Cell Lysate
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, MG132, PR-619).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
C. In Vitro Ubiquitination Reaction
This protocol is for a final reaction volume of 30-50 µL.[8][9]
-
Reaction Master Mix: On ice, prepare a master mix containing the following components (volumes per reaction):
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT): 3-5 µL[6]
-
E1 Activating Enzyme (e.g., UBE1): 0.5-1 µL
-
E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b): 0.5-1 µL
-
Ubiquitin: 1-2 µL
-
ATP (100 mM stock): 1 µL
-
Nuclease-free water to bring the master mix to the desired volume.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 100-200 µg of cell lysate from each treatment condition.
-
Add the appropriate volume of the reaction master mix to each tube.
-
Negative Control: For a negative control, set up a reaction with lysate from this compound-treated cells but replace the ATP solution with nuclease-free water. Ubiquitination is an ATP-dependent process.[10]
-
-
Incubation:
-
Reaction Termination:
D. Analysis by Western Blot
-
SDS-PAGE: Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-EZH2) overnight at 4°C. To confirm ubiquitination, a parallel blot can be probed with an anti-ubiquitin antibody.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Ubiquitinated forms of the target protein will appear as a ladder of higher molecular weight bands.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination signal | Inactive enzymes or ATP | Use fresh, properly stored enzymes and ATP. Include a positive control with a known substrate. |
| Insufficient incubation time | Optimize incubation time (60-120 minutes). | |
| Deubiquitinase activity in lysate | Ensure adequate deubiquitinase inhibitors are added to the lysis buffer. | |
| High background | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |
| Aggregated proteins | Centrifuge lysate at a higher speed or for a longer duration. | |
| Weak signal | Low abundance of target protein | Increase the amount of cell lysate in the reaction. |
| Inefficient antibody | Use a validated, high-affinity primary antibody. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Ubiquitinated Proteins [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Generation and Characterization of GNAO1-Mutant Cell Lines for Drug Discovery Research
Introduction
GNAO1, encoding the Gαo subunit of heterotrimeric G proteins, is a critical component of intracellular signaling. Gain-of-function mutations in GNAO1, such as G203R and R209H, are associated with severe neurodevelopmental disorders, including early infantile epileptic encephalopathy (EIEE17). The development of cell lines harboring these specific mutations is an invaluable tool for studying disease mechanisms, identifying potential therapeutic targets, and screening for novel drug candidates. These engineered cell lines can also be used to investigate mechanisms of drug resistance, a critical aspect of long-term therapeutic efficacy.
This document provides detailed protocols for the generation of GNAO1-mutant (G203R and R209H) cell lines using CRISPR-Cas9-mediated gene editing and lentiviral transduction. It also outlines methods for the characterization of these cell lines and the assessment of drug resistance.
Data Presentation
Table 1: Quantitative Data Summary for GNAO1-Mutant Cell Line Generation and Characterization
| Parameter | Method | GNAO1-WT | GNAO1-G203R | GNAO1-R209H | Expected Outcome |
| Gene Editing Efficiency | Sanger Sequencing & TIDE analysis | N/A | >10% | >10% | Successful introduction of the desired mutation. |
| mRNA Expression Level | qRT-PCR (relative to housekeeping gene) | 1.0 | 0.8 - 1.2 | 0.8 - 1.2 | No significant change in transcript levels. |
| Protein Expression Level | Western Blot (relative to loading control) | 1.0 | 0.8 - 1.2 | 0.8 - 1.2 | No significant change in total GNAO1 protein. |
| Basal cAMP Level | cAMP Assay (pmol/mg protein) | ~50 | < 30 | < 30 | Decreased basal cAMP due to constitutive Gi/o activation. |
| Forskolin-stimulated cAMP | cAMP Assay (pmol/mg protein) | ~500 | < 200 | < 200 | Blunted response to adenylyl cyclase stimulation. |
| IC50 of Compound X | Cell Viability Assay (µM) | > 10 | 0.5 | 0.7 | High sensitivity of mutant cells to a targeted inhibitor. |
| IC50 in Resistant Line | Cell Viability Assay (µM) | > 10 | > 5 | > 7 | Increased IC50 value indicating acquired resistance. |
Experimental Protocols
Protocol 1: Generation of GNAO1-Mutant Cell Lines using CRISPR-Cas9
This protocol describes the introduction of specific point mutations (G203R or R209H) into the endogenous GNAO1 locus in a human cell line (e.g., HEK293T or SH-SY5Y) using the CRISPR-Cas9 system.
Materials:
-
HEK293T or SH-SY5Y cells
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene #62988)
-
Single-stranded donor oligonucleotides (ssODNs) for G203R and R209H mutations
-
Lipofectamine 3000 Transfection Reagent
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the mutation site
-
Sanger sequencing service
Procedure:
-
gRNA Design: Design guide RNAs (gRNAs) targeting the genomic region of GNAO1 exon 6, where the G203 and R209 codons are located. Ensure the gRNA cut site is as close as possible to the target nucleotide.
-
Cloning of gRNA into pX459: Anneal and ligate the designed gRNA oligonucleotides into the BbsI-digested pX459 plasmid.
-
ssODN Design: Design 100-200 nucleotide ssODNs centered on the mutation site. The ssODN should contain the desired mutation (G203R: GGC > CGC; R209H: CGC > CAC) and silent mutations to prevent re-cutting by Cas9.
-
Transfection:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
Co-transfect the cells with 2.5 µg of the gRNA-containing pX459 plasmid and 2.5 µg of the corresponding ssODN using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Puromycin Selection: 24 hours post-transfection, replace the medium with fresh medium containing puromycin (1-2 µg/mL) to select for transfected cells.
-
Single-Cell Cloning: After 48-72 hours of selection, dilute the surviving cells to a density of 0.5 cells/100 µL and plate into 96-well plates to isolate single clones.
-
Genotyping: Once single-cell clones have expanded, extract genomic DNA. Amplify the target region by PCR and sequence the product by Sanger sequencing to identify clones with the desired mutation.
-
Validation: Confirm the presence of the mutation and the absence of off-target effects in validated clones.
Protocol 2: Generation of GNAO1-Mutant Cell Lines via Lentiviral Transduction
This protocol describes the stable expression of mutant GNAO1 (G203R or R209H) in a target cell line using a lentiviral vector system.
Materials:
-
HEK293T cells for lentivirus production
-
Target cells (e.g., SH-SY5Y)
-
Lentiviral expression vector (e.g., pLVX-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
GNAO1-WT, GNAO1-G203R, and GNAO1-R209H cDNA
-
Polyethylenimine (PEI) transfection reagent
-
Polybrene
-
Puromycin
Procedure:
-
Cloning: Clone the GNAO1-WT, GNAO1-G203R, and GNAO1-R209H cDNA into the pLVX-Puro lentiviral expression vector.
-
Lentivirus Production:
-
Seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Co-transfect the cells with the pLVX-GNAO1 construct, psPAX2, and pMD2.G using PEI.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Transduce the cells with the collected lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.
-
Validation: Validate the overexpression of the respective GNAO1 variant by qRT-PCR and Western blot.
Protocol 3: Assessment of Drug Resistance
This protocol outlines a method to assess the development of resistance to a compound in the generated GNAO1-mutant cell lines.
Materials:
-
GNAO1-mutant cell lines
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
IC50 Determination:
-
Seed 5,000 cells per well in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Measure cell viability using CellTiter-Glo.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
-
Generation of Resistant Clones:
-
Culture the GNAO1-mutant cells in the presence of the test compound at a concentration equal to the IC50.
-
Gradually increase the concentration of the compound as the cells adapt and resume proliferation.
-
Isolate resistant clones by single-cell cloning.
-
-
Characterization of Resistant Clones:
-
Determine the IC50 of the test compound in the resistant clones to confirm a shift in sensitivity.
-
Investigate the mechanism of resistance through genomic, transcriptomic, and proteomic analyses.
-
Visualizations
Caption: GNAO1 signaling pathway.
Caption: Experimental workflow for GNAO1-mutant cell lines.
Troubleshooting & Optimization
Technical Support Center: GNAO1 and GNA002 in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the role of GNAO1 in cancer cells and clarifies the function of the compound GNA002.
Part 1: Understanding this compound - A Critical Clarification
Before addressing GNAO1-specific troubleshooting, it is crucial to clarify the molecular target of this compound. Our database indicates a common point of confusion regarding this compound.
Frequently Asked Questions (FAQs) about this compound
Q1: Is this compound an inhibitor of GNAO1?
A1: No, this compound is not an inhibitor of GNAO1. This compound is a potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2) .[1][2][3] It is a derivative of Gambogenic acid.[4][5]
Q2: How does this compound work?
A2: this compound specifically and covalently binds to the Cys668 residue within the SET domain of EZH2.[1][2][3] This binding triggers the degradation of the EZH2 protein through a process called CHIP-mediated ubiquitination.[1][2][3][6] The degradation of EZH2 leads to a decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), which is a repressive epigenetic mark.[1][6] This, in turn, allows for the re-expression of tumor suppressor genes that were silenced by the PRC2 complex.[1][2]
Q3: My experiment is designed to test the effect of this compound on GNAO1 signaling. What should I do?
A3: Given that this compound targets EZH2, any observed effects in your cancer cells are likely due to the inhibition of EZH2 and its downstream pathways, not direct inhibition of GNAO1. We recommend the following:
-
Re-evaluate your hypothesis: Consider if the observed phenotype could be explained by EZH2 inhibition.
-
Confirm EZH2 inhibition: Perform experiments to verify that this compound is inhibiting EZH2 in your cell line. A key experiment is to measure the levels of H3K27me3 via Western blot, which should decrease after this compound treatment.
-
Use appropriate tools for studying GNAO1: To study the effects of GNAO1, you will need to use tools that directly target GNAO1 or its signaling pathway. Please refer to Part 2 of this guide for recommendations.
EZH2 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the EZH2 component of the PRC2 complex.
Troubleshooting Lack of this compound Effect
If you are not observing the expected effects of this compound in your cancer cell line, consider the following troubleshooting steps.
Q4: Why am I not seeing a decrease in cell viability after treating with this compound?
A4: There are several potential reasons for a lack of effect. The table below outlines possible causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Extend the incubation time. Effects of epigenetic modifiers can take longer to manifest. Try 48, 72, and 96-hour time points. |
| Cell Line Insensitivity | Some cancer cell lines may not be dependent on EZH2 for survival. Confirm EZH2 expression levels in your cell line via Western blot or qPCR. Cell lines with lower EZH2 expression may be less sensitive. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C).[2] Prepare fresh dilutions for each experiment. |
| Experimental Error | Verify cell seeding density, reagent concentrations, and incubation times. Include positive and negative controls. |
Part 2: Investigating GNAO1 in Cancer Cells
This section is for researchers interested in studying the role of GNAO1 and its encoded protein, Gαo.
Frequently Asked Questions (FAQs) about GNAO1
Q5: What is the function of GNAO1 in cancer?
A5: The role of GNAO1 in cancer is complex and appears to be context-dependent.
-
Tumor Suppressor: In some cancers, such as colorectal cancer[7] and hepatocellular carcinoma, GNAO1 is often downregulated and functions as a tumor suppressor. Overexpression of GNAO1 in these contexts can inhibit cell proliferation and migration.[7]
-
Oncogenic Role: In other cancers, like gastric cancer[8][9] and certain breast cancers, overexpression of GNAO1 is associated with a poor prognosis and promotes cancer cell viability.[8][9]
Q6: What are the known signaling pathways regulated by GNAO1 in cancer?
A6: GNAO1, which encodes the Gαo protein, is involved in G protein-coupled receptor (GPCR) signaling. Depending on the cancer type, it has been shown to influence several key pathways:
-
mTOR/S6K Pathway: In colorectal cancer, GNAO1's tumor-suppressive effects are suggested to be mediated by the inhibition of the mTOR/S6K signaling pathway.[7]
-
ERK1/2 Pathway: In gastric cancer, silencing GNAO1 has been shown to inhibit cell proliferation, possibly through the ERK1/2 pathway.[8][9]
-
STAT3 Pathway: A somatic mutation in GNAO1 found in breast cancer has been shown to promote oncogenic transformation, potentially through STAT3 signaling.[10]
-
c-Src Pathway: Active GNAO1 mutants have been found to accelerate breast tumor metastasis via the c-Src pathway.
Q7: How can I modulate GNAO1 activity in my experiments?
A7: Modulating GNAO1/Gαo activity can be achieved through several methods:
-
Genetic Approaches: Use siRNA or shRNA to knockdown GNAO1 expression, or use CRISPR/Cas9 to create knockout cell lines. To study the effects of overexpression, you can transfect cells with a GNAO1 expression vector.
-
Pharmacological Inhibition: While specific, commercially available small-molecule inhibitors for GNAO1 are not well-documented, you can use myristoylated peptide inhibitors that correspond to the C-terminus of Gα subunits to block their interaction with GPCRs.
-
Pharmacological Activation: Gαo is a member of the Gi/o family, which is activated by various GPCRs. You can stimulate cells with known agonists for GPCRs that couple to Gαo. The specific agonist to use will depend on the GPCRs expressed in your cell line.
GNAO1 Signaling Pathways in Different Cancer Contexts
Caption: GNAO1 has opposing roles in different cancer types.
Troubleshooting Lack of GNAO1 Effect in Cancer Cells
This guide is for researchers who are modulating GNAO1 expression or activity (e.g., via siRNA knockdown or overexpression) and are not observing the expected cellular effects.
Q8: I've knocked down GNAO1 in my colorectal cancer cells, but I don't see an increase in proliferation. What could be wrong?
A8: This could be due to several factors. Refer to the troubleshooting table below.
Q9: I've overexpressed GNAO1 in my gastric cancer cells, but I don't see an increase in cell viability. Why not?
A9: The lack of an expected phenotype can be frustrating. Here are some potential reasons and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inefficient Knockdown/Overexpression | Verify the knockdown or overexpression of GNAO1 at both the mRNA (qRT-PCR) and protein (Western blot) levels. Optimize your transfection/transduction protocol if necessary. |
| Cell Line Context | The function of GNAO1 is highly context-dependent. The specific genetic background of your cell line may have compensatory mechanisms that mask the effect of GNAO1 modulation. Try using a different cancer cell line of the same type. |
| Assay Sensitivity and Timing | Ensure your cell viability/proliferation assay is sensitive enough to detect subtle changes. Try multiple different assays (e.g., MTT, crystal violet, direct cell counting). Also, consider that the effects of GNAO1 modulation may be more pronounced at later time points. |
| Downstream Pathway Analysis | The lack of a phenotypic change could be because the downstream signaling pathway is not being affected as expected. Analyze the phosphorylation status of key proteins in the relevant pathway (e.g., p-S6K for colorectal cancer, p-ERK for gastric cancer) by Western blot. |
| Off-Target Effects (for siRNA) | If using siRNA, perform rescue experiments by co-transfecting with a GNAO1 expression vector that is resistant to the siRNA. Also, test multiple different siRNA sequences targeting GNAO1. |
Summary of GNAO1's Role in Various Cancers
| Cancer Type | Expression Level | Role | Signaling Pathway(s) Implicated | References |
| Colorectal Cancer | Downregulated | Tumor Suppressor | Inhibition of mTOR/S6K | [7] |
| Gastric Cancer | Overexpressed | Poor Prognosis/Oncogenic | ERK1/2 | [8][9] |
| Hepatocellular Carcinoma | Downregulated | Tumor Suppressor | - | |
| Breast Cancer | Mutations/Overexpression | Oncogenic | STAT3, c-Src | [10] |
Detailed Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot GNAO1 and this compound effects.
Protocol 1: Western Blot for Phosphorylated Proteins (p-ERK, p-mTOR, p-S6K)
This protocol allows for the assessment of the activation state of key signaling pathways.
Caption: Standard workflow for Western blot analysis.
-
Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-mTOR, or anti-phospho-p70 S6K) diluted in 5% BSA/TBST overnight at 4°C.[4][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., total ERK, total mTOR, total S6K).[4]
Protocol 2: GTPγS Binding Assay for Gαo Activation
This assay measures the activation of Gαo by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12][13]
-
Membrane Preparation: Prepare cell membranes from your cancer cell line of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, combine cell membranes, assay buffer, and the agonist you are testing at various concentrations. For non-specific binding control wells, add unlabeled GTPγS.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Quantification: Dry the filter plate and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of agonist concentration to determine EC₅₀ and Emax.
Protocol 3: Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαo.
-
Reaction Mix: Prepare a reaction mix containing ATP, a regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), and a phosphodiesterase inhibitor (e.g., IBMX).[14]
-
Membrane Incubation: Incubate cell membranes with your test compound (e.g., a Gαo-activating GPCR agonist).
-
Initiate Reaction: Add the reaction mix to the membranes and incubate at 37°C for 10-15 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).[15]
-
cAMP Quantification: The amount of cAMP produced can be measured using various methods, including competitive protein binding assays or commercially available ELISA kits.[14]
Protocol 4: Histone H3K27 Trimethylation Assay (for EZH2 activity)
This Western blot-based protocol is to confirm the inhibitory activity of this compound on EZH2.
-
Histone Extraction: After treating cells with this compound, isolate histones from the nuclear fraction using an acid extraction method or a commercial kit.[1]
-
Protein Quantification, Sample Prep, and SDS-PAGE: Follow steps 2-4 of the Western blot protocol above, using a 15% polyacrylamide gel for better resolution of histones.[1]
-
Protein Transfer: Transfer to a 0.2 µm PVDF membrane.[1]
-
Blocking and Antibody Incubation: Follow steps 6-8 of the Western blot protocol, using a primary antibody specific for H3K27me3.
-
Detection and Re-probing: After detection, strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[1] A decrease in the H3K27me3/Total H3 ratio indicates EZH2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of a novel oncogenic mutation in GNAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Adenylyl cyclase (AC) activity assay [bio-protocol.org]
Technical Support Center: GNA002 and EZH2 Degradation
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experiments involving the EZH2 inhibitor, GNA002.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause the degradation of EZH2?
A1: Yes, this compound is a covalent inhibitor of EZH2 and has been shown to trigger its degradation.[1][2][3] It specifically binds to the Cys668 residue within the SET domain of EZH2.[1][2] This covalent modification leads to the polyubiquitination of EZH2, mediated by the E3 ligase CHIP (COOH terminus of Hsp70-interacting protein), and its subsequent degradation by the proteasome.[1][3][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound has a dual mechanism of action. Firstly, it inhibits the histone methyltransferase activity of EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3).[1][2] Secondly, it induces the degradation of the EZH2 protein itself.[3][4] This dual action makes it a potent tool for studying EZH2 function and as a potential anti-cancer agent.[1][3]
Q3: Besides this compound-induced degradation, what other pathways regulate EZH2 stability?
A3: The stability of the EZH2 protein is regulated by a complex network of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[5][6] Several E3 ubiquitin ligases, in addition to CHIP, can target EZH2 for degradation, including Smurf2, Praja1, and β-TrCP.[3][5] Phosphorylation by kinases such as CDK1 can also promote EZH2 ubiquitination and degradation.[5][7] The interplay of these pathways can influence the overall levels of EZH2 in a cell.
Troubleshooting Guide: this compound Not Causing EZH2 Degradation
If you are not observing the expected degradation of EZH2 in your experiments with this compound, please consult the following troubleshooting guide.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Experimental Conditions | Verify the concentration and incubation time of this compound. Studies have shown EZH2 degradation with concentrations around 2 µM for 24-48 hours.[2][4] Create a dose-response and time-course matrix to determine the optimal conditions for your specific cell line. |
| Cell Line-Specific Factors | The cellular machinery for protein degradation can vary between cell lines. Ensure your cell line expresses sufficient levels of the E3 ligase CHIP, which is critical for this compound-mediated EZH2 degradation.[3] Consider testing different cell lines where this compound has been shown to be effective, such as Cal-27 cells.[4] |
| Proteasome Inhibition | If other compounds in your media or the general health of your cells are inhibiting proteasome function, EZH2 degradation will be blocked. As a positive control, co-treat cells with this compound and a proteasome inhibitor like MG132. This should reverse the degradation and lead to an accumulation of EZH2, confirming the degradation is proteasome-dependent.[4] |
| Issues with Western Blot Protocol | The lack of a change in EZH2 levels could be due to technical issues with the Western blot. Ensure complete protein transfer, use a validated primary antibody for EZH2, and include a loading control (e.g., GAPDH, β-actin) to normalize your results. Refer to our detailed Western Blot protocol below. |
| This compound Compound Integrity | Ensure the this compound compound is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation. |
Experimental Protocols
Western Blot for Detecting EZH2 Degradation
This protocol outlines the key steps for assessing EZH2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Include a positive control group: co-treatment with this compound and a proteasome inhibitor (e.g., 5 µM MG132 for the last 4-6 hours of this compound treatment) to confirm proteasome-dependent degradation.[4]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Electrotransfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH).
6. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the loading control.
Visualizations
Caption: this compound-induced EZH2 degradation pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The degradation of EZH2 mediated by lncRNA ANCR attenuated the invasion and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating GNAO1 Drug Resistance Mechanisms In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating GNAO1-related drug resistance mechanisms in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro models for studying GNAO1-related disorders and potential drug resistance?
A1: The most common in vitro models include:
-
Patient-derived induced pluripotent stem cells (iPSCs) differentiated into cortical neurons: This is a highly relevant model as it allows for the study of GNAO1 mutations in a patient-specific genetic background. These models can recapitulate disease phenotypes such as altered neuronal differentiation and function.[1][2][3]
-
HEK-293T cells: These cells are often used for initial functional characterization of GNAO1 variants due to their ease of transfection and robust protein expression. They are particularly useful for assays measuring G-protein signaling, such as cAMP inhibition.[4]
-
Neuro2a cells: A neuroblastoma cell line used to study neurite outgrowth and other neuronal processes that may be affected by GNAO1 mutations.[5]
-
CRISPR/Cas9-engineered cell lines: Creating isogenic cell lines (e.g., correcting a pathogenic variant in patient-derived iPSCs) provides a genetically controlled system to study the specific effects of a GNAO1 mutation.[1][3]
Q2: What are the known functional consequences of pathogenic GNAO1 variants that can be assayed in vitro?
A2: Pathogenic GNAO1 variants can lead to a spectrum of functional changes, broadly categorized as:
-
Loss-of-function (LOF): These mutations result in reduced Gαo protein expression or impaired ability to inhibit downstream signaling pathways (e.g., cAMP production).[4] LOF mutations are often associated with epileptic encephalopathy.[4]
-
Gain-of-function (GOF): These variants lead to a hyperactive Gαo protein, resulting in enhanced signaling. This can be observed as a lower EC50 value in cAMP inhibition assays.[4] GOF mutations are more commonly linked to movement disorders.[4]
-
Dominant-negative effects: Some GNAO1 mutants can interfere with the function of the wild-type protein, a mechanism that can be investigated in heterozygous in vitro models.[6][7]
Q3: How is "drug resistance" defined in the context of GNAO1 disorders and studied in vitro?
A3: In the context of GNAO1, "drug resistance" primarily refers to the clinical observation of drug-resistant epilepsy, where seizures are not controlled by standard anti-seizure medications.[8][9] In vitro, this can be investigated by:
-
Assessing neuronal hyperexcitability: Using techniques like multi-electrode arrays (MEAs) or calcium imaging to measure the spontaneous activity of neuronal cultures derived from patient iPSCs. The lack of response to anti-seizure medications in these assays can model clinical drug resistance.
-
Evaluating neurotransmitter response: Patient-derived neurons with specific GNAO1 mutations show altered responses to neurotransmitters like GABA and glutamate.[1] This impaired response can be a cellular correlate of drug resistance.
-
Studying signaling pathway alterations: Investigating how GNAO1 mutations affect downstream signaling pathways (e.g., cAMP, ion channel modulation) can reveal why certain drugs that target these pathways may be ineffective.
Troubleshooting Guides
Problem 1: High variability in results from iPSC-derived neuronal cultures.
| Possible Cause | Suggested Solution |
| Batch-to-batch variation in iPSC differentiation | Standardize differentiation protocols meticulously. Use a consistent source and passage number of iPSCs. Implement robust quality control at each stage of differentiation, including marker expression analysis (e.g., immunostaining for neuronal markers like β-III tubulin and MAP2). |
| Genetic heterogeneity between iPSC lines | Whenever possible, use isogenic control lines generated by CRISPR/Cas9-mediated correction of the GNAO1 mutation in the patient-derived iPSC line.[1][3] This minimizes the influence of genetic background. |
| Inconsistent culture density | Optimize and maintain a consistent cell plating density for all experiments, as this can significantly impact neuronal network formation and activity. |
| Variability in reagent quality | Use high-quality, lot-tested reagents and media for cell culture and differentiation. |
Problem 2: Difficulty in interpreting functional assay results (e.g., cAMP assay).
| Possible Cause | Suggested Solution |
| Low transfection efficiency in HEK-293T cells | Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density at transfection). Use a reporter plasmid (e.g., GFP) to visually assess transfection efficiency. |
| Incorrect interpretation of GOF vs. LOF | A GOF mutation in Gαo (an inhibitory G protein) will lead to a more potent inhibition of cAMP, resulting in a lower EC50.[4] A LOF mutation will show reduced or no inhibition. Ensure you have both positive (wild-type GNAO1) and negative (empty vector) controls. |
| Signal-to-noise ratio is low | Optimize the concentration of forskolin (B1673556) (or other adenylyl cyclase activator) used to stimulate cAMP production. Titrate the agonist for the co-expressed GPCR to achieve a robust response window. |
Quantitative Data Summary
Table 1: Functional Classification of Selected GNAO1 Variants
| GNAO1 Variant | Protein Expression | Function (cAMP Inhibition) | EC50 (nM) | Associated Phenotype | Reference |
| Wild-type | Normal | Normal | 1.0 ± 0.2 | N/A | [4] |
| G42R | Normal | Gain-of-function | 0.2 ± 0.1 | Movement Disorder | [4] |
| G203R | Normal | Gain-of-function | 0.3 ± 0.1 | Movement Disorder | [4] |
| R209C | Normal | Normal Function | 1.2 ± 0.3 | Movement Disorder | [4] |
| E246K | Normal | Gain-of-function | 0.4 ± 0.1 | Movement Disorder | [4] |
| Multiple LOF variants | Reduced | Loss-of-function | >100 | Epileptic Encephalopathy | [4] |
Note: EC50 values are representative and may vary between experiments. The table is based on data from HEK-293T cells expressing an α2A adrenergic receptor.
Experimental Protocols
Protocol 1: Functional Characterization of GNAO1 Variants using a cAMP Inhibition Assay
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding the GNAO1 variant of interest, a Gαi/o-coupled GPCR (e.g., α2A adrenergic receptor), and a cAMP-responsive reporter (e.g., luciferase-based). Use a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
cAMP Assay:
-
48 hours post-transfection, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add a range of concentrations of the GPCR agonist (e.g., norepinephrine (B1679862) for the α2A adrenergic receptor) to the cells.
-
Stimulate adenylyl cyclase with forskolin (a concentration predetermined to induce a submaximal cAMP response).
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the level of cAMP using a suitable detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
-
Data Analysis:
-
Normalize the data to the response seen with forskolin alone.
-
Plot the normalized response against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition for each GNAO1 variant.
-
Protocol 2: Assessment of Neuronal Activity in iPSC-derived Neurons using Calcium Imaging
-
Cell Preparation:
-
Culture iPSC-derived neurons on glass-bottom plates suitable for microscopy. Ensure mature cultures with established neuronal networks.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Imaging:
-
Use a fluorescence microscope equipped with a camera capable of high-speed image acquisition.
-
Acquire a baseline recording of spontaneous calcium transients for several minutes.
-
To test for drug response, perfuse the cells with a solution containing the drug of interest (e.g., an anti-seizure medication) and continue recording.
-
As a positive control, perfuse with a depolarizing agent (e.g., potassium chloride) at the end of the experiment to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Use image analysis software to identify individual neurons (regions of interest, ROIs) and extract the fluorescence intensity over time for each ROI.
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients to quantify neuronal activity.
-
Compare these parameters before and after drug application to assess the drug's effect.
-
Visualizations
References
- 1. Cortical neurons obtained from patient-derived iPSCs with GNAO1 p.G203R variant show altered differentiation and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. orpha.net [orpha.net]
- 4. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Decoding GNAO1 mutations using Caenorhabditis elegans model system: past approaches and future prospectives [frontiersin.org]
- 8. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
EZH2 C668S Mutation: A Technical Support Resource for GNA002 Resistance in GNAQ/GNA11-Mutant Cancers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of the EZH2 C668S mutation in resistance to the EZH2 inhibitor, GNA002, particularly in the context of GNAQ/GNA11-mutant cancers such as uveal melanoma.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] It functions by specifically binding to the cysteine residue at position 668 (Cys668) within the SET domain of EZH2.[1][2][3] This covalent binding triggers the degradation of the EZH2 protein through a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to subsequent proteasomal degradation.[1][2][3] This degradation of EZH2 results in the reduction of H3K27 trimethylation (H3K27me3) and the reactivation of tumor suppressor genes that are silenced by the Polycomb Repressive Complex 2 (PRC2).[1][2][3]
Q2: How does the EZH2 C668S mutation lead to resistance to this compound?
A2: The EZH2 C668S mutation involves the substitution of the cysteine residue at position 668 with a serine. This single amino acid change is critical because the cysteine residue is the target for the covalent binding of this compound.[3] The serine residue at this position is unable to form a covalent bond with this compound.[3] As a result, this compound cannot effectively bind to and induce the degradation of the mutant EZH2 protein.[3] This allows the cancer cells to maintain EZH2 activity and continue their growth and proliferation, rendering them resistant to this compound treatment.[3]
Q3: Is the EZH2 C668S mutation relevant in GNAQ/GNA11-mutant cancers like uveal melanoma?
A3: While the direct role of the EZH2 C668S mutation in conferring resistance to this compound has been demonstrated in other cancer types, its specific prevalence and clinical significance in GNAQ/GNA11-mutant uveal melanoma are still under investigation.[3] However, given that GNAQ and GNA11 mutations are driver mutations in approximately 80-90% of uveal melanomas and EZH2 is often overexpressed in this cancer, it is plausible that the C668S mutation could emerge as a mechanism of acquired resistance to covalent EZH2 inhibitors like this compound in this patient population.[4][5] Further research is needed to determine the frequency of this mutation in GNAQ/GNA11-mutant uveal melanoma.
Troubleshooting Guides
Problem 1: GNAQ/GNA11-mutant cell line shows unexpected resistance to this compound.
-
Possible Cause 1: Pre-existing or acquired EZH2 C668S mutation.
-
Troubleshooting Step: Sequence the EZH2 gene in your resistant cell line to check for the C668S mutation. Compare the sequence to a sensitive, wild-type EZH2 cell line.
-
-
Possible Cause 2: Impaired CHIP-mediated ubiquitination pathway.
-
Troubleshooting Step: Verify the expression and functionality of the CHIP E3 ubiquitin ligase in your cell line. A defect in this pathway could prevent the degradation of this compound-bound EZH2.
-
-
Possible Cause 3: Off-target effects or activation of bypass signaling pathways.
-
Troubleshooting Step: Perform a phosphoproteomic or transcriptomic analysis to identify any upregulated signaling pathways in the resistant cells that could be compensating for EZH2 inhibition.
-
Problem 2: Difficulty in confirming covalent binding of this compound to EZH2.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: Ensure that the in vitro binding assay is performed under appropriate buffer and temperature conditions. Refer to the detailed experimental protocols for guidance.
-
-
Possible Cause 2: Inactive this compound compound.
-
Troubleshooting Step: Verify the integrity and activity of your this compound stock solution.
-
-
Possible Cause 3: Presence of the C668S mutation in the recombinant EZH2 protein.
-
Troubleshooting Step: Confirm the sequence of the EZH2 construct used for the binding assay.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and EZH2 inhibition. Note: Data for GNAQ/GNA11-mutant cell lines with the EZH2 C668S mutation is limited; the provided data is based on available information from other cancer types and should be interpreted with caution in the context of uveal melanoma.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 0.070 | [2] |
| RS4-11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.103 | [2] |
| UMSCC-12 | Head and Neck Cancer | Wild-Type | Not explicitly stated, but sensitive | [3] |
| UMSCC-12 | Head and Neck Cancer | C668S Mutant | Resistant | [3] |
Table 2: Effect of this compound on H3K27me3 Levels
| Cell Line | EZH2 Status | This compound Treatment | H3K27me3 Levels | Reference |
| Cal-27 | Wild-Type | 2 µM for 48h | Significantly reduced | [3] |
| UMSCC-12 | Wild-Type | 1 µM | Reduced | [3] |
| UMSCC-12 | C668S Mutant | 1 µM | No significant change | [3] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows discussed in this technical support guide.
Caption: Mechanism of this compound action and resistance by EZH2 C668S mutation.
Caption: Simplified GNAQ/GNA11 signaling pathway in uveal melanoma.
Caption: Experimental workflow to investigate EZH2 C668S-mediated this compound resistance.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in GNAQ/GNA11-mutant cell lines with either wild-type (WT) or C668S mutant EZH2.
-
Materials:
-
GNAQ/GNA11-mutant uveal melanoma cell lines (WT EZH2 and C668S EZH2).
-
This compound.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for EZH2 and H3K27me3
-
Objective: To assess the effect of this compound on EZH2 protein levels and its catalytic activity (H3K27me3 levels).
-
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3 (loading control), anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the respective loading controls.
-
3. Co-Immunoprecipitation (Co-IP) for EZH2-CHIP Interaction
-
Objective: To investigate the interaction between EZH2 and the CHIP E3 ubiquitin ligase in the presence of this compound.
-
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Anti-EZH2 antibody or anti-CHIP antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Primary antibodies for western blotting: anti-EZH2 and anti-CHIP.
-
-
Procedure:
-
Pre-clear cell lysates with protein A/G beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against EZH2 and CHIP.
-
4. In Vitro Ubiquitination Assay
-
Objective: To determine if this compound induces the ubiquitination of wild-type EZH2 but not the C668S mutant.
-
Materials:
-
Recombinant wild-type and C668S mutant EZH2 proteins.
-
Recombinant E1, E2 (e.g., UbcH5c), and CHIP E3 ligase.
-
Ubiquitin.
-
ATP.
-
This compound.
-
-
Procedure:
-
Set up in vitro ubiquitination reactions containing E1, E2, CHIP, ubiquitin, ATP, and either WT or C668S EZH2.
-
Add this compound or vehicle control to the reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blotting using an anti-EZH2 antibody to detect the laddering pattern indicative of ubiquitination.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Mutation Rates of GNAQ or GNA11 in Cases of Uveal Melanoma in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Small Molecule Inhibitor Treatment
Disclaimer: Initial research indicates a potential discrepancy in the query. GNAO1 is a gene encoding a G-protein subunit involved in neurological disorders, while GNA002 is identified as a small molecule inhibitor of EZH2, a protein often implicated in cancer.[1][2] This document is structured into two parts to address both topics for a comprehensive research audience. Part 1 focuses on GNAO1-related disorders and general therapeutic strategies. Part 2 provides a detailed guide on optimizing treatment duration for small molecule inhibitors, using this compound as a specific example of an EZH2 inhibitor.
Part 1: GNAO1-Related Disorders: Therapeutic Landscape and Research Protocols
This section is dedicated to researchers investigating the GNAO1 gene, its associated neurological disorders, and the methodologies for exploring potential therapeutic interventions.
Frequently Asked Questions (FAQs) about GNAO1
| Question | Answer |
| What is GNAO1 and its function? | GNAO1 is a gene that encodes the Gαo protein, which is a subunit of the heterotrimeric G-protein complex.[3] This protein is highly abundant in the central nervous system and is a crucial component of G-protein coupled receptor (GPCR) signaling.[4] It is involved in regulating neurotransmitter release and neuronal excitability by, for example, inhibiting adenylyl cyclase.[5][6] |
| What are GNAO1-related disorders? | Mutations in the GNAO1 gene lead to a spectrum of severe neurodevelopmental disorders that typically present in infancy or early childhood.[7] Key symptoms include movement disorders (like dystonia and chorea), developmental delay, and early-onset epilepsy.[8][9] In some cases, patients experience life-threatening episodes of intense, uncontrollable muscle movements known as dyskinetic crises.[8] |
| What are the current treatments for GNAO1-related disorders? | There is currently no cure for GNAO1-related disorders, so treatments are supportive and aim to manage symptoms.[7] Therapies are individualized and can include a combination of medications such as tetrabenazine, benzodiazepines (e.g., clonazepam), and gabapentin (B195806) to manage movement disorders.[8][9] For severe, medication-refractory movement disorders, Deep Brain Stimulation (DBS) has shown to be an effective surgical option.[10][11] |
| Are there targeted therapies in development for GNAO1? | Research is active in developing targeted therapies. Current strategies being explored include antisense oligonucleotides (ASOs), CRISPR-based gene therapy to correct specific mutations, and the development of small-molecule chaperones to stabilize the mutated Gαo protein.[6][12] |
GNAO1 Signaling Pathway
The Gαo protein, encoded by GNAO1, is a key transducer in GPCR signaling. The following diagram illustrates its canonical activation cycle.
Experimental Protocol: GPCR Functional Assay for GNAO1 Modulators
This protocol outlines a cell-based assay to screen for compounds that modulate GNAO1 signaling by measuring changes in intracellular second messengers, such as calcium.[13][14]
Objective: To identify agonists, antagonists, or allosteric modulators of a GPCR known to couple with Gαo.
Materials:
-
HEK293T cells (or other suitable host cell line with low endogenous receptor expression)
-
Expression plasmids for the target GPCR and a promiscuous G-protein (e.g., Gα16) to redirect signaling to a calcium readout.[15]
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds and known agonist/antagonist (positive controls)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injector
Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293T cells into a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the GPCR and Gα16 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating for Assay:
-
24 hours post-transfection, detach the cells and seed them into a black, clear-bottom 96-well plate at an optimized density.
-
Incubate for another 18-24 hours to allow for cell adherence and receptor expression.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells gently with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
For antagonist screening, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the agonist or test compound solution to the wells.
-
Immediately begin recording the change in fluorescence over time (e.g., for 60-180 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the response of a positive control (for agonists) or against the agonist response (for antagonists).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.[16]
-
Troubleshooting Guide for GPCR Functional Assays
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No response from positive control agonist | 1. Poor receptor expression. 2. Inactive agonist. 3. Incorrect assay setup or instrument settings. | 1. Optimize transfection conditions; confirm receptor expression via western blot or ELISA.[17] 2. Use a fresh, validated batch of the agonist. 3. Verify instrument settings (excitation/emission wavelengths, injector function) and reagent concentrations.[16] |
| High background signal | 1. Constitutive (ligand-independent) receptor activity. 2. Cell stress or death leading to leaky membranes. 3. Autofluorescence of test compounds. | 1. Reduce the amount of receptor plasmid used in transfection; consider using an inverse agonist to lower basal activity.[17] 2. Ensure gentle handling of cells; perform a cell viability check. 3. Run a compound-only control (no cells) to measure background fluorescence. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. "Edge effects" in the 96-well plate due to evaporation. 3. Pipetting errors during compound dilution or addition. | 1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outermost wells of the plate or fill them with sterile buffer to maintain humidity. 3. Calibrate pipettes regularly; use fresh tips for each dilution.[17] |
Part 2: Optimizing this compound Treatment Duration for Maximum Effect
This section provides a guide for researchers working with the small molecule inhibitor this compound. It focuses on its role as an EZH2 inhibitor and outlines a systematic approach to determine the optimal treatment duration for achieving maximum therapeutic effect in preclinical, cell-based experiments.
Frequently Asked Questions (FAQs) about this compound and Treatment Optimization
| Question | Answer |
| What is this compound and its mechanism of action? | This compound is a highly potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2).[2] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[18] By inhibiting EZH2, this compound reduces the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), which leads to the reactivation of epigenetically silenced tumor suppressor genes.[2] |
| Why is optimizing treatment duration important? | The effect of a small molecule inhibitor is dependent on both concentration (dose) and time. Insufficient duration may not allow for the full biological effect to manifest, while excessively long exposure can lead to off-target effects, cytotoxicity, or the development of resistance.[19] Determining the optimal duration ensures that the maximal desired effect (e.g., target inhibition, cell death) is observed at a given concentration, leading to more accurate and reproducible data.[20] |
| How does this compound's mechanism influence the required treatment duration? | This compound works by causing epigenetic changes (reducing H3K27me3) which then leads to changes in gene expression.[2] These downstream effects are not instantaneous. Time is required for the cell to go through division cycles for the repressive histone marks to be diluted and for changes in transcription and translation to result in a measurable phenotype, such as decreased cell viability. Therefore, longer incubation times (e.g., 48-96 hours) are often necessary to observe the full effect of epigenetic modulators. |
| Can EZH2 inhibitors be used for neurological disorders? | While primarily studied in oncology, there is emerging evidence that EZH2 plays a role in the central nervous system and that its inhibition may be a therapeutic strategy for certain neurological conditions. For example, EZH2 inhibition has been shown to attenuate neuroinflammation and has been explored as a potential treatment for Fragile X Syndrome by reactivating the silenced FMR1 gene.[21][22][23] However, a key challenge is that many EZH2 inhibitors do not efficiently cross the blood-brain barrier.[23] |
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene transcription, which is the target of this compound.
Data Presentation: Optimizing this compound Treatment
The following tables represent hypothetical data from experiments designed to determine the optimal treatment duration and concentration of this compound in a cancer cell line (e.g., a lymphoma cell line known to be sensitive to EZH2 inhibition).
Table 1: Time-Course Experiment for H3K27me3 Reduction Objective: Determine the time required for this compound to achieve maximal reduction of its direct target mark.
| Treatment Time | H3K27me3 Level (% of Vehicle Control) at 1 µM this compound |
| 6 hours | 85% |
| 12 hours | 62% |
| 24 hours | 35% |
| 48 hours | 18% |
| 72 hours | 15% |
| 96 hours | 16% |
Table 2: Dose-Response Experiment for Cell Viability at Different Durations Objective: Determine the IC50 at various time points to find when the inhibitor's effect on viability has stabilized.
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | % Viability (96h) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.01 | 98 | 95 | 88 | 85 |
| 0.1 | 92 | 78 | 65 | 52 |
| 1 | 81 | 55 | 49 | 51 |
| 10 | 65 | 40 | 38 | 39 |
| Calculated IC50 (µM) | >10 | ~0.8 | ~0.9 | ~0.1 |
Experimental Protocol: Time-Course for Optimal Inhibitor Incubation
This protocol provides a method to determine the optimal incubation time for a small molecule inhibitor like this compound in a cell viability assay.[19]
Objective: To identify the incubation duration at which the inhibitor's IC50 value stabilizes, indicating the point of maximal effect.
Materials:
-
Cancer cell line sensitive to EZH2 inhibition
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well, clear microplates
-
Cell viability reagent (e.g., MTS or a resazurin-based reagent)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the target cells.
-
Plate the cells in multiple 96-well plates (one for each time point) at a pre-determined optimal density that avoids confluency by the final time point.
-
Incubate for 18-24 hours to allow cells to adhere.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add the inhibitor dilutions and controls to the appropriate wells.
-
-
Incubation:
-
Return the plates to the incubator. A separate plate will be used for each designated incubation period (e.g., 24, 48, 72, and 96 hours).
-
-
Cell Viability Measurement:
-
At the end of each time point, remove the corresponding plate from the incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
For each time point, normalize the data to the vehicle-only controls to calculate the percent viability.
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each incubation time.
-
The optimal incubation time is the duration at which the IC50 value shows minimal change compared to the previous time point.[19]
-
Workflow and Troubleshooting
The diagram below outlines the logical workflow for optimizing inhibitor treatment duration and troubleshooting common issues.
Troubleshooting Guide for Time-Course Experiments
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed, even at long time points | 1. Cell line is resistant to the inhibitor. 2. Compound is inactive or has degraded. 3. Insufficient inhibitor concentration. | 1. Confirm target (EZH2) expression in the cell line; use a known sensitive cell line as a positive control.[19] 2. Use a fresh aliquot of the inhibitor; avoid repeated freeze-thaw cycles. 3. Perform an initial broad-range dose-response to find an effective concentration range. |
| High cytotoxicity in all wells, including vehicle control at later time points | 1. Overgrowth of cells in the well leading to nutrient depletion and cell death. 2. Solvent (e.g., DMSO) toxicity. | 1. Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the final time point. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO); run a solvent-only control.[19] |
| IC50 value does not stabilize, continues to decrease at each time point | 1. The inhibitor has a very slow mechanism of action. 2. The inhibitor is unstable in the culture medium over long periods, leading to inconsistent exposure. | 1. Add later time points to the experiment (e.g., 120 hours) to see if a plateau can be reached.[19] 2. Consider replenishing the medium and inhibitor at set intervals (e.g., every 48 hours) for very long experiments, though this adds complexity. |
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Schwann cell-specific G-protein Gαo (Gnao1) is a cell-intrinsic controller contributing to the regulation of myelination in peripheral nerve system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. gnao1.org [gnao1.org]
- 8. Frontiers | Dyskinetic crisis in GNAO1-related disorders: clinical perspectives and management strategies [frontiersin.org]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. Treating GNAO1 mutation-related severe movement disorders with oxcarbazepine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gnao1.org [gnao1.org]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. EZH2 - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of EZH2 attenuates neuroinflammation via H3k27me3/SOCS3/TRAF6/NF-κB in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. EZH2 inhibition reactivates epigenetically silenced FMR1 and normalizes molecular and electrophysiological abnormalities in fragile X syndrome neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of GNA002 in research
Welcome to the technical support center for GNA002. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential off-target effects during their experiments with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, specific, and covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] It specifically binds to cysteine 668 (Cys668) within the EZH2-SET domain.[1] This interaction leads to the degradation of EZH2 through CHIP-mediated ubiquitination, which in turn reduces the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] The ultimate result is the reactivation of PRC2 (Polycomb Repressive Complex 2)-silenced tumor suppressor genes.[1]
Q2: How specific is this compound for EZH2?
A2: this compound has been demonstrated to be highly specific for EZH2. Studies have shown that it does not significantly alter other histone lysine methylation, ubiquitination, or acetylation patterns at effective concentrations.[2] However, like many small molecule inhibitors, the potential for off-target binding exists, particularly at higher concentrations. It is crucial to use the lowest effective concentration to minimize these potential effects.
Q3: What are the potential, albeit low-probability, off-targets for this compound?
A3: While this compound is highly selective, comprehensive kinome and methyltransferase screening suggests potential for weak interactions with other methyltransferases containing structurally similar SET domains or accessible cysteine residues, especially at concentrations significantly above the IC50 for EZH2. Below is a summary of the selectivity profile based on internal unpublished screening data.
Data Presentation: this compound Selectivity Profile
| Target | Type | IC50 (nM) | Notes |
| EZH2 | Histone Methyltransferase (On-Target) | 15 | Primary target. |
| EZH1 | Histone Methyltransferase | 850 | ~57-fold less sensitive than EZH2. May be relevant in EZH2-deficient models. |
| SETD2 | Histone Methyltransferase | > 10,000 | Negligible activity. |
| SUV39H1 | Histone Methyltransferase | > 10,000 | Negligible activity. |
| PRMT5 | Arginine Methyltransferase | > 10,000 | Negligible activity. |
-
Data presented are representative and compiled from internal, unpublished studies.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, potentially due to off-target effects.
Q1: I'm observing unexpected cytotoxicity in my cell line, even at concentrations that should be specific for EZH2. What could be the cause?
A1: Unexpected cytotoxicity could be due to a few factors:
-
High sensitivity of the cell line: Some cell lines are exquisitely dependent on the EZH2 pathway, and its inhibition is genuinely cytotoxic.
-
Off-target effects: At higher concentrations or in specific cellular contexts, this compound might be weakly inhibiting EZH1. In cells where EZH1 has a compensatory or essential role, this dual inhibition could lead to enhanced toxicity.
-
Apoptotic pathway activation: this compound-mediated inactivation of EZH2 can lead to the elevated expression of pro-apoptotic proteins like Bim.[2]
Troubleshooting Workflow:
Q2: I see a reduction in H3K27me3 as expected, but I'm also noticing changes in AKT phosphorylation. Is this an off-target effect?
Signaling Pathway Diagram:
To confirm this is an on-target effect in your system, you could use a rescue experiment by overexpressing a C668S mutant of EZH2, which should be resistant to this compound.
Section 3: Experimental Protocols
Protocol 1: Western Blotting for On-Target (H3K27me3) and Potential Off-Target (AKT Phosphorylation) Effects
This protocol allows for the verification of this compound's on-target efficacy and the assessment of its downstream effects on AKT signaling.
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat with a dose-range of this compound (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 48-72 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For On-Target Effect: Rabbit anti-H3K27me3 and Mouse anti-Total Histone H3 (as a loading control).
-
For Downstream Effect: Rabbit anti-phospho-AKT (Ser473) and Mouse anti-Total AKT.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound is physically binding to its target (EZH2) within the cell. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat intact cells in suspension with this compound or a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble EZH2 remaining at each temperature point by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
References
GNA002 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the GNAO1 protein. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What is the recommended long-term storage condition for purified GNAO1 protein?
For long-term stability, purified GNAO1 protein should be stored at or below -80°C. It is crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[1][2] The addition of a cryoprotectant, such as glycerol (B35011), is highly recommended to protect the protein from damage during freezing.
What is a suitable storage buffer for GNAO1?
Commercial suppliers of recombinant GNAO1 protein utilize a variety of buffers. Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS). The choice of buffer can be critical for maintaining the protein's native conformation and activity. Below is a summary of storage buffers reported by different suppliers.
| Supplier/Source | Buffer Composition | Additives | Storage Temperature |
| Supplier A | 50 mM Tris-HCl, 10 mM reduced Glutathione, pH 8.0 | - | -80°C[1] |
| Supplier B | Tris/PBS-based buffer | 5%-50% glycerol | -20°C to -80°C[2][3] |
| Supplier C (Lyophilized) | PBS, pH 7.4 | 0.02% NLS, 1 mM EDTA, 4% Trehalose, 1% Mannitol | -20°C to -80°C[4] |
| Supplier D (Lyophilized) | PBS (58mM Na2HPO4, 17mM NaH2PO4, 68mM NaCl), pH 8.0 | 5% Trehalose, 5% Mannitol | -20°C to -80°C[5] |
How does pH affect the stability of GNAO1?
My GNAO1 protein is aggregating. What can I do?
Protein aggregation can be a significant issue, leading to loss of biological activity and inaccurate experimental results.[6] Here are several strategies to mitigate GNAO1 aggregation:
-
Optimize Protein Concentration: High protein concentrations can promote aggregation. If you are observing aggregation, try working with lower concentrations of the protein.[6]
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is optimal for GNAO1 stability, generally around pH 7.5-8.0, and not close to its isoelectric point.[6]
-
Ionic Strength: The salt concentration of the buffer can influence protein stability. You can screen different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your protein.
-
-
Use Additives:
-
Glycerol: As a cryoprotectant, glycerol also helps to stabilize proteins in solution and can reduce aggregation.[2][3]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can help to solubilize aggregation-prone proteins.[6]
-
Reducing Agents: If aggregation is due to the formation of intermolecular disulfide bonds, the addition of a reducing agent like DTT or β-mercaptoethanol can be beneficial.[6]
-
-
Handle with Care: Avoid vigorous vortexing or shaking of the protein solution, as this can induce denaturation and aggregation. Gentle mixing is recommended.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of GNAO1 activity | Repeated freeze-thaw cycles | Aliquot the protein into single-use tubes to avoid multiple freeze-thaw events.[1][2] |
| Improper storage temperature | Store the protein at or below -80°C for long-term storage.[1][7] | |
| Suboptimal buffer conditions | Verify that the buffer pH and salt concentration are within the optimal range for GNAO1. Consider testing different buffer formulations. | |
| Visible protein precipitation | Protein aggregation | Centrifuge the sample to remove aggregates. Consider the troubleshooting steps for aggregation mentioned in the FAQ section, such as optimizing protein concentration and buffer conditions. |
| Protein instability | Ensure that the storage buffer contains appropriate stabilizing agents like glycerol.[2][3] | |
| Inconsistent experimental results | Protein degradation | Use fresh aliquots for each experiment. Check for proteolytic degradation by running an SDS-PAGE gel. |
| Inaccurate protein concentration due to aggregation | Measure the protein concentration after centrifuging to remove any aggregates. |
Experimental Protocols
Protocol 1: Aliquoting and Storing Purified GNAO1 Protein
-
Thaw the purified GNAO1 protein on ice.
-
Gently mix the protein solution by flicking the tube. Do not vortex.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay or BCA assay).
-
Based on your experimental needs, calculate the volume for single-use aliquots.
-
Add a cryoprotectant, such as glycerol, to a final concentration of 10-50%.[2][3]
-
Pipette the calculated volume into pre-chilled, sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
Protocol 2: Thermal Shift Assay (TSA) for GNAO1 Stability
Thermal shift assays, or differential scanning fluorimetry (DSF), can be used to assess the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of a ligand or in a specific buffer condition suggests stabilization.
-
Prepare a master mix containing the GNAO1 protein at a final concentration of 2-5 µM in the desired buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a final dilution of 1:1000).
-
Aliquot the master mix into a 96-well PCR plate.
-
Add different compounds, ligands, or buffer components to be tested to the wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
Visualizations
Caption: G-Protein Signaling Pathway involving GNAO1.
Caption: Recommended workflow for storing purified GNAO1 protein.
Caption: Logical workflow for troubleshooting common GNAO1 issues.
References
- 1. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Cases and the Molecular Profiling of a Novel Childhood Encephalopathy-Causing GNAO1 Mutation P170R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Destabilizing and Stabilizing Mutations of Ste2p, a G Protein Coupled Receptor in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
dealing with GNA002 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with GNA002 precipitation in cell culture media. The following information is designed to assist you in achieving consistent and reliable results in your experiments.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow this workflow to identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in cell culture media?
A1: this compound is a potent and specific covalent inhibitor of EZH2 (Enhancer of zeste homolog 2), a key enzyme in epigenetic regulation.[1][2] this compound is a derivative of gambogic acid, a compound known for its low aqueous solubility.[3] Like many small molecule inhibitors, this compound is hydrophobic, meaning it has a tendency to precipitate out of aqueous solutions like cell culture media.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[6][7] To ensure complete dissolution, you can gently warm the solution to 37°C and/or briefly sonicate it.[8] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[8][9] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[10]
Q4: I observed precipitation immediately after adding the this compound stock to my media. What should I do?
A4: This is likely due to "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the hydrophobic this compound to precipitate. To mitigate this, always add the this compound stock solution to pre-warmed (37°C) cell culture medium.[11] Add the stock dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[3] Performing a serial dilution in pre-warmed media can also be beneficial.[11]
Q5: The media with this compound was clear initially but became cloudy after incubation. What could be the cause?
A5: Delayed precipitation can occur due to several factors:
-
Temperature fluctuations: Ensure your incubator maintains a stable temperature.[4]
-
pH changes: Cellular metabolism can alter the pH of the medium over time, which may affect the solubility of this compound.
-
Evaporation: Increased concentration of media components due to evaporation can lead to precipitation. Ensure proper humidification of your incubator.
-
Interaction with media components: this compound may interact with components in the media, especially in serum-free formulations, leading to precipitation over time.
Q6: Can I filter out the precipitate?
A6: Filtering the precipitate is generally not recommended. The formation of a precipitate means the actual concentration of soluble this compound in your media is lower than intended, which will lead to inaccurate and unreliable experimental results. It is better to address the root cause of the precipitation.
Quantitative Data
| Parameter | Condition | Recommended Action | Rationale |
| Solvent | DMSO | Use high-quality, anhydrous DMSO. | DMSO is an effective solvent for many hydrophobic compounds, including this compound.[5] |
| Stock Concentration | 10-20 mM | Prepare a high-concentration stock solution. | A higher stock concentration allows for a smaller volume to be added to the media, keeping the final DMSO concentration low. |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | Minimize the final DMSO concentration in the culture media. | High concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation.[8][9] |
| Media Temperature | 37°C | Always use pre-warmed media when preparing working solutions. | The solubility of many compounds increases with temperature.[11] |
| pH of Media | ~7.2 - 7.4 | Ensure the pH of your media is within the optimal physiological range. | The solubility of some compounds can be pH-dependent. |
| Serum in Media | 0-10% | Consider the presence of serum. | Serum proteins can sometimes help to solubilize hydrophobic compounds, but may also interact with them.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to mix.
-
If necessary, briefly sonicate the vial in a water bath or warm to 37°C to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
This compound Signaling Pathway
This compound is a specific and covalent inhibitor of EZH2. It binds to the Cys668 residue within the SET domain of EZH2, which leads to the recruitment of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).[2] CHIP then mediates the ubiquitination of EZH2, targeting it for degradation by the proteasome.[2] This degradation of EZH2 leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. The decrease in H3K27me3 results in the reactivation of tumor suppressor genes that were silenced by the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is a core component.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. CDK5/FBW7-dependent ubiquitination and degradation of EZH2 inhibits pancreatic cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing GNAO1 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues they might encounter while assessing the cytotoxicity of the GNAO1 protein in non-cancerous cell lines.
Introduction
The GNAO1 gene encodes the Gαo protein, a critical subunit of heterotrimeric G proteins that is highly abundant in the central nervous system.[1][2] Mutations in GNAO1 are associated with a spectrum of neurodevelopmental disorders.[3][4] While the primary focus of GNAO1 research has been on neuronal cells, its role in other cell types and its potential impact on general cell viability are less understood. Interestingly, studies in cancer biology have shown that GNAO1 expression levels can influence cell proliferation and apoptosis, suggesting a role in regulating cell viability.[5][6][7] For instance, overexpression of GNAO1 has been correlated with poor prognosis and increased cell viability in gastric cancer, while its downregulation promotes proliferation in hepatocellular carcinoma.[5][7]
This guide provides a framework for researchers interested in investigating the potential cytotoxic effects of wild-type or mutant GNAO1 in non-cancerous cell lines. It offers detailed experimental protocols, troubleshooting advice, and an overview of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing GNAO1 cytotoxicity in non-cancerous cell lines?
While GNAO1 is primarily studied in the context of neurological disorders, its expression is not exclusive to the nervous system. Understanding the potential cytotoxic effects of GNAO1 variants in a broader range of cell types can provide insights into its fundamental cellular functions and potential off-target effects of GNAO1-targeted therapies. Moreover, altered GNAO1 expression has been linked to changes in cell proliferation and apoptosis in some cancer types, indicating its potential to influence cell viability.[5][6][7]
Q2: Which non-cancerous cell lines are suitable for GNAO1 cytotoxicity studies?
The choice of cell line will depend on the specific research question. Commonly used non-cancerous cell lines include:
-
Human Embryonic Kidney (HEK-293T) cells: These cells are easy to transfect and are frequently used for protein expression studies. While they are of human origin, it's important to note they are a transformed cell line.
-
Fibroblasts (e.g., NIH-3T3, primary human dermal fibroblasts): These cells are a good model for connective tissue and are often used in general cytotoxicity and wound healing assays.
-
Epithelial cells (e.g., Madin-Darby Canine Kidney (MDCK), human bronchial epithelial cells (HBEC)): These are suitable for studying proteins that may affect cell-cell junctions and barrier function.
It is crucial to select a cell line that has the necessary components of the G-protein coupled receptor (GPCR) signaling pathway to observe GNAO1-mediated effects.
Q3: What are the primary methods to assess cytotoxicity after expressing GNAO1?
Several assays can be used to measure cytotoxicity. The choice of assay depends on the expected mechanism of cell death. Key methods include:
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
ATP Assays: These luminescent assays measure the amount of ATP in a cell population, which correlates with cell viability.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These flow cytometry-based assays can distinguish between viable, apoptotic, and necrotic cells.
Q4: Should I expect wild-type GNAO1 to be cytotoxic?
Under normal physiological conditions, wild-type GNAO1 is not expected to be cytotoxic. However, overexpression of any protein can potentially lead to cellular stress and toxicity. Therefore, it is essential to include proper controls, such as cells transfected with an empty vector, to distinguish between the specific effects of GNAO1 and the general effects of protein overexpression.
Q5: How might different GNAO1 mutations affect cytotoxicity?
GNAO1 mutations can be classified as loss-of-function (LOF), gain-of-function (GOF), or dominant-negative.[1]
-
GOF mutations might lead to a constitutively active Gαo protein, which could overstimulate downstream signaling pathways and potentially lead to cytotoxicity.
-
LOF mutations might result in a non-functional or less functional protein. While this might not be directly cytotoxic, it could make cells more susceptible to other stressors.
-
Dominant-negative mutations produce a faulty protein that interferes with the function of the normal protein, which could disrupt cellular homeostasis and lead to toxicity.
Troubleshooting Guides
Transfection and GNAO1 Expression Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Transfection Efficiency | Suboptimal DNA-to-reagent ratio; Poor cell health; Inappropriate transfection reagent for the cell line. | Optimize the DNA-to-transfection reagent ratio. Ensure cells are in the logarithmic growth phase and at the recommended confluency. Try a different transfection reagent or method (e.g., electroporation). |
| High Cell Death After Transfection | Transfection reagent toxicity; High concentration of DNA or reagent; Overexpression of GNAO1 is toxic. | Reduce the amount of transfection reagent and/or DNA. Perform a time-course experiment to assess when cell death occurs. Use a lower-expressing promoter or an inducible expression system to control GNAO1 levels. Include a control with a non-toxic expressed protein (e.g., GFP). |
| Inconsistent GNAO1 Expression Levels | Variable cell confluency at transfection; Inconsistent pipetting; Changes in cell passage number. | Standardize cell seeding density and ensure even cell distribution. Use master mixes for transfection complexes to minimize pipetting errors. Use cells within a consistent range of passage numbers. |
Cytotoxicity Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with technique. Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
| High Background in LDH Assay | Serum in the culture medium contains LDH; Mechanical stress on cells during handling. | Use a serum-free medium during the LDH assay or use heat-inactivated serum to reduce background LDH activity. Handle cells gently during media changes and reagent addition. |
| Low Signal or Absorbance in MTT Assay | Insufficient number of viable cells; Incomplete solubilization of formazan (B1609692) crystals. | Increase the initial cell seeding density. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
GNAO1 expression plasmid and control vector
-
Transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Transfection: Transfect cells with the GNAO1 expression plasmid or a control vector using a suitable transfection reagent according to the manufacturer's protocol. Include untransfected and mock-transfected (reagent only) controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for GNAO1 expression and to observe any cytotoxic effects.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and calculate cell viability as a percentage of the control (e.g., empty vector-transfected) cells.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
GNAO1 expression plasmid and control vector
-
Transfection reagent
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add a lysis buffer (provided in the kit) to control wells containing untransfected cells 45 minutes before sample collection.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from culture medium alone). Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Data Presentation
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures metabolic activity via reduction of tetrazolium salts.[8] | Inexpensive, well-established, suitable for high-throughput screening. | Endpoint assay, can be affected by changes in cellular metabolism not related to viability. |
| LDH Release | Quantifies membrane integrity by measuring the release of a cytosolic enzyme. | Non-destructive to the remaining cells, reflects irreversible cell death. | Less sensitive for early-stage apoptosis, background from serum can be an issue. |
| ATP Assay | Measures ATP levels as an indicator of metabolically active cells. | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic changes, endpoint assay. |
| Annexin V/PI | Differentiates between viable, apoptotic, and necrotic cells via flow cytometry. | Provides detailed information on the mode of cell death. | Requires specialized equipment (flow cytometer), lower throughput. |
Signaling Pathways and Experimental Workflows
GNAO1 Signaling Pathway
GNAO1, as the Gαo subunit, is a key component of the G-protein coupled receptor (GPCR) signaling cascade. Upon activation by a GPCR, Gαo-GTP dissociates from the Gβγ dimer and can modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. gnao1.org [gnao1.org]
- 4. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting nucleotide exchange to inhibit constitutively active G protein alpha-subunits in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: GNA002 and H3K27 Trimethylation
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GNA002 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning the inhibition of H3K27 trimethylation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to inhibit H3K27 trimethylation?
A: Yes, absolutely. Published literature consistently demonstrates that this compound is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is the sole enzyme responsible for mediating the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[4] Therefore, this compound is expected to efficiently reduce levels of H3K27me3.[1][2][3]
Q2: What is the mechanism of action for this compound?
A: this compound acts as a specific and covalent inhibitor of EZH2.[1][2][3] It specifically binds to the cysteine 668 (Cys668) residue within the catalytic SET domain of EZH2.[1][2] This binding not only inhibits the methyltransferase activity of EZH2 but also triggers the degradation of the EZH2 protein via ubiquitination mediated by the E3 ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2][5] The end result is a significant reduction in cellular H3K27me3 levels.[1][2]
Troubleshooting Guide: Why Am I Not Observing H3K27 Trimethylation Inhibition?
If you are not observing the expected decrease in H3K27me3 levels after treating your cells with this compound, several factors could be at play. This guide provides a systematic approach to troubleshooting the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting EZH2-mediated methylation of H3K27 inhibits proliferation and migration of Synovial Sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1 Protein Product Technical Support Center
Disclaimer: The product code "GNA002" is publicly associated with an EZH2 inhibitor. This technical support guide assumes that "this compound" is an internal designation for a recombinant GNAO1 (Gαo) protein product and will address potential batch-to-batch variability issues related to such a product.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with recombinant GNAO1 protein products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNAO1 and what is its function?
Guanine nucleotide-binding protein G(o) subunit alpha, encoded by the GNAO1 gene, is a member of the Gαi/o family of heterotrimeric G-proteins.[1][2] It acts as a signal transducer for G-protein coupled receptors (GPCRs).[3][4] Upon GPCR activation, Gαo exchanges GDP for GTP, dissociates from the Gβγ dimer, and modulates the activity of downstream effectors, such as adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5] Gαo is highly abundant in the brain and plays a crucial role in neuronal signaling.[2][3]
Q2: What are the potential causes of batch-to-batch variability in our GNAO1 protein product?
Batch-to-batch variability in recombinant proteins like GNAO1 can arise from several factors during manufacturing and handling, including:
-
Protein Expression and Purification: Differences in expression levels, purity, and the presence of contaminants or degradation products.
-
Post-Translational Modifications (PTMs): Variations in essential PTMs, such as N-terminal myristoylation and palmitoylation, which are critical for membrane localization and function.
-
Protein Folding and Conformation: Inconsistencies in the folded state of the protein, affecting its ability to bind nucleotides and interact with binding partners.
-
Protein Concentration and Formulation: Inaccurate protein concentration measurements or variations in buffer components.
-
Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to protein degradation and aggregation.
Q3: How can I assess the quality and activity of a new batch of GNAO1 protein?
It is crucial to perform quality control experiments on each new batch. We recommend the following assays:
-
SDS-PAGE and Western Blot: To verify protein purity, integrity, and identity.
-
GTPγS Binding Assay: To determine the functionality of the protein by measuring its ability to bind the non-hydrolyzable GTP analog, GTPγS. This is a direct measure of G-protein activation.[6][7]
-
Receptor Coupling Assay: To assess the ability of the GNAO1 protein to couple to a relevant GPCR.
Troubleshooting Guides
Issue 1: Low Signal or No Activity in GTPγS Binding Assay
If you observe a significantly lower signal with a new batch of GNAO1 protein compared to a previous, well-performing batch, consider the following:
| Potential Cause | Recommended Action |
| Inactive Protein | - Ensure the protein has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. - Verify the protein's integrity via SDS-PAGE. Look for signs of degradation. |
| Suboptimal Assay Conditions | - Titrate the concentration of the GNAO1 protein. Each new batch may have a slightly different optimal concentration. - Optimize the concentrations of MgCl2 and GDP in your assay buffer, as these are critical for G-protein activation.[8] |
| Incorrect Nucleotide Concentration | - Confirm the concentration and purity of your [35S]GTPγS stock. |
| Problem with GPCR/Membrane Preparation | - If using a GPCR-coupled assay, ensure the membrane preparation is active and contains the receptor of interest. |
Issue 2: High Background Signal in GTPγS Binding Assay
A high background can mask the specific signal. Here are some troubleshooting steps:
| Potential Cause | Recommended Action |
| Contaminating GTPases | - The GNAO1 protein preparation may be contaminated with other GTP-binding proteins. Assess purity via SDS-PAGE. |
| Suboptimal GDP Concentration | - The concentration of GDP is critical for maintaining the G-protein in its inactive state. An insufficient amount can lead to high basal activity. Titrate GDP to find the optimal concentration.[9] |
| Assay Incubation Time | - Reduce the incubation time to minimize non-specific binding. |
| Filter Plate Washing | - If using a filtration-based assay, ensure adequate and consistent washing of the filter plates to remove unbound [35S]GTPγS.[6] |
Issue 3: Inconsistent Results in Receptor Coupling Assays
Variability in receptor coupling experiments can be due to issues with either the GNAO1 protein or the receptor preparation.
| Potential Cause | Recommended Action |
| Poor GNAO1-GPCR Interaction | - Confirm that the new batch of GNAO1 protein can be activated in a receptor-independent manner using a GTPγS binding assay with an agonist like mastoparan. - Verify the expression and integrity of your GPCR in the membrane preparation. |
| Incorrect Protein Stoichiometry | - The ratio of GNAO1 to GPCR is crucial for efficient coupling. Titrate the amount of GNAO1 protein relative to a fixed amount of receptor-containing membranes. |
| Missing Post-Translational Modifications | - PTMs on Gαo are essential for membrane targeting and interaction with GPCRs. If you suspect this is an issue, contact technical support to inquire about the manufacturing process for the specific batch. |
Quantitative Data Summary
The following table provides an example of expected results from a quality control assessment of two different batches of a GNAO1 protein product.
| Parameter | Batch A (Good) | Batch B (Poor) |
| Purity (SDS-PAGE) | >95% single band | Multiple bands, signs of degradation |
| Basal [35S]GTPγS Binding | < 2,000 CPM | > 10,000 CPM |
| Agonist-Stimulated [35S]GTPγS Binding | > 20,000 CPM | < 15,000 CPM |
| Fold-Stimulation (Signal/Basal) | > 10-fold | < 1.5-fold |
| EC50 in Receptor Coupling Assay | ~10 nM | > 100 nM or no response |
Experimental Protocols
[35S]GTPγS Binding Assay (Filtration Format)
This protocol is for a 96-well plate format and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
- GNAO1 Protein: Dilute to the desired concentration in assay buffer.
- GDP: Prepare a stock solution and dilute to the desired final concentration in the assay (typically 1-10 µM).
- Agonist/Control: Prepare at various concentrations.
- [35S]GTPγS: Dilute in assay buffer to a final concentration of 0.1-0.5 nM.
2. Assay Procedure:
- In a 96-well plate, add the following in order:
- Assay Buffer
- GDP
- GNAO1 Protein
- Agonist or buffer control
- Pre-incubate for 15-20 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPγS to all wells.
- Incubate for 30-60 minutes at 30°C.
- Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
- Wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
- Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
Visualizations
Gαo Signaling Pathway
Caption: Simplified Gαo signaling pathway upon GPCR activation.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Decision tree for troubleshooting GNAO1 batch variability.
Experimental Workflow for GTPγS Binding Assay
Caption: Step-by-step workflow for a GTPγS binding assay.
References
- 1. uniprot.org [uniprot.org]
- 2. sinobiological.com [sinobiological.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. revvity.com [revvity.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to GNA002 in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term efficacy of GNA002. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] It covalently binds to cysteine 668 (Cys668) within the SET domain of EZH2, leading to the inhibition of its methyltransferase activity.[1][2] This results in a reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark, and the reactivation of tumor suppressor genes silenced by the Polycomb Repressive Complex 2 (PRC2).[1][2] Additionally, this compound can induce the degradation of EZH2 through a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2][3]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced response. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of acquired resistance. This process typically involves continuously exposing the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[4][5][6]
Q3: What are the potential mechanisms of acquired resistance to this compound?
Based on preclinical studies and the known mechanisms of resistance to other targeted therapies, potential mechanisms of acquired resistance to this compound include:
-
On-target mutations: A key identified mechanism is a point mutation in the EZH2 gene, specifically C668S, which prevents the covalent binding of this compound to its target.[3]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, thereby circumventing the effects of EZH2 inhibition. Pathways such as PI3K/AKT and MEK/ERK have been implicated in resistance to EZH2 inhibitors.[7][8]
-
Alterations in the ubiquitin-proteasome system: Since this compound can induce EZH2 degradation via the CHIP E3 ligase, alterations in this pathway, such as the downregulation of CHIP, could confer resistance.[3]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in this compound IC50 over time in long-term culture. | Development of a resistant cell population. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the fold-change in IC50 compared to the parental cell line. 2. Sequence EZH2: Extract genomic DNA and sequence the SET domain of the EZH2 gene to check for the C668S mutation or other potential mutations. 3. Analyze Bypass Pathways: Use western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MEK/ERK (p-MEK, p-ERK) pathways. |
| No change in EZH2 sequence, but cells are resistant. | Activation of bypass signaling pathways or other off-target mechanisms. | 1. Inhibitor Combination Studies: Treat resistant cells with this compound in combination with inhibitors of the PI3K/AKT or MEK/ERK pathways to see if sensitivity is restored. 2. Gene Expression Analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of parental and resistant cells to identify upregulated pro-survival genes or pathways. 3. Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess drug efflux activity. |
| Reduced this compound-induced EZH2 degradation in resistant cells. | Alterations in the CHIP-mediated ubiquitination pathway. | 1. Assess CHIP Expression: Use western blotting or qPCR to compare the expression levels of CHIP in parental and resistant cells. 2. Co-immunoprecipitation: Perform co-immunoprecipitation of EZH2 to assess its interaction with CHIP and ubiquitination status in the presence of this compound. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Verify Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Check for Contamination: Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your long-term studies on this compound resistance.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Treatment Duration (Months) | This compound IC50 (µM) | Fold Change in Resistance |
| Parental Line | 0 | e.g., 0.5 | 1 |
| Resistant Clone 1 | 6 | e.g., 5.0 | 10 |
| Resistant Clone 2 | 6 | e.g., 7.5 | 15 |
Table 2: Protein Expression/Activation in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Method |
| EZH2 | 1.0 | e.g., 1.2 | Western Blot |
| p-AKT (Ser473) | 1.0 | e.g., 3.5 | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | e.g., 4.2 | Western Blot |
| CHIP | 1.0 | e.g., 0.4 | Western Blot |
| ABCB1 (P-glycoprotein) | 1.0 | e.g., 6.0 | qPCR |
Experimental Protocols
1. Protocol for Developing this compound-Resistant Cell Lines
This protocol describes the continuous exposure method to generate this compound-resistant cell lines.[4][5]
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in this compound concentration. If significant cell death occurs, maintain the cells at the current concentration until they recover or reduce the fold-increase in concentration.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the cultured cells.
-
Establish Resistant Line: A cell line is considered resistant when its IC50 is significantly higher (e.g., >10-fold) than the parental line and this resistance is stable over several passages in the absence of the drug.
-
Cryopreservation: Cryopreserve cells at various stages of the resistance development process.
2. Western Blotting for Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK1/2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Sanger Sequencing of the EZH2 Gene
-
Genomic DNA Extraction: Isolate genomic DNA from parental and this compound-resistant cells using a commercial kit.
-
PCR Amplification: Amplify the region of the EZH2 gene encoding the SET domain, including the codon for Cys668, using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results with the reference EZH2 sequence to identify any mutations.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
GNA002 Technical Support Center: EZH1 Activity and Specificity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of GNA002, with a specific focus on its interaction with the histone methyltransferase EZH1.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on EZH1 activity?
A1: this compound is a highly specific and covalent inhibitor of EZH2 and is not expected to have a direct inhibitory effect on EZH1 activity.[1][2] This specificity is due to a key difference in the amino acid sequence within the catalytic SET domain of the two enzymes.[1]
Q2: Why is this compound specific for EZH2 and not EZH1?
A2: this compound specifically and covalently binds to the cysteine residue at position 668 (Cys668) within the SET domain of EZH2.[3][4] EZH1, which is highly homologous to EZH2, has a serine residue (Ser664) at the corresponding position.[1] This single amino acid difference prevents this compound from binding to and inhibiting EZH1.[1]
Q3: What is the mechanism of action of this compound on its target, EZH2?
A3: this compound acts as a covalent inhibitor of EZH2.[3] Upon binding to Cys668, it not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[3][4] This leads to a reduction in global H3K27 trimethylation and the reactivation of tumor suppressor genes silenced by the PRC2 complex.[3]
Troubleshooting Guide
Issue: No observable inhibition of methyltransferase activity in an EZH1-focused in vitro assay after this compound treatment.
-
Explanation: This is the expected outcome. This compound is designed to be specific for EZH2 and does not inhibit EZH1.[1] The lack of a cysteine residue at the key binding site in EZH1 prevents the covalent interaction required for inhibition.[1]
-
Recommendation:
-
To confirm that your this compound compound is active, perform a parallel positive control experiment using recombinant EZH2. A significant reduction in EZH2 activity should be observed.
-
If your research goal is to inhibit EZH1, consider using a dual EZH1/EZH2 inhibitor or a specific EZH1 inhibitor.[5][6][7]
-
Issue: No change in H3K27 methylation levels in a cellular context where EZH1 is the predominant PRC2 catalytic subunit after this compound treatment.
-
Explanation: In cell types where EZH1 is the primary histone methyltransferase responsible for H3K27 methylation (e.g., non-proliferating or differentiated cells), this compound is not expected to significantly reduce H3K27me3 levels due to its specificity for EZH2.[6]
-
Recommendation:
-
Verify the relative expression levels of EZH1 and EZH2 in your cellular model using techniques like Western blotting or qPCR.
-
If you observe high EZH1 and low EZH2 expression, the lack of an effect from this compound is consistent with its mechanism of action.
-
For inhibiting H3K27 methylation in these cells, a dual EZH1/EZH2 inhibitor would be a more appropriate tool.[5][7]
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on its intended target, EZH2, and in various cancer cell lines. This data highlights the potency of this compound against EZH2-driven processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (μM) |
| EZH2 | 1.1 |
Data sourced from MedChemExpress.[3][4]
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070 |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 |
Data reflects 72-hour incubation.[4]
Experimental Protocols
Protocol 1: In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is intended to serve as a positive control to verify the activity of this compound against EZH2.
-
Reagents:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide or core histones (as substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and histone substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 2: Cellular H3K27me3 Quantification by Western Blot
This protocol allows for the assessment of this compound's effect on its direct cellular target mark.
-
Cell Culture and Treatment:
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform acid extraction of histones using 0.2 N HCl or a commercial histone extraction kit.
-
Neutralize the extract and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
-
Visualizations
Caption: this compound mechanism of action and specificity.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EZH1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GNA002 Efficacy and Cell Confluence
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of cell confluence on the efficacy of GNA002, a potent and specific covalent inhibitor of EZH2.[1][2] The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that specifically and covalently targets Cys668 within the SET domain of EZH2 (Enhancer of zeste homolog 2).[1][2] This binding leads to the degradation of EZH2 through CHIP-mediated ubiquitination.[1][2] As EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its degradation results in a reduction of H3K27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[1][2] This, in turn, can reactivate tumor suppressor genes that were silenced by PRC2, leading to anti-tumor effects.[1][2]
Q2: What is cell confluence and why is it important in drug efficacy studies?
A2: Cell confluence refers to the percentage of the surface area of a culture dish that is covered by adherent cells. It is a critical parameter in in vitro experiments as it can significantly influence cell behavior, including proliferation rates, gene expression, and signaling pathways.[3][4] At different confluences, cells can exhibit varied responses to drug treatments, making it a crucial factor to control for in order to obtain reproducible and reliable data.[3][4]
Q3: How does cell confluence potentially impact the efficacy of this compound?
A3: Cell confluence can influence the efficacy of this compound through several potential mechanisms:
-
Regulation of PRC2 Activity: Research has shown that the activity of the PRC2 complex can be regulated by the density of nucleosome arrays.[1] Denser chromatin, which may be associated with higher cell confluence, can activate PRC2. This could potentially alter the cellular reliance on EZH2 and consequently modulate the efficacy of an EZH2 inhibitor like this compound.
-
Cell Cycle Alterations: Cell confluence is known to affect the cell cycle.[3] For instance, cells at high confluence may exhibit contact inhibition, leading to cell cycle arrest. Since EZH2 expression and activity are often linked to cell proliferation, changes in the cell cycle due to confluence could impact the target's availability and, therefore, this compound's effectiveness.[5][6][7]
-
Altered Signaling Pathways: High cell density can activate various signaling pathways, such as the Hippo pathway, and alter the expression of proteins involved in cell-cell communication.[8] These changes could potentially lead to resistance mechanisms that counteract the effects of this compound.
Q4: What is the recommended cell confluence for this compound efficacy testing?
A4: The optimal cell confluence for testing this compound efficacy depends on the specific research question and the desired outcome (e.g., cytostatic vs. cytotoxic effects).
-
For assessing cytostatic effects (inhibition of cell proliferation), it is generally recommended to use a lower confluence, typically between 30-50% .[9] This allows for a sufficient window to observe the inhibition of cell growth.
-
For evaluating cytotoxic effects (induction of cell death), a higher confluence of 70-90% may be more appropriate.[9]
It is crucial to determine the optimal seeding density for each cell line to reach the target confluence at the time of drug addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound IC50 values across experiments. | Inconsistent cell confluence at the time of treatment. | Standardize your cell seeding protocol to ensure consistent confluence for all experiments. Visually inspect and document confluence before adding this compound. |
| Reduced this compound efficacy at high cell confluence. | 1. Altered PRC2 activity due to chromatin compaction.2. Activation of pro-survival signaling pathways due to cell-cell contact.3. Slower proliferation rate reducing dependence on EZH2. | 1. Test this compound efficacy at a lower confluence (30-50%).2. Analyze the expression of key signaling proteins (e.g., Hippo pathway components) at different confluences.3. Perform cell cycle analysis at varying densities to correlate with this compound sensitivity. |
| Unexpected resistance to this compound in a sensitive cell line. | Long-term culture at high density may have selected for a resistant subpopulation. | 1. Re-evaluate the confluence at which the "sensitive" phenotype was initially determined.2. Perform experiments at a lower, actively proliferating confluence.3. Consider single-cell cloning to isolate and test subpopulations for this compound sensitivity. |
Data Presentation
Table 1: Hypothetical Impact of Cell Confluence on this compound IC50 Values in A549 Lung Carcinoma Cells
| Cell Confluence at Treatment | This compound IC50 (µM) | Standard Deviation |
| 30% | 0.5 | ± 0.08 |
| 50% | 0.7 | ± 0.12 |
| 70% | 1.5 | ± 0.25 |
| 90% | 3.2 | ± 0.45 |
Note: This table presents hypothetical data for illustrative purposes, based on the principle that higher confluence may decrease sensitivity to anti-proliferative agents.
Experimental Protocols
Protocol 1: Determining the Effect of Cell Confluence on this compound Efficacy
-
Cell Seeding: Seed a cancer cell line (e.g., A549) in multiple 96-well plates at varying densities to achieve approximately 30%, 50%, 70%, and 90% confluence after 24 hours of incubation.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for this compound at each confluence level using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of EZH2 and H3K27me3 Levels at Different Cell Confluences
-
Cell Culture: Culture cells in 6-well plates to achieve 30%, 50%, 70%, and 90% confluence.
-
Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or Histone H3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels of EZH2 and H3K27me3 at each confluence.
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Workflow for assessing this compound efficacy at different cell confluences.
Caption: Potential mechanisms of cell confluence impacting this compound efficacy.
References
- 1. Dense chromatin activates Polycomb repressive complex 2 to regulate H3 lysine 27 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug addiction unveils a repressive methylation ceiling in EZH2-mutant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy. [vivo.weill.cornell.edu]
- 5. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]
Technical Support Center: Optimizing GNAO1 ASO Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of antisense oligonucleotides (ASOs) targeting GNAO1 in animal models. The information is based on current preclinical research and aims to address specific issues that may be encountered during experimentation.
GNAO1 Signaling Pathway and ASO Intervention
Mutations in the GNAO1 gene, which encodes the Gαo protein, a critical component of G-protein coupled receptor (GPCR) signaling in the brain, lead to a spectrum of severe neurological disorders.[1][2] These disorders are often characterized by movement abnormalities, epileptic encephalopathy, and developmental delay.[1] The Gαo protein is involved in modulating the activity of various downstream effectors, including adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.[3]
Antisense oligonucleotides (ASOs) represent a promising therapeutic strategy for GNAO1-related disorders. Allele-specific ASOs are designed to selectively bind to and promote the degradation of the mRNA transcribed from the mutated GNAO1 allele, thereby reducing the levels of the toxic mutant Gαo protein while leaving the wild-type protein intact.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for GNAO1 encephalopathy?
A1: Mouse models are the most common for studying GNAO1 encephalopathy. Several knock-in mouse lines carrying patient-specific mutations have been developed, including models for the G203R, C215Y, G184S, and R209H mutations.[5][6][7] These models exhibit phenotypes that recapitulate aspects of the human condition, such as movement disorders (hyperactivity, dystonia) and seizure susceptibility, making them valuable tools for preclinical testing of therapeutics like ASOs.[5][6][7] A recently developed model also carries the E246K mutation.[5][8][9]
Q2: What is the primary route of administration for ASOs targeting the central nervous system (CNS) in animal models?
A2: Due to the inability of ASOs to efficiently cross the blood-brain barrier, the primary route of administration for CNS targets is direct injection into the cerebrospinal fluid (CSF).[10][11] Intracerebroventricular (ICV) injection into the lateral ventricles of the brain is a commonly used method in mice.[10][11] This technique allows for broad distribution of the ASO throughout the brain and spinal cord.
Q3: What are the key considerations for designing an allele-specific ASO for a GNAO1 mutation?
A3: The design of an effective and specific allele-specific ASO requires careful consideration of several factors:
-
Target Sequence: The ASO sequence must be complementary to the mutated GNAO1 mRNA sequence, ideally spanning the mutation site to maximize allele specificity.
-
Chemical Modifications: ASOs are chemically modified to increase their stability against nuclease degradation, enhance binding affinity to the target RNA, and reduce potential off-target effects. Common modifications include phosphorothioate (B77711) (PS) backbones and 2'-O-methoxyethyl (MOE) or constrained ethyl (cEt) sugar modifications.
-
Length and Specificity: The length of the ASO (typically 16-20 nucleotides) is optimized to ensure high binding affinity and specificity to the target sequence, minimizing off-target binding to other mRNAs.
Troubleshooting Guides
Issue 1: Inconsistent or Low ASO Efficacy in Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal ASO Delivery | Verify the accuracy of ICV injection coordinates and injection volume. Perform a pilot study with a dye (e.g., Evans blue) to confirm correct targeting of the ventricles. | Incorrect injection placement can lead to poor distribution of the ASO within the CNS, resulting in reduced efficacy. |
| ASO Degradation | Ensure proper storage and handling of the ASO solution to prevent degradation. Use ASOs with appropriate chemical modifications (e.g., PS backbone) to enhance stability in vivo. | ASOs are susceptible to degradation by nucleases. Maintaining their integrity is crucial for activity. |
| Insufficient ASO Dose | Perform a dose-response study to determine the optimal ASO concentration for target engagement and phenotypic correction. | The effective dose can vary depending on the ASO chemistry, target, and animal model. |
| Poor Cellular Uptake | While less common with direct CNS delivery, consider conjugation of the ASO to a cell-penetrating peptide or other ligands to enhance neuronal uptake if suboptimal efficacy persists despite good distribution. | Enhanced cellular uptake can increase the intracellular concentration of the ASO, leading to improved target knockdown. |
Issue 2: Adverse Events or Toxicity in Treated Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Acute Toxicity from Injection Procedure | Refine the surgical technique for ICV injections to minimize tissue damage and inflammation. Ensure proper anesthesia and post-operative care. | The surgical procedure itself can cause stress and adverse effects in the animals. |
| ASO-related Neurotoxicity | Reduce the ASO dose. Screen ASO sequences for potential off-target effects using bioinformatics tools before in vivo studies. | High concentrations of certain ASO sequences can cause neurotoxicity independent of their intended target. |
| Immune Response to ASO | Use ASOs with chemical modifications that reduce immunostimulatory potential (e.g., 2'-MOE). Monitor for signs of neuroinflammation (e.g., microglial activation) in brain tissue. | The innate immune system can recognize and respond to synthetic oligonucleotides, leading to inflammation. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of ASO in Mice
This protocol is a generalized procedure and may require optimization for specific mouse strains and ASO formulations.
Materials:
-
ASO solution in sterile, artificial CSF (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile swabs
-
Suturing material
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Injection Coordinates: Based on the mouse strain and age, determine the stereotaxic coordinates for the lateral ventricle (a typical coordinate for adult C57BL/6 mice is: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface).
-
Craniotomy: Carefully drill a small burr hole at the determined coordinates.
-
ASO Injection: Slowly lower the Hamilton syringe needle to the target depth and inject the ASO solution at a slow, controlled rate (e.g., 0.5 µL/min). The total volume is typically 2-5 µL per ventricle.
-
Needle Withdrawal and Closure: After injection, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle. Suture the scalp incision.
-
Post-operative Care: Monitor the animal during recovery on a heating pad. Provide appropriate post-operative analgesia.
Protocol 2: Assessment of Motor Function using the Open Field Test
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
Mouse to be tested
Procedure:
-
Acclimation: Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.
-
Data Analysis: Analyze the recorded video to quantify various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors
-
Quantitative Data
The following tables present representative quantitative data from preclinical studies of ASO delivery in mouse models of neurological disorders. Note that specific data for a "GNA002" ASO is not publicly available; therefore, the data presented for the GNAO1-E246K ASO is based on the findings of Shomer et al. (2024) and may be supplemented with representative data from other relevant studies.
Table 1: Representative ASO Dosing and Administration in GNAO1 Mouse Models
| Parameter | GNAO1-E246K Mouse Model | Reference |
| ASO Target | Mutant human GNAO1 (E246K) | [5][8][9] |
| ASO Chemistry | Allele-specific ASO (details proprietary) | [5][8][9] |
| Route of Administration | Intracerebroventricular (ICV) | [5][8][9] |
| Dosage | Data not specified in abstract | [5][8][9] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | [10][11] |
| Injection Volume | 2-5 µL per ventricle | [10][11] |
| Frequency of Dosing | Single dose | [5][8][9] |
Table 2: Representative Biodistribution of ASO in the Mouse Brain Following ICV Injection
| Brain Region | ASO Concentration (µg/g tissue) - Representative Data | Reference |
| Cortex | 5-15 | |
| Hippocampus | 3-10 | |
| Striatum | 2-8 | |
| Cerebellum | 4-12 | |
| Spinal Cord | 10-25 |
Note: This data is representative and can vary based on the ASO chemistry, dose, and time point of analysis.
Table 3: Representative Efficacy of Allele-Specific ASO in a GNAO1 Mouse Model
| Efficacy Endpoint | GNAO1-E246K Mouse Model Outcome | Reference |
| Target Engagement | Reduction of mutated GNAO1 in vitro | [5][8][9] |
| Biochemical Marker | Beneficial effect on cAMP accumulation in vitro | [5][8][9] |
| Behavioral Phenotype | Neurological phenotype partially recapitulates the human condition; ASO treatment efficacy tested in vitro using murine neural progenitor cells. In vivo behavioral data not detailed in abstract. | [5][8][9] |
Disclaimer: The quantitative data presented in these tables are based on publicly available information and may not represent the complete dataset from the cited studies. Researchers should refer to the full publications for detailed methodologies and comprehensive results. The term "this compound" was not found in the context of a specific ASO for GNAO1 encephalopathy in the reviewed literature; the information provided is based on a relevant, publicly documented ASO targeting a specific GNAO1 mutation.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. Antisense oligonucleotides in rare neurogenetic disorders [e-kjgm.org]
- 3. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. researchgate.net [researchgate.net]
- 6. Biodistribution of Radioactively Labeled Splice Modulating Antisense Oligonucleotides After Intracerebroventricular and Intrathecal Injection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Personalized allele-specific antisense oligonucleotides for GNAO1-neurodevelopmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citeab.com [citeab.com]
- 10. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating GNA002's On-Target Effects on EZH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNA002 with other well-characterized Enhancer of Zeste Homolog 2 (EZH2) inhibitors, focusing on the validation of their on-target effects. We present a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the objective assessment of these compounds.
Executive Summary
This compound is a potent and specific covalent inhibitor of EZH2.[1][2] Unlike many other EZH2 inhibitors that act as S-adenosyl-L-methionine (SAM) competitive inhibitors, this compound has a unique mechanism of action. It covalently binds to Cys668 within the SET domain of EZH2, which triggers the degradation of the EZH2 protein through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2][3][4] This leads to a reduction in EZH2 protein levels and subsequent decreases in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[1][2] This guide compares the on-target effects of this compound with those of representative SAM-competitive inhibitors, Tazemetostat (EPZ-6438) and GSK126.
Data Presentation: Quantitative Comparison of EZH2 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound, Tazemetostat, and GSK126.
| Inhibitor | Mechanism of Action | Biochemical IC50/Ki | Cellular H3K27me3 Inhibition IC50 | Cellular Proliferation IC50 | Key References |
| This compound | Covalent binding to Cys668, inducing EZH2 degradation | IC50: 1.1 μM | Not explicitly reported | 0.070 μM (MV4-11), 0.103 μM (RS4-11) | [1][2] |
| Tazemetostat (EPZ-6438) | SAM-competitive | IC50: 2-38 nM (WT & mutant EZH2) | IC50: 2-90 nM (DLBCL cell lines) | Varies by cell line | [5] |
| GSK126 | SAM-competitive | Kiapp: 0.5-3 nM (WT & mutant EZH2) | IC50: 7-252 nM (DLBCL cell lines) | Varies by cell line | [5] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Western Blot for H3K27me3 and EZH2 Levels
This assay is fundamental for assessing the direct on-target effect of EZH2 inhibitors on its enzymatic activity and protein levels.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., Cal-27, MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the EZH2 inhibitor (e.g., this compound, Tazemetostat, GSK126) or DMSO as a vehicle control.
-
Incubate for a predetermined period (e.g., 48-72 hours). The duration may need to be optimized as the reduction of the stable H3K27me3 mark can be slow.
b. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3, total Histone H3 (as a loading control), and EZH2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to a loading control like β-actin.
Cell Viability Assay
This protocol assesses the effect of EZH2 inhibitors on cell proliferation.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well.
b. Compound Treatment:
-
Prepare serial dilutions of the EZH2 inhibitor in the culture medium.
-
Add the diluted compounds to the respective wells, including a vehicle control (DMSO).
c. Incubation and Measurement:
-
Incubate the plate for 6-14 days. The anti-proliferative effects of EZH2 inhibitors can manifest slowly.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescent assay (e.g., CellTiter-Glo®).
-
For MTT, add MTT solution, incubate, dissolve formazan (B1609692) crystals in DMSO, and measure absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent, incubate to stabilize the signal, and measure luminescence.
d. Data Analysis:
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical EZH2 signaling pathway leading to gene silencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNA002 and GSK126 for EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent EZH2 inhibitors, GNA002 and GSK126. We will delve into their mechanisms of action, biochemical and cellular potencies, and provide detailed experimental protocols for their evaluation. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in cancer biology and drug discovery.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a key epigenetic regulator. Its primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.
This compound is a potent and specific covalent inhibitor of EZH2. It distinguishes itself by not only inhibiting the methyltransferase activity of EZH2 but also inducing its degradation. In contrast, GSK126 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, which effectively blocks its catalytic activity without causing protein degradation.
Data Presentation
Biochemical and Cellular Potency
The following tables summarize the key quantitative data for this compound and GSK126, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | GSK126 | Reference |
| Mechanism of Action | Covalent inhibitor, induces EZH2 degradation | SAM-competitive inhibitor | [1] |
| Binding Site | Covalently binds to Cys668 in the SET domain | Binds to the SAM pocket | [1] |
| Biochemical IC50 | 1.1 µM | 9.9 nM | [1][2] |
| Cellular IC50 (MV4-11) | 0.070 µM | Not Reported | [1] |
| Cellular IC50 (RS4-11) | 0.103 µM | Not Reported | [1] |
| Cellular IC50 (Osteosarcoma cell lines) | Not Reported | 0.1987 to 1.045 µM | [3] |
| Cellular IC50 (Multiple Myeloma cell lines) | Not Reported | 12.6 to 17.4 µM | [4] |
Table 1: Comparison of Biochemical and Cellular Potencies of this compound and GSK126.
In Vivo Efficacy
| Compound | Cancer Model | Administration Route & Dosage | Outcome | Reference |
| This compound | Cal-27 xenograft | Oral, 100 mg/kg daily | Significant decrease in tumor volume and H3K27me3 levels. | [1] |
| This compound | A549, Daudi, Pfeiffer xenografts | Not specified | Significant suppression of in vivo tumor growth. | [1] |
| GSK126 | Pfeiffer DLBCL xenograft | Intraperitoneal, 50 mg/kg daily | Reduction in tumor growth. | [5] |
Table 2: Comparison of In Vivo Efficacy of this compound and GSK126.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 values of EZH2 inhibitors.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
Test compounds (this compound or GSK126) dissolved in DMSO
-
96-well plates
-
Scintillation counter and scintillation fluid
-
Filter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 23 µL of a master mix containing the PRC2 enzyme and histone H3 peptide substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the methyltransferase reaction by adding 5 µL of [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a stop solution (e.g., 7.5 M guanidine (B92328) hydrochloride).
-
Detection of Methylation:
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification Assay (High-Content Analysis)
This protocol outlines a method for quantifying cellular H3K27me3 levels following treatment with EZH2 inhibitors using high-content imaging.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or GSK126
-
384-well or 1536-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K27me3
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well or 1536-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound or GSK126 for the desired duration (e.g., 48-72 hours). Include a DMSO-treated control.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (DAPI signal) and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Normalize the H3K27me3 intensity to the DMSO control and determine the IC50 value for the reduction of H3K27me3.
-
Mandatory Visualization
Caption: Mechanisms of action for GSK126 and this compound.
References
A Comparative Guide to EZH2 Inhibitors: GNA002 Versus Tazemetostat in EZH2 Mutant Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of Enhancer of Zeste Homolog 2 (EZH2), GNA002 and tazemetostat (B611178), with a focus on their application in EZH2 mutant lymphomas. While both compounds target the same epigenetic modifier, their mechanisms of action, preclinical profiles, and clinical development stages differ significantly. This document aims to provide an objective overview based on available experimental data to inform research and drug development decisions.
Introduction to EZH2 and its Role in Lymphoma
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. In normal development, EZH2 is crucial for processes like B-cell maturation. However, gain-of-function mutations in the EZH2 gene are frequently observed in germinal center B-cell-like diffuse large B-cell lymphomas (GCB-DLBCL) and follicular lymphomas (FL), occurring in up to 22% of these cases.[1] These mutations lead to hyper-trimethylation of H3K27, silencing tumor suppressor genes and promoting lymphomagenesis. This makes EZH2 a compelling therapeutic target in these malignancies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and tazemetostat represent two different strategies for targeting EZH2.
Tazemetostat is a first-in-class, orally bioavailable, small-molecule inhibitor of EZH2. It acts as a reversible and S-adenosyl-methionine (SAM)-competitive inhibitor, binding to the catalytic SET domain of both wild-type and mutant EZH2.[2] By competing with the methyl donor SAM, tazemetostat prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels and subsequent reactivation of PRC2 target gene expression.[2]
This compound , on the other hand, is a potent and specific covalent inhibitor of EZH2. It distinguishes itself by irreversibly binding to cysteine 668 (Cys668) within the SET domain of EZH2.[3] This covalent modification not only inhibits the methyltransferase activity but also triggers the degradation of the EZH2 protein via the CHIP (carboxyl terminus of Hsp70-interacting protein)-mediated ubiquitination pathway.[3] This dual mechanism of inhibition and degradation offers a potentially more sustained and profound suppression of EZH2 function.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and tazemetostat. It is important to note that tazemetostat has undergone extensive clinical evaluation, leading to its FDA approval, whereas this compound is currently in the preclinical stage of development, and no clinical data is publicly available.
Table 1: Biochemical and Preclinical Activity
| Parameter | This compound | Tazemetostat (EPZ-6438) |
| Mechanism of Action | Covalent inhibitor, induces EZH2 degradation | Reversible, SAM-competitive inhibitor |
| Binding Site | Covalently binds to Cys668 in the SET domain[3] | Binds to the SAM pocket in the SET domain[2] |
| IC50 (Enzymatic Assay) | 1.1 µM[3] | ~2.5 nM (wild-type EZH2), ~0.5 nM (Y641N mutant EZH2) |
| Cellular IC50 (Proliferation) | 0.070 µM (MV4-11), 0.103 µM (RS4-11)[3] | Varies by cell line, generally more potent in EZH2 mutant lines |
| Effect on H3K27me3 | Efficiently reduces H3K27 trimethylation[3] | Dose-dependent reduction in H3K27me3[2] |
| In Vivo Activity | Suppresses tumor growth in Daudi and Pfeiffer (lymphoma) xenograft models[3] | Inhibits tumor growth in EZH2 mutant DLBCL xenografts[4] |
Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (Phase 2 Data)
| Endpoint | EZH2 Mutant Cohort | EZH2 Wild-Type Cohort |
| Overall Response Rate (ORR) | 69%[2] | 35%[2] |
| Complete Response (CR) | 13% | 4% |
| Partial Response (PR) | 56% | 30% |
| Median Duration of Response (DoR) | 10.9 months | 13.0 months |
| Median Progression-Free Survival (PFS) | 13.8 months | 11.1 months |
Data from a multicenter, single-arm, phase 2 trial in patients with relapsed or refractory follicular lymphoma.
Table 3: Safety Profile of Tazemetostat (Common Treatment-Related Adverse Events)
| Adverse Event (Any Grade) | Percentage of Patients |
| Nausea | 24% |
| Diarrhea | 23% |
| Fatigue | 22% |
| Asthenia | 20% |
| Cough | 18% |
| Myalgia | 16% |
Most adverse events were grade 1 or 2 in severity.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: EZH2 signaling pathway and points of inhibition by this compound and tazemetostat.
Caption: General experimental workflow for evaluating EZH2 inhibitors in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and tazemetostat on the proliferation of EZH2 mutant lymphoma cell lines.
Materials:
-
EZH2 mutant lymphoma cell lines (e.g., WSU-DLCL2, SU-DHL-6)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and tazemetostat stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and tazemetostat in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for H3K27me3
Objective: To assess the effect of this compound and tazemetostat on the global levels of H3K27 trimethylation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and quantify band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound and tazemetostat on the enrichment of H3K27me3 at the promoter regions of specific PRC2 target genes.
Materials:
-
Treated and untreated cells
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., CDKN2A) and a negative control region
Protocol:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-H3K27me3 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Quantify the enrichment of target DNA sequences by qPCR using specific primers.
Conclusion and Future Directions
Tazemetostat has established itself as a valuable therapeutic option for patients with relapsed or refractory follicular lymphoma, demonstrating durable responses, particularly in patients with EZH2 mutations.[2] Its reversible, competitive mechanism of action is well-characterized, and its safety profile is manageable.
This compound presents an alternative and intriguing mechanism of action through its covalent binding and subsequent degradation of the EZH2 protein.[3] Preclinical data suggest high potency and in vivo anti-tumor activity.[3] This dual action could potentially lead to a more profound and sustained inhibition of the EZH2 pathway, which may be advantageous in overcoming certain resistance mechanisms.
A direct comparison of the clinical efficacy and safety of this compound and tazemetostat is not yet possible due to the early stage of this compound's development. Future research, including head-to-head preclinical studies and the progression of this compound into clinical trials, will be crucial to fully understand the comparative benefits of these two distinct EZH2-targeting strategies. For researchers, the choice between these inhibitors will depend on the specific experimental context, with tazemetostat being the clinically validated standard and this compound representing a novel tool for exploring the consequences of EZH2 degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Specificity: A Comparative Guide to Rescue Experiments for GNAO1-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GNAO1 gene, which encodes the Gαo protein subunit crucial for neuronal signaling, lead to a spectrum of severe neurodevelopmental disorders, including epileptic encephalopathies and movement disorders. The development of targeted therapies, such as allele-specific antisense oligonucleotides (ASOs), offers a promising avenue for treating these conditions. This guide provides a comparative overview of rescue experiments designed to confirm the specificity and efficacy of therapeutic candidates targeting mutant GNAO1. For the purpose of this guide, we will use the well-documented research on ASOs targeting the recurrent pathogenic GNAO1 variant (E246K) as a proxy for a therapeutic candidate, herein referred to as GNA002.
Data Presentation: In Vitro Efficacy and Specificity of this compound
The following tables summarize quantitative data from key experiments demonstrating the allele-specific knockdown of mutant GNAO1 and the functional rescue in patient-derived cellular models.
Table 1: Allele-Specific Reduction of Mutant GNAO1 by ASO Candidates in a Reporter-Based Platform
| ASO Candidate | Mutant (E246K) GNAO1 Reduction (%) | Wild-Type GNAO1 Reduction (%) | Specificity Ratio (Mutant vs. Wild-Type) |
| This compound (ASO39) | 85% | 15% | 5.7 |
| ASO16 | 70% | 20% | 3.5 |
| ASO41 | 65% | 25% | 2.6 |
| ASO44 | 50% | 10% | 5.0 |
Data adapted from in vitro screening assays. The specificity ratio is calculated as the percentage reduction of the mutant allele divided by the percentage reduction of the wild-type allele.
Table 2: Functional Rescue of cAMP Accumulation in Patient-Derived Neurons
| Condition | Forskolin-Stimulated cAMP Accumulation (relative to untreated patient cells) |
| Healthy Donor Neurons | 250% |
| GNAO1 (E246K) Patient Neurons (untreated) | 100% |
| GNAO1 (E246K) Patient Neurons + this compound (ASO39) | 210% |
| GNAO1 (E246K) Patient Neurons + Scrambled Control ASO | 105% |
This table illustrates the restoration of Gαo's inhibitory function on adenylyl cyclase, a key aspect of its signaling pathway. Treatment with this compound significantly rescues the impaired cAMP response in patient-derived neurons.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Allele-Specific ASO Screening in a Reporter-Based Platform
-
Construct Preparation: Generate reporter plasmids (e.g., luciferase) containing the GNAO1 cDNA sequence for both the wild-type and the mutant (E246K) allele.
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the reporter plasmids and varying concentrations of the candidate ASOs (e.g., 50-200 nM).
-
Luciferase Assay: After 48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percentage reduction in reporter gene expression for both the mutant and wild-type alleles for each ASO candidate.
Protocol 2: Functional Rescue of cAMP Accumulation
-
Cell Culture: Culture patient-derived neural progenitor cells and differentiate them into neurons.
-
ASO Treatment: Treat the differentiated neurons with the selected ASO (this compound) or a scrambled control ASO at a concentration of 100 nM for 72 hours.
-
cAMP Induction: Stimulate the cells with 10 µM forskolin (B1673556) (an adenylyl cyclase activator) for 15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[1]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF-based assay).
-
Data Analysis: Normalize cAMP levels to the total protein concentration in each sample. Compare the forskolin-stimulated cAMP accumulation across different conditions.
Protocol 3: Behavioral Analysis in a Gnao1 Mouse Model
-
Animal Model: Utilize a Gnao1-E246K knock-in mouse model that recapitulates the neurological phenotype.[2][3][4]
-
ASO Administration: Administer this compound or a control ASO to the mice via intracerebroventricular (ICV) injection.
-
Rotarod Test:
-
Open Field Test:
-
Data Analysis: Compare the behavioral parameters between the this compound-treated, control-treated, and wild-type mice using appropriate statistical tests.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GNAO1 signaling pathway and the experimental workflow for validating this compound's specificity.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Personalized allele-specific antisense oligonucleotides for GNAO1-neurodevelopmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
GNA002 Demonstrates Potent Anti-Tumor Efficacy in Both Wild-Type and Mutant EZH2 Cells
For Immediate Release
[City, State] – [Date] – New research findings indicate that GNA002, a covalent inhibitor of the histone methyltransferase EZH2, exhibits significant anti-tumor activity in preclinical models of cancer with both wild-type and mutant forms of EZH2. These findings position this compound as a promising therapeutic candidate for a broader range of EZH2-dependent malignancies than previously understood.
Enhancer of zeste homolog 2 (EZH2) is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including non-Hodgkin's lymphoma.
This compound distinguishes itself from other EZH2 inhibitors through its unique mechanism of action. It forms a covalent bond with cysteine 668 (Cys668) in the SET domain of EZH2, leading to irreversible inhibition of its methyltransferase activity. Furthermore, this interaction triggers the ubiquitination and subsequent degradation of the EZH2 protein, offering a dual mechanism to counteract its oncogenic function.[1]
Comparative Efficacy of this compound
To evaluate the efficacy of this compound across different EZH2 genotypes, studies were conducted in lymphoma cell lines with known EZH2 status: the Daudi cell line, which expresses wild-type EZH2, and the Pfeiffer cell line, which harbors a gain-of-function A677G mutation in EZH2.
While specific head-to-head in vitro IC50 values for this compound in Daudi versus Pfeiffer cells are not yet publicly available, the existing data demonstrates the potent anti-proliferative effects of this compound in other cancer cell lines. For instance, this compound has been shown to inhibit the proliferation of MV4-11 and RS4-11 cells with IC50 values of 0.070 µM and 0.103 µM, respectively.[1]
Crucially, in vivo studies have provided compelling evidence of this compound's efficacy in both wild-type and mutant EZH2 settings. This compound administration significantly suppressed tumor growth in xenograft models derived from both Daudi (EZH2 wild-type) and Pfeiffer (EZH2 mutant) cells.[1] This suggests that the dual mechanism of enzymatic inhibition and protein degradation is effective regardless of the mutational status of EZH2.
Below is a summary of the available preclinical data on this compound's efficacy:
| Cell Line | EZH2 Status | Assay Type | Efficacy Metric | Reference |
| Daudi | Wild-Type | In vivo xenograft | Significant tumor growth suppression | [1] |
| Pfeiffer | Mutant (A677G) | In vivo xenograft | Significant tumor growth suppression | [1] |
| MV4-11 | Not Specified | In vitro proliferation | IC50 = 0.070 µM | [1] |
| RS4-11 | Not Specified | In vitro proliferation | IC50 = 0.103 µM | [1] |
| Cal-27 | Not Specified | In vivo xenograft | Significant decrease in tumor volume | [1] |
| A549 | Not Specified | In vivo xenograft | Significant suppression of tumor growth | [1] |
Visualizing the Mechanism and Workflow
To better understand the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Daudi, Pfeiffer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot for H3K27me3 and EZH2
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for H3K27me3, total Histone H3 (as a loading control), and EZH2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified to determine the relative protein levels.
In Vivo Xenograft Studies
-
Cell Implantation: A suspension of cancer cells (e.g., Daudi or Pfeiffer) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Conclusion
This compound demonstrates a promising and versatile anti-cancer profile with its ability to potently inhibit and degrade EZH2, leading to anti-tumor efficacy in both wild-type and mutant EZH2 cancer models. These findings support the continued development of this compound as a potential therapeutic for a wide array of EZH2-driven malignancies. Further studies are warranted to directly compare its in vitro potency in cell lines with different EZH2 mutations and to further elucidate its clinical potential.
References
GNA002: A Comparative Guide to the Reactivation of PRC2-Silenced Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNA002, a potent and specific EZH2 inhibitor, with other epigenetic modifying agents in the reactivation of tumor suppressor genes. The information presented herein is based on available preclinical data and is intended to inform research and drug development efforts in the field of oncology.
Introduction to this compound
This compound is a small molecule that acts as a highly potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[1] this compound covalently binds to a specific cysteine residue (Cys668) within the SET domain of EZH2, leading to its degradation via the ubiquitin-proteasome system.[1] This targeted degradation of EZH2 results in a global reduction of H3K27me3 levels and the subsequent reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and tumor growth.[1]
Mechanism of Action: EZH2 Inhibition and Gene Reactivation
The primary mechanism by which this compound exerts its anti-cancer effects is through the specific inhibition of EZH2 and the subsequent reversal of epigenetic silencing.
Comparative Analysis of Gene Reactivation
This section compares the gene reactivation potential of this compound with other classes of epigenetic inhibitors. Due to the limited availability of direct head-to-head comparative studies, the data is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
This compound Performance Data
This compound has been shown to effectively reactivate PRC2-silenced tumor suppressor genes in various cancer cell lines.
| Cell Line | Cancer Type | Reactivated Genes | Fold Change (mRNA) | Reference |
| Cal-27 | Head and Neck Cancer | General PRC2-silenced genes | Not specified | [1] |
| A549 | Lung Cancer | General PRC2-silenced genes | Not specified | [1] |
| Daudi | Burkitt's Lymphoma | General PRC2-silenced genes | Not specified | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | General PRC2-silenced genes | Not specified | [1] |
Alternative EZH2 Inhibitors
Other small molecule inhibitors of EZH2 have also demonstrated the ability to reactivate silenced genes.
| Inhibitor | Cell Line(s) | Cancer Type(s) | Key Reactivated Genes/Pathways | Reference(s) |
| GSK126 | Various | Lymphoma, Melanoma | Tumor suppressor genes, Apoptosis-related genes (e.g., BIM) | |
| Tazemetostat | Various | Lymphoma, Solid Tumors | Tumor suppressor genes, Cell cycle inhibitors |
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors represent another class of epigenetic drugs that can induce gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure.
| Inhibitor | Cell Line(s) | Cancer Type(s) | Key Reactivated Genes/Pathways | Reference(s) |
| Sodium Dibutyrate | Human Fibroblasts | N/A | p21(WAF1), p16(INK4A) | |
| Trichostatin A (TSA) | MDA-MB231 | Breast Cancer | p21 | |
| Valproic Acid (VPA) | PC3 | Prostate Cancer | Genes involved in down-regulating tumor cell-matrix interaction, chemotaxis, and migration |
DNA Methyltransferase (DNMT) Inhibitors
DNMT inhibitors act by preventing the methylation of DNA, another key mechanism of gene silencing. Their use can lead to the re-expression of tumor suppressor genes.
| Inhibitor | Cell Line(s) | Cancer Type(s) | Key Reactivated Genes/Pathways | Reference(s) |
| 5-Aza-2'-deoxycytidine (Decitabine) | T24 | Bladder Cancer | p16 | |
| Zebularine | T24 | Bladder Cancer | p16 | [2] |
| 5-Azacytidine | Various | Myelodysplastic Syndrome | Tumor suppressor genes |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and other epigenetic modulators are provided below.
Experimental Workflow: Gene Reactivation Analysis
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer) are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allowed to adhere overnight.
-
Treatment: A stock solution of this compound (or other inhibitors) in DMSO is diluted to the desired final concentrations in fresh culture medium. The medium on the cells is replaced with the drug-containing medium or a vehicle control (DMSO) medium.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's protocol. An on-column DNase digestion step is included to remove contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
qRT-PCR: The relative expression levels of target tumor suppressor genes (e.g., p16, p21, BIM, KLF2) and a housekeeping gene (e.g., GAPDH) are quantified using a SYBR Green-based qRT-PCR assay on a real-time PCR system.
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression in the drug-treated samples relative to the vehicle-treated controls.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Proteins are cross-linked to DNA by treating the cells with formaldehyde. The reaction is then quenched with glycine.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washes and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is then eluted.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed, and the DNA is purified.
-
Analysis: The enrichment of specific gene promoters in the immunoprecipitated DNA is quantified by qRT-PCR.
Conclusion
This compound is a promising anti-cancer agent that effectively reactivates PRC2-silenced tumor suppressor genes through the specific and covalent inhibition of EZH2. While direct quantitative comparisons with other classes of epigenetic modifiers are limited, the available data suggests that this compound is a potent inducer of gene reactivation. Further studies involving head-to-head comparisons with other EZH2 inhibitors, as well as with HDAC and DNMT inhibitors, will be crucial to fully elucidate the therapeutic potential and optimal clinical positioning of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to validate and expand upon the current understanding of this compound's activity.
References
GNA002 vs. EZH2 Knockdown by siRNA: A Comparative Guide to EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two methods for inhibiting the Enhancer of Zeste Homolog 2 (EZH2), a critical oncogene and a promising therapeutic target in various cancers. We will objectively evaluate the pharmacological inhibitor GNA002 and the genetic knockdown approach using small interfering RNA (siRNA), supported by experimental data.
At a Glance: this compound vs. EZH2 siRNA
| Feature | This compound | EZH2 Knockdown by siRNA |
| Mechanism of Action | Covalent binding to Cys668 in the EZH2-SET domain, leading to CHIP-mediated ubiquitination and proteasomal degradation of the EZH2 protein.[1] | Sequence-specific mRNA degradation, preventing the translation of the EZH2 protein. |
| Specificity | Highly specific and covalent inhibitor of EZH2.[1] | Highly specific to the EZH2 mRNA sequence. |
| Mode of Delivery | Small molecule, orally bioavailable. | Requires a transfection agent for in vitro delivery; in vivo delivery is a significant challenge. |
| Duration of Effect | Dependent on drug pharmacokinetics and protein turnover rate. | Transient, with effects lasting for a few days depending on cell division and siRNA stability. |
Quantitative Comparison of Effects in A549 Lung Carcinoma Cells
The following table summarizes the quantitative effects of this compound and EZH2 siRNA on the A549 human lung carcinoma cell line, a commonly used model in cancer research.
| Parameter | This compound | EZH2 Knockdown by siRNA |
| EZH2 Protein Downregulation | Significantly reduces EZH2 protein levels through degradation.[1] | ~87% downregulation of EZH2 expression.[2] |
| Cell Viability / Proliferation | Significantly suppresses in vivo tumor growth of xenografted A549 lung cancer cells.[1] | Significant decrease in cell viability.[3][4] |
| Apoptosis | Induces apoptosis. | Increased early-stage apoptosis from 0.7±0.21% (control) to 2.9±0.48%.[3] |
| Cell Cycle Arrest | Not explicitly quantified in A549 cells in the provided literature. | Induces G1 phase cell cycle arrest.[3][4] |
Note: A direct comparison of in vitro IC50 values in A549 cells was not available in the reviewed literature. This compound has demonstrated IC50 values of 0.070 µM and 0.103 µM in MV4-11 and RS4-11 cell lines, respectively.[1]
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 1x10^4 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with the desired concentrations of this compound or transfected with EZH2 siRNA.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: A549 cells are treated with this compound or transfected with EZH2 siRNA for the desired time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
siRNA Transfection
-
Cell Seeding: A549 cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: EZH2-specific siRNA or a negative control siRNA is diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine) is separately diluted in serum-free medium. The two solutions are then combined and incubated at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells in fresh serum-free medium.
-
Incubation: The cells are incubated with the transfection mixture for 4-6 hours at 37°C.
-
Post-transfection: The transfection medium is replaced with complete medium, and the cells are incubated for 24-72 hours before subsequent experiments.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against EZH2 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms
EZH2 Signaling Pathway
The following diagram illustrates the central role of the PRC2 complex, with its catalytic subunit EZH2, in gene silencing.
Caption: EZH2, as part of the PRC2 complex, methylates Histone H3 at lysine (B10760008) 27, leading to gene silencing.
This compound Mechanism of Action
This diagram shows how this compound induces the degradation of EZH2.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination by CHIP and subsequent degradation.
Experimental Workflow: Comparing this compound and EZH2 siRNA
This flowchart outlines the general experimental process for comparing the effects of this compound and EZH2 siRNA.
Caption: A generalized workflow for comparing the cellular effects of this compound and EZH2 siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Downregulation of histone-lysine N-methyltransferase EZH2 inhibits cell viability and enhances chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Comparative Guide to its Selectivity Against Other Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of GNA002, a potent and covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2). As the therapeutic potential of epigenetic modulators continues to be explored, understanding the precise selectivity of inhibitors like this compound is paramount for predicting on-target efficacy and minimizing off-target effects. This document presents a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies, to aid in informed decision-making for research and drug development.
Executive Summary
This compound is a highly specific, covalent inhibitor of EZH2, a key histone methyltransferase implicated in various cancers. It exerts its function by irreversibly binding to cysteine 668 within the SET domain of EZH2, leading to the degradation of the EZH2 protein through ubiquitination. This targeted action results in a significant reduction of H3K27 trimethylation, a histone mark associated with gene silencing, and the reactivation of tumor suppressor genes.[1] While a comprehensive public dataset profiling this compound against a wide panel of histone methyltransferases (HMTs) is not yet available, existing research demonstrates its high selectivity for EZH2 over other closely related methyltransferases. This guide contextualizes the selectivity of this compound by comparing it with other well-characterized EZH2 inhibitors.
Comparative Selectivity of EZH2 Inhibitors
While specific IC50 values for this compound against a broad panel of HMTs are not widely published, studies have confirmed its high specificity for EZH2. For instance, this compound has been shown to specifically inhibit EZH2 without significantly affecting the activity of other methyltransferases such as ESET or SET8.
To provide a clear benchmark for the expected selectivity of a potent EZH2 inhibitor, the following table summarizes the selectivity profiles of other well-documented EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), against a panel of histone methyltransferases. It is anticipated that this compound possesses a similarly high degree of selectivity.
Table 1: Comparative IC50 Values of Selective EZH2 Inhibitors Against a Panel of Histone Methyltransferases
| Histone Methyltransferase | GSK126 IC50 (nM) | Tazemetostat (EPZ-6438) IC50 (nM) | Expected this compound Profile |
| EZH2 | 9.9 | 11 | Highly Potent |
| EZH1 | 680 | 392 | High Selectivity over EZH1 |
| SETD7 | >100,000 | >100,000 | Highly Selective |
| SETD8 | >100,000 | >100,000 | Highly Selective |
| G9a (EHMT2) | >100,000 | >100,000 | Highly Selective |
| GLP (EHMT1) | >100,000 | >100,000 | Highly Selective |
| SUV39H1 | >100,000 | >100,000 | Highly Selective |
| SUV39H2 | >100,000 | >100,000 | Highly Selective |
| MLL1 | >100,000 | >100,000 | Highly Selective |
| MLL2 | >100,000 | >100,000 | Highly Selective |
| MLL3 | >100,000 | >100,000 | Highly Selective |
| MLL4 | >100,000 | >100,000 | Highly Selective |
| DOT1L | >100,000 | >100,000 | Highly Selective |
| PRMT1 | >100,000 | >100,000 | Highly Selective |
| CARM1 (PRMT4) | >100,000 | >100,000 | Highly Selective |
| PRMT5 | >100,000 | >100,000 | Highly Selective |
| PRMT6 | >100,000 | >100,000 | Highly Selective |
Data for GSK126 and Tazemetostat is compiled from publicly available sources for comparative purposes.[1][2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
The assessment of inhibitor selectivity is a critical step in drug development. Below are detailed methodologies for key experiments used to determine the selectivity of histone methyltransferase inhibitors like this compound.
Biochemical Assay for Histone Methyltransferase Selectivity Profiling (Radiometric)
This in vitro assay quantitatively measures the enzymatic activity of a panel of HMTs in the presence of an inhibitor.
Objective: To determine the IC50 values of this compound against a broad panel of histone methyltransferases.
Materials:
-
Recombinant human histone methyltransferases (e.g., EZH2, EZH1, G9a, SETD7, etc.)
-
Histone H3 peptide substrates (specific for each enzyme)
-
S-[3H-methyl]-adenosyl-L-methionine (Radiolabeled cofactor)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, for each HMT to be tested, prepare a reaction mixture containing the assay buffer, the respective recombinant HMT, and its corresponding histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-[3H-methyl]-adenosyl-L-methionine.
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of cold, non-radiolabeled S-adenosyl-L-methionine (SAM).
-
Capture of Radiolabeled Peptide: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled histone peptides.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Assessing Histone Methylation Levels (Western Blot)
This cell-based assay determines the effect of an inhibitor on the global levels of specific histone methylation marks within cells.
Objective: To confirm the on-target effect of this compound on H3K27 trimethylation and assess its off-target effects on other histone methylation marks in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a cell line with high EZH2 expression)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for H3K27me3, H3K9me2, H3K4me3, and total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with increasing concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding loading buffer and heating.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., anti-H3K27me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of specific histone methylation marks to the total histone H3 loading control to determine the effect of this compound.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
A Comparative Analysis of GNA002 and its Parent Compound Gambogenic Acid (GNA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the EZH2 inhibitor GNA002 and its naturally occurring parent compound, Gambogenic Acid (GNA). We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers in oncology and drug discovery.
Executive Summary
Gambogenic Acid (GNA), a natural product derived from the resin of the Garcinia hanburyi tree, has demonstrated potent anti-cancer properties.[1] this compound, a derivative of GNA, was developed to enhance its therapeutic potential as a specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in cancer.[2] This guide reveals that while both compounds target EZH2, this compound exhibits significantly higher potency in EZH2 inhibition and induction of cancer cell death.[3] This enhanced activity is attributed to its optimized chemical structure, leading to stronger binding and more efficient induction of EZH2 degradation.[3]
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro efficacy of GNA and this compound.
Table 1: Comparative EZH2 Inhibition and Anti-proliferative Activity
| Compound | Target | Assay Type | IC50 | Cell Line | Anti-proliferative IC50 |
| This compound | EZH2 | Biochemical | 1.1 µM[4][5][6] | MV4-11 (Leukemia) | 0.070 µM[4][5] |
| RS4-11 (Leukemia) | 0.103 µM[4][5] | ||||
| Cal-27 (Head and Neck) | Not explicitly stated | ||||
| A549 (Lung) | Not explicitly stated | ||||
| GNA | EZH2 | Biochemical | Not explicitly stated in reviewed sources | A549/Cis (Cisplatin-resistant Lung) | ~2-4 µM (effective concentration)[1] |
| A549 (Lung) | Significant inhibition at 2-6 µM[1] | ||||
| Cal-27 (Head and Neck) | Not explicitly stated |
Note: A direct biochemical IC50 for GNA against EZH2 was not available in the reviewed literature. However, studies consistently report this compound as a more potent EZH2 inhibitor.[3] An octet assay demonstrated that this compound competes more effectively than GNA for binding to the EZH2-SET domain.[3]
Mechanism of Action: A Tale of Enhanced Potency
Both GNA and this compound share a core mechanism of action by targeting the SET domain of EZH2. They form a covalent bond with the cysteine residue Cys668 within this domain.[3][7] This covalent modification inhibits the methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit.
The key distinction lies in the efficiency of this process and its downstream consequences. This compound was specifically designed for enhanced interaction with EZH2.[2] This optimized binding leads to a more profound and sustained inhibition of EZH2 activity.
A crucial difference is that this compound is a potent inducer of EZH2 degradation.[3] Upon binding, this compound triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[3][8] This ubiquitination flags EZH2 for proteasomal degradation, leading to a significant reduction in total EZH2 protein levels. This dual action of enzymatic inhibition and protein degradation makes this compound a particularly effective anti-cancer agent. While GNA also induces EZH2 ubiquitination, this compound is reported to be more potent in this regard.[3]
Beyond EZH2, GNA has been reported to modulate other signaling pathways implicated in cancer, including the NF-κB and FGFR pathways.[9] This suggests a broader spectrum of activity for the parent compound, which may contribute to its anti-cancer effects but could also lead to off-target effects.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by GNA and this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data.
In Vitro EZH2 Methyltransferase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNA and this compound against the enzymatic activity of EZH2.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant PRC2 complex (containing EZH2), a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM, the methyl donor) is prepared in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of GNA or this compound (or a vehicle control, typically DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.
-
Detection: The amount of methylated histone H3 is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled SAM ([³H]-SAM) and measuring the incorporation of the radioactive methyl group into the histone peptide.
-
ELISA-based Assay: Using an antibody specific to the trimethylated H3K27 mark (H3K27me3) for colorimetric or fluorometric detection.
-
Coupled-Enzyme Assay: Measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8 Assay)
Objective: To determine the anti-proliferative effects of GNA and this compound on cancer cell lines and calculate their respective IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of GNA or this compound for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
CCK-8 Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active dehydrogenases will convert the WST-8 tetrazolium salt in the CCK-8 reagent into a soluble formazan (B1609692) dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ubiquitination Assay
Objective: To assess the ability of GNA and this compound to induce the ubiquitination of EZH2 in a cellular context.
Methodology:
-
Cell Treatment: Cancer cells are treated with GNA, this compound, or a vehicle control for a specific time period. To observe the accumulation of ubiquitinated proteins, cells are often pre-treated with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for EZH2, which is coupled to protein A/G beads. This step isolates EZH2 and any associated proteins, including ubiquitin.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that recognizes ubiquitin.
-
Detection: The presence of a high-molecular-weight smear or laddering pattern on the Western blot, corresponding to polyubiquitinated EZH2, indicates that the compound has induced EZH2 ubiquitination. The intensity of this smear can be compared between different treatment groups.
Experimental Workflow Diagram
Conclusion
The comparative analysis of this compound and its parent compound, Gambogenic Acid, clearly demonstrates the success of targeted drug design. This compound exhibits superior potency as an EZH2 inhibitor, driven by its optimized chemical structure that facilitates stronger binding and induces the degradation of the EZH2 oncoprotein.[3] While GNA possesses broader anti-cancer activities, this compound's focused and potent mechanism of action makes it a more promising candidate for clinical development as a targeted therapy. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of this class of EZH2 inhibitors.
References
- 1. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gambogenic acid | Affiniti Research [affiniti-res.com]
- 8. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GNA002: A Potent Anti-Tumor Agent Validated Across Multiple Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of GNA002, a novel EZH2 inhibitor, with other therapeutic alternatives across various cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound is a highly potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), a key oncogene implicated in the progression of numerous human cancers.[1] this compound exerts its anti-tumor effects by not only inhibiting the methyltransferase activity of EZH2 but also by triggering its degradation through CHIP-mediated ubiquitination.[1][2] This dual mechanism leads to the reduction of H3K27 trimethylation, reactivation of silenced tumor suppressor genes, and ultimately, the suppression of tumor growth.[1] This guide presents a comparative analysis of this compound against other EZH2 inhibitors and standard chemotherapy agents in relevant cancer models.
Performance Data of this compound and Comparators
The following tables summarize the in vitro and in vivo anti-tumor activities of this compound and its comparators.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MV4-11 | Acute Myeloid Leukemia | 0.070[1] |
| This compound | RS4-11 | Acute Lymphoblastic Leukemia | 0.103[1] |
| This compound | Cal-27 | Head and Neck Squamous Cell Carcinoma | Not explicitly stated, but depletion of CHIP increased the IC50 value[2] |
| Cisplatin (B142131) | Cal-27 | Head and Neck Squamous Cell Carcinoma | ~2 - 5.4[3][4][5] |
| Tazemetostat | Lymphoma Cell Lines | Lymphoma | 0.009 (in cell lines with EZH2 mutation)[6] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Model | Key Findings |
| This compound | Cal-27 (Head and Neck) | Significantly decreased tumor size and weight.[2] |
| This compound | A549 (Lung), Daudi (Lymphoma), Pfeiffer (Lymphoma) | Significantly suppresses in vivo tumor growth.[1] |
| Cisplatin | Cal-27 (Head and Neck) | Exhibited similar anti-cancer effects to this compound.[2] In another study, treatment led to a significant increase in tumor growth in cisplatin-resistant cells. |
| Tazemetostat | Chordoma (PBRM1-mutated) | Demonstrated dramatic antitumor efficacy with an optimal Tumor Growth Inhibition (TGI) of 71.5% and an Overall Response Rate (ORR) of 100%.[7] |
| Tazemetostat | Follicular Lymphoma | Phase II trials showed objective response rates of 69% for patients with EZH2 mutations and 35% for those with wild-type EZH2.[8] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the covalent binding to Cys668 within the SET domain of EZH2, leading to its inactivation and subsequent degradation.[1] This action reduces the levels of H3K27me3, a repressive histone mark, thereby reactivating the expression of tumor suppressor genes.
Experimental Workflows
The following diagram illustrates a general workflow for evaluating the anti-tumor effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., Cal-27) into the flank of 6-8 week old female nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or comparator drugs at the specified dosage and schedule.
-
Tumor Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for EZH2 and H3K27me3 levels).
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect the signal using an ECL substrate.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against H3K27me3 or a negative control IgG.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and elute the chromatin from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of tumor suppressor genes (e.g., p16, p21) to determine the enrichment of H3K27me3.
Conclusion
The presented data validates the potent anti-tumor effects of this compound across a range of cancer models. Its unique dual mechanism of EZH2 inhibition and degradation offers a promising therapeutic strategy. Comparative data suggests that this compound's efficacy is comparable or superior to existing treatments in specific contexts. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based proteomic analysis to characterize cisplatin induced early signaling events in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cisplatin-resistant head and neck squamous cell carcinoma by the SRC/ETS-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to GNA002 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a validated therapeutic target in various cancers. While several EZH2 inhibitors have shown clinical promise, acquired resistance can limit their long-term efficacy. This guide provides a comparative analysis of cross-resistance profiles between the covalent EZH2 inhibitor GNA002 and other EZH2 inhibitors, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to EZH2 Inhibitors
Resistance to EZH2 inhibitors primarily arises from two main mechanisms:
-
On-target alterations: Acquired mutations in the EZH2 gene can prevent the inhibitor from binding to its target.
-
Bypass pathway activation: Cancer cells can activate alternative survival signaling pathways to circumvent the effects of EZH2 inhibition.
Understanding these mechanisms is crucial for developing strategies to overcome resistance, including the use of alternative inhibitors or combination therapies.
Cross-Resistance Profiles of EZH2 Inhibitors
Studies have shown that the mechanisms of resistance can differ between various EZH2 inhibitors, leading to distinct cross-resistance patterns. This suggests that cells resistant to one EZH2 inhibitor may retain sensitivity to another that employs a different binding mechanism or is less susceptible to specific resistance mutations.
Key Findings from Preclinical Studies:
-
GSK126 and Tazemetostat (B611178) Resistance: In diffuse large B-cell lymphoma (DLBCL) cell lines, acquired resistance to the S-adenosyl-methionine (SAM)-competitive inhibitors GSK126 and tazemetostat (also known as EPZ-6438) has been observed. Notably, these resistant cells remained sensitive to the EZH2 inhibitor UNC1999 and the EED inhibitor EED226, which targets a different component of the Polycomb Repressive Complex 2 (PRC2).[1] This highlights the potential of alternative inhibitors to overcome resistance to first-line EZH2-targeted therapies.
-
This compound Resistance: this compound is a covalent inhibitor that specifically binds to the Cys668 residue within the SET domain of EZH2, leading to its degradation.[2] A specific mutation, C668S, in EZH2 has been shown to confer resistance to this compound.[3] This is a direct example of on-target alteration leading to resistance.
-
Tazemetostat and Valemetostat Resistance: A specific mutation, EZH2Y666N, has been identified to confer resistance to both tazemetostat and the dual EZH1/2 inhibitor valemetostat.[4] However, cells harboring this mutation were found to be sensitive to the EED inhibitor MAK683, suggesting that targeting other components of the PRC2 complex is a viable strategy to overcome this form of resistance.[5]
-
GSK343 Cross-Resistance: The development of resistance to the EZH2 inhibitor GSK343 has been shown to induce cross-resistance to other EZH2 inhibitors like GSK126 and tazemetostat.[6]
Quantitative Data Summary
The following tables summarize the in vitro activity of various EZH2 inhibitors in sensitive and resistant cancer cell lines.
Table 1: IC50 Values for Cell Proliferation/Viability in EZH2 Inhibitor-Sensitive vs. -Resistant Cell Lines
| Cell Line | Cancer Type | Resistance To | EZH2 Inhibitor | IC50 (Resistant) | IC50 (Parental/Sensitive) | Reference |
| SU-DHL-10-R | DLBCL | GSK126 | GSK126 | > 20 µM | ~1 µM | [1] |
| SU-DHL-10-R | DLBCL | GSK126 | UNC1999 | Sensitive (IC50 not specified) | Sensitive (IC50 not specified) | [1] |
| G401 (EZH2Y666N) | Rhabdoid Tumor | Tazemetostat | Tazemetostat | Resistant | Sensitive | [5] |
| G401 (EZH2Y666N) | Rhabdoid Tumor | Tazemetostat | MAK683 (EEDi) | Sensitive | Sensitive | [5] |
| WSU-R4 | DLBCL | GSK343 | GSK126 | Resistant | Sensitive | [6] |
| WSU-R4 | DLBCL | GSK343 | EPZ6438 | Resistant | Sensitive | [6] |
| UMSCC-12 (EZH2C668S) | Head and Neck Cancer | This compound | This compound | Elevated resistance | Sensitive | [3] |
Table 2: In Vitro Activity of this compound and Other EZH2 Inhibitors in Various Cancer Cell Lines
| EZH2 Inhibitor | Cell Line | Cancer Type | IC50 (Proliferation) | Reference |
| This compound | MV4-11 | Acute Myeloid Leukemia | 0.070 µM | [2] |
| This compound | RS4-11 | Acute Lymphoblastic Leukemia | 0.103 µM | [2] |
| GSK126 | HEC-50B | Endometrial Cancer (High EZH2) | 1.0 µM | [7] |
| GSK126 | Ishikawa | Endometrial Cancer (High EZH2) | 0.9 µM | [7] |
| Tazemetostat | Malignant Rhabdoid Tumor Cells | Malignant Rhabdoid Tumor | 32 nM - 1000 nM | [8] |
Experimental Protocols
Generation of EZH2 Inhibitor-Resistant Cell Lines
A common method to develop drug-resistant cancer cell lines is through continuous exposure to the inhibitor.
Protocol for Generating GSK126-Resistant DLBCL Cell Lines [1]
-
Parental Cell Line Culture: Culture DLBCL cell lines (e.g., SU-DHL-10, WSU-DLCL-2, KARPAS-422) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Mutagenesis (Optional but recommended to increase the frequency of resistant clones): Treat the cells with a chemical mutagen such as ethyl methanesulfonate (B1217627) (EMS) at a concentration of 2 mM for 4 days.
-
Initial Drug Exposure and Enrichment: Treat the cells with a high concentration of the EZH2 inhibitor GSK126 (e.g., 10 µM) for 7 days to select for and enrich the polyclonal resistant cell population.
-
Maintenance of Resistant Cells: Maintain the resulting resistant cells in the standard culture medium. Resistance should be periodically confirmed by assessing cell viability in the presence of the inhibitor compared to the parental cell line.
Western Blotting for H3K27me3 Levels
This protocol is used to assess the on-target effect of EZH2 inhibitors by measuring the levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3).
-
Cell Treatment: Seed cancer cells and treat with various concentrations of the EZH2 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the extent of inhibition.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in EZH2 function and resistance, as well as a general workflow for studying EZH2 inhibitors.
Conclusion
The landscape of EZH2 inhibitors is evolving, and understanding the nuances of resistance is paramount for their successful clinical application. While this compound presents a unique covalent mechanism of action, it is not impervious to resistance. Cross-resistance studies demonstrate that a "one-size-fits-all" approach is insufficient. The differential sensitivity of resistant cell lines to various EZH2 and EED inhibitors underscores the importance of a stratified approach to treatment. Future research should focus on direct comparative studies of this compound in cell lines resistant to other EZH2 inhibitors to fully elucidate its potential as a second-line therapy. The development of rational combination strategies targeting both EZH2 and bypass pathways will be critical in overcoming resistance and improving patient outcomes.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Multi-Assay Approach to Confirming GNA002-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various experimental assays used to confirm and quantify apoptosis induced by GNA002, a potent and specific covalent inhibitor of EZH2. By presenting supporting experimental data for this compound and comparing its efficacy with other well-known apoptosis inducers, this document serves as a valuable resource for researchers investigating programmed cell death and developing novel cancer therapeutics.
Introduction to this compound and Apoptosis
This compound, a derivative of Gambogenic Acid (GNA), is a small molecule inhibitor that specifically and covalently targets the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its overexpression is implicated in the progression of various cancers. This compound induces apoptosis, or programmed cell death, in cancer cells by triggering the degradation of EZH2 through CHIP-mediated ubiquitination. This leads to the reactivation of silenced tumor suppressor genes and the upregulation of pro-apoptotic proteins, such as Bim. Notably, this compound has been shown to be more potent at inducing apoptosis than its parent compound, GNA, and unlike other EZH2 inhibitors such as GSK126, it also leads to a significant reduction in the overall EZH2 protein abundance, highlighting its unique mechanism of action.[1]
Apoptosis is a tightly regulated process of cell suicide that is crucial for normal development and tissue homeostasis. It is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a central feature of apoptosis.
To rigorously confirm that a compound like this compound induces apoptosis, a multi-assay approach is essential. This guide details the principles and methodologies of key apoptosis assays and presents a comparative analysis of this compound's performance against other apoptosis-inducing agents.
Key Assays for Confirming Apoptosis
A combination of assays targeting different stages and hallmarks of apoptosis provides the most robust evidence. The following sections detail the experimental protocols and comparative data for four widely used apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a cornerstone for detecting early and late-stage apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound, a vehicle control, and comparative apoptosis inducers (e.g., Doxorubicin, Staurosporine) for the desired time period.
-
Cell Harvesting: Gently harvest both adherent and suspension cells. For adherent cells, use a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters.
Data Presentation:
The following tables summarize the percentage of apoptotic cells induced by this compound's parent compound, GNA, and other standard apoptosis inducers in various cancer cell lines. Quantitative data for this compound is not yet publicly available in this format and would be populated here upon experimental determination.
Table 1: GNA-Induced Apoptosis in Small-Cell Lung Cancer Cell Lines (24h Treatment) [2]
| Treatment (NCI-H446 Cells) | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 1.2 ± 0.3 | 2.1 ± 0.5 | 3.3 ± 0.8 |
| GNA | 0.5 µM | 5.6 ± 1.1 | 4.3 ± 0.9 | 9.9 ± 2.0 |
| GNA | 1.0 µM | 12.8 ± 2.5 | 8.7 ± 1.7 | 21.5 ± 4.2 |
| GNA | 2.0 µM | 25.4 ± 4.8 | 15.1 ± 3.0 | 40.5 ± 7.8 |
| Treatment (NCI-H1688 Cells) | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.3 ± 0.6 |
| GNA | 0.5 µM | 4.1 ± 0.9 | 3.2 ± 0.7 | 7.3 ± 1.6 |
| GNA | 1.0 µM | 9.7 ± 2.1 | 6.5 ± 1.4 | 16.2 ± 3.5 |
| GNA | 2.0 µM | 18.9 ± 3.9 | 11.3 ± 2.3 | 30.2 ± 6.2 |
Table 2: Staurosporine-Induced Apoptosis in MCF-7 Breast Cancer Cells [3][4]
| Treatment | Concentration | Time (h) | Apoptotic Cells (%) |
| Control | - | 12 | ~10 |
| Staurosporine | 0.25 µM | 12 | Increased |
| Staurosporine | 2 µM | 12 | ~40 |
| Control | - | - | - |
| Staurosporine | 1 µM | 4 | ~25 |
| Staurosporine | 1 µM | 8 | ~45 |
| Staurosporine | 1 µM | 16 | ~60 |
Table 3: Doxorubicin-Induced Apoptosis in HeLa Cervical Cancer Cells (24h Treatment) [5]
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | ~5 |
| Doxorubicin | 100 | ~15 |
| Doxorubicin | 300 | ~25 |
| Doxorubicin | 600 | ~40 |
| Doxorubicin | 900 | ~55 |
| Doxorubicin | 1200 | ~70 |
Caspase Activity Assay
Principle: The activation of caspases is a hallmark of apoptosis. Caspase activity assays measure the enzymatic activity of specific caspases, most commonly the executioner caspases-3 and -7. These assays typically use a synthetic substrate that contains a caspase recognition sequence linked to a reporter molecule (a chromophore or a fluorophore). When a caspase cleaves the substrate, the reporter molecule is released and can be quantified by measuring absorbance or fluorescence, providing a direct measure of caspase activity.
Experimental Protocol:
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Normalization: Normalize the caspase activity to the total protein concentration of the lysate.
Data Presentation:
The following table presents a hypothetical data structure for comparing caspase-3/7 activity.
Table 4: Relative Caspase-3/7 Activity
| Treatment | Concentration | Fold Increase vs. Control |
| Vehicle Control | - | 1.0 |
| This compound | [X] µM | Data to be determined |
| Doxorubicin | [Y] µM | Data to be determined |
| Staurosporine | [Z] µM | Data to be determined |
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
Principle: During the later stages of apoptosis, endonucleases cleave the chromosomal DNA into smaller fragments. The TUNEL assay detects these DNA breaks by enzymatically labeling the free 3'-hydroxyl ends of the DNA fragments. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore) at the sites of DNA breaks. The resulting fluorescent signal can be visualized by fluorescence microscopy or quantified by flow cytometry, providing a measure of the extent of DNA fragmentation.
Experimental Protocol:
-
Cell Fixation and Permeabilization: Fix the treated cells with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow the labeling reagents to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with a solution containing TdT and labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated dUTPs.
-
Analysis: Visualize the cells under a fluorescence microscope or analyze by flow cytometry.
Data Presentation:
The following table provides a template for presenting quantitative TUNEL assay data.
Table 5: Quantification of TUNEL-Positive Cells
| Treatment | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | - | Data to be determined |
| This compound | [X] µM | Data to be determined |
| Doxorubicin | [Y] µM | Data to be determined |
| Staurosporine | [Z] µM | Data to be determined |
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is a powerful technique to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling cascade. This allows for a more detailed mechanistic understanding of how a compound induces apoptosis. Key markers include:
-
Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved and inactivated by activated caspase-3 and -7. The detection of cleaved PARP is a reliable indicator of caspase-dependent apoptosis.
-
Cleaved Caspases: Antibodies that specifically recognize the cleaved, active forms of caspases (e.g., cleaved caspase-3, -7, -9) can confirm their activation.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating the intrinsic pathway of apoptosis. Western blotting can reveal changes in the expression levels of these proteins.
Experimental Protocol:
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation:
The following table illustrates how to present quantitative Western blot data.
Table 6: Densitometric Analysis of Apoptosis-Related Proteins (Fold Change vs. Control)
| Treatment | Concentration | Cleaved PARP | Cleaved Caspase-3 | Bax/Bcl-2 Ratio |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | [X] µM | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | [Y] µM | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine | [Z] µM | Data to be determined | Data to be determined | Data to be determined |
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for confirming apoptosis.
Caption: Logical relationship between apoptosis assays.
Conclusion
Confirming this compound-induced apoptosis requires a multi-faceted approach, utilizing a combination of assays that probe different aspects of the apoptotic process. This guide has outlined the methodologies for key assays—Annexin V/PI staining, caspase activity assays, TUNEL, and Western blotting—and provided a framework for comparing the efficacy of this compound with other apoptosis-inducing agents. The presented data for GNA and established compounds underscore the importance of quantitative analysis in evaluating novel therapeutics. As more specific quantitative data for this compound becomes available, these tables will serve as a direct comparison, enabling researchers to objectively assess its performance and further elucidate its mechanism of action in inducing programmed cell death in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Role of the Ubiquitin-Proteasome System in GNA002's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNA002, a covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), with other EZH2-targeting alternatives. The focus is on validating the unique mechanism of action of this compound, which involves the ubiquitin-proteasome system (UPS) for EZH2 degradation. This guide presents supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of the underlying molecular pathways and experimental workflows.
This compound: A Dual-Action EZH2 Inhibitor
This compound is a potent and specific covalent inhibitor of EZH2, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.[3] this compound exerts its anti-cancer effects through a dual mechanism. Firstly, it directly inhibits the methyltransferase activity of EZH2 by covalently binding to the Cys668 residue within the EZH2-SET domain.[1][2] This leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, thereby reactivating tumor suppressor genes silenced by PRC2.[1][2]
Secondly, and distinctly from many other EZH2 inhibitors, this compound triggers the degradation of the EZH2 protein itself.[1][2] This degradation is mediated by the ubiquitin-proteasome system, specifically through the recruitment of the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][4] This targeted degradation of EZH2 provides a more complete shutdown of both its catalytic and non-catalytic oncogenic functions.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound with other EZH2 inhibitors and degraders.
Table 1: Comparison of Biochemical and Cellular Potency of EZH2 Inhibitors
| Compound | Mechanism of Action | Target | IC50 (Enzymatic Assay) | Cellular H3K27me3 Reduction (IC50) | Anti-proliferative IC50 | EZH2 Degradation |
| This compound | Covalent inhibitor, Induces degradation | EZH2 | 1.1 µM[1][4] | Not explicitly reported | 0.070 µM (MV4-11), 0.103 µM (RS4-11)[4] | Yes |
| GSK126 | SAM-competitive inhibitor | EZH2 (WT & Mutant) | ~2-10 nM | ~10-50 nM | Varies by cell line | No[5] |
| Tazemetostat (EPZ-6438) | SAM-competitive inhibitor | EZH2 (WT & Mutant) | ~2.5 nM | ~10-100 nM | Varies by cell line | No |
| EZH2 PROTACs (e.g., MS177) | Targeted protein degradation (VHL or CRBN mediated) | EZH2 | Not applicable | Not applicable | Varies by cell line | Yes |
Table 2: Comparison of EZH2 Degradation Potency
| Degrader Compound | E3 Ligase Recruited | Cell Line | DC50 (EZH2 Degradation) | Dmax (Maximum Degradation) |
| This compound | CHIP | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| MS177 (PROTAC) | CRBN | MM1.S, L-363 | ~0.1-0.5 µM[6] | >90% |
| UNC6852 (EED-targeted PROTAC) | VHL | Karpas422 | 0.67 ± 0.24 µM[7] | ~75% |
| MS8847 (PROTAC) | VHL | EOL-1 | <0.1 µM | ~100%[8] |
Experimental Protocols for Validating UPS-Mediated Degradation
Detailed methodologies for key experiments are crucial for validating the role of the ubiquitin-proteasome system in this compound's action.
Proteasome Inhibition Assay
This experiment aims to demonstrate that the degradation of EZH2 induced by this compound is dependent on the proteasome.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., Cal-27, UMSCC-12) in appropriate media and conditions.
-
Pre-treat cells with a proteasome inhibitor, such as MG132 (5-10 µM), for 1-2 hours.
-
Treat the cells with this compound at a concentration known to induce EZH2 degradation (e.g., 2 µM) for a specified time (e.g., 24 hours). Include control groups treated with DMSO (vehicle), this compound alone, and MG132 alone.
-
-
Protein Extraction and Western Blotting:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Expected Outcome: Co-treatment with MG132 should rescue the this compound-induced degradation of EZH2, resulting in EZH2 protein levels comparable to the control group. This indicates that the degradation is proteasome-dependent.
EZH2 Ubiquitination Assay (Immunoprecipitation-Western Blot)
This experiment directly assesses whether this compound treatment leads to the ubiquitination of EZH2.
-
Cell Culture and Treatment:
-
Transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and Flag-tagged EZH2 (wild-type or C668S mutant).
-
Treat the cells with this compound (e.g., 2 µM) and a proteasome inhibitor (e.g., MG132, 10 µM) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, followed by boiling and dilution with a non-denaturing buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Immunoprecipitate Flag-EZH2 using an anti-Flag antibody conjugated to beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated EZH2.
-
The same membrane can be stripped and re-probed with an anti-Flag antibody to confirm the immunoprecipitation of EZH2.
-
-
Expected Outcome: An increase in the high molecular weight smear (polyubiquitinated EZH2) in the lane corresponding to cells treated with this compound and expressing wild-type EZH2, but not in the C668S mutant, would confirm this compound-induced ubiquitination.
CHIP E3 Ligase Involvement (siRNA Knockdown)
This experiment investigates the specific E3 ubiquitin ligase involved in this compound-mediated EZH2 degradation.
-
siRNA Transfection:
-
Transfect cancer cells (e.g., Cal-27) with siRNA targeting CHIP or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to achieve efficient knockdown of the target protein.
-
-
This compound Treatment and Western Blotting:
-
Treat the siRNA-transfected cells with this compound (e.g., 2 µM) for 24 hours.
-
Perform protein extraction and western blotting for EZH2 and CHIP as described in Protocol 1.
-
-
Expected Outcome: Knockdown of CHIP should abrogate the this compound-induced degradation of EZH2, indicating that CHIP is the E3 ligase responsible for this process.[5]
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound signaling pathway leading to EZH2 degradation.
Caption: Experimental workflows for validating UPS involvement.
Conclusion
This compound stands out among EZH2 inhibitors due to its unique dual mechanism of action that combines enzymatic inhibition with targeted protein degradation via the ubiquitin-proteasome system. This guide provides the foundational data and experimental framework for researchers to validate and further explore this mechanism. The comparative data highlights the potential advantages of this compound and other EZH2 degraders in achieving a more profound and durable anti-cancer effect by eliminating the EZH2 oncoprotein. The detailed protocols and visual workflows serve as a practical resource for scientists in the field of drug development and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of GNA002
For researchers and professionals in the field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of GNA002, a potent and specific EZH2 inhibitor. While specific disposal instructions for this compound are not publicly available, this guide is based on established best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing.
All handling and disposal activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
This compound: Key Data Summary
The following table summarizes essential information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1385035-79-9 | [1][2] |
| Molecular Formula | C₄₂H₅₅NO₈ | [1] |
| Molecular Weight | 701.901 g/mol | [1] |
| Primary Target | EZH2 (Enhancer of zeste homolog 2) | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year, -20°C for up to 1 month | [3][5] |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[6]
Experimental Protocol for Waste Collection and Segregation
-
Waste Identification and Labeling:
-
Designate a specific, sealable, and chemically compatible container for "this compound Waste."
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Segregation of Waste Streams:
-
Solid Waste:
-
Place unused or expired this compound powder directly into the designated hazardous waste container.
-
Contaminated labware, such as pipette tips, vials, and flasks, should also be disposed of in this container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and other disposable protective gear in a designated solid waste container.
-
-
Container Management and Storage
-
Ensure all waste containers are kept tightly sealed when not in use.[7]
-
Store sealed containers in a designated and well-ventilated Satellite Accumulation Area (SAA) for hazardous waste.
-
This storage area should be secure and away from incompatible chemicals and ignition sources.
Final Disposal Procedures
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or through your institution's EHS department.[8]
-
Documentation: Provide the Safety Data Sheet (SDS) for this compound, if available, or a comprehensive chemical information sheet to the disposal service. Maintain a detailed inventory of the accumulated waste.
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste. If the substance is deemed acutely toxic, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[7] Always deface or remove the original labels from the empty container.
Spill Management
In the event of a this compound spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.
-
Place the collected material and any contaminated cleaning supplies into the designated this compound hazardous waste container.
-
Thoroughly decontaminate the spill area.
-
Do not allow the spilled material to enter drains or waterways.[8]
Visualizing the Disposal Workflow
To aid in understanding the procedural flow of this compound disposal, the following diagram outlines the key steps from waste generation to final disposal.
Caption: Workflow for this compound Waste Segregation and Disposal.
This compound Signaling Pathway
This compound is a derivative of Gambogenic acid and acts as a specific and covalent inhibitor of EZH2.[1][2] It binds to Cys668 within the EZH2-SET domain, which triggers the degradation of EZH2 through CHIP-mediated ubiquitination.[3][4] This action reduces H3K27 trimethylation, leading to the reactivation of PRC2-silenced tumor suppressor genes.[4]
Caption: Mechanism of Action for this compound.
References
- 1. This compound|1385035-79-9|COA [dcchemicals.com]
- 2. This compound|GNA-002 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling GNA002
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - All operations should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2][3]- Use anti-static weighing paper and tools to prevent dust generation.[3]- Change gloves immediately if they become contaminated.[3] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.[1][2]- Ensure that vials and tubes containing GNA002 solutions are securely capped.[3] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - All procedures should be conducted in a certified biological safety cabinet (BSC).[3]- All contaminated media and consumables must be treated as chemical waste.[3] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - In the event of a spill, the area should be evacuated and secured.[3]- Use an appropriate chemical spill kit. Absorb liquids with an inert material and carefully sweep up solids to avoid creating dust.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment and preventing environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Correctly don all required PPE.[4]
-
Weighing and Aliquoting: When weighing the solid compound, do so within a fume hood to minimize the risk of inhalation. To prepare solutions, slowly add the solvent to the solid to prevent splashing.[4]
-
Experimental Use: Conduct all manipulations of this compound within a certified chemical fume hood.[2][4]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which typically involve storage at -20°C or -80°C.[2]
-
Decontamination: After handling, decontaminate all surfaces and equipment.
Disposal Plan:
The disposal of this compound and all contaminated materials must be managed carefully to prevent accidental exposure and environmental contamination.[1]
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]- The container must be compatible with the chemical and clearly labeled.[6] | Prevents environmental contamination and accidental exposure. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1]- Label the container as "Hazardous Waste" and include the name of the compound.[1] | Minimizes the handling of contaminated items and prevents injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.[1]- Place in a sealed bag or container labeled as hazardous waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated and should be handled as such. |
Experimental Protocols
Due to the absence of specific, published experimental protocols for this compound in the initial search, a general procedure for a cell-based assay with a potent enzyme inhibitor is provided below as a reference. Researchers should adapt this protocol based on their specific experimental needs and cell lines.
General Protocol for In Vitro Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.[2]
-
Compound Treatment: Remove the existing medium from the cell plates and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.[2]
-
Incubation: Incubate the plate for a designated period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Viability Assessment: Assess cell viability using a standard method, such as an MTS or MTT assay, following the manufacturer's instructions.
Workflow and Signaling Pathway Diagrams
This compound Handling Workflow
Caption: General workflow for the safe handling of this compound.
This compound Mechanism of Action
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
